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Core Science & Biosynthesis

Foundational

Technical Whitepaper: 4-Phenylchroman-4-ol – Structural Dynamics and Synthetic Utility

Executive Summary 4-Phenylchroman-4-ol is a pivotal tertiary alcohol intermediate in the synthesis of neoflavonoids, a class of polyphenolic compounds distinct from the more common flavonoids (2-phenylchromans) and isofl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Phenylchroman-4-ol is a pivotal tertiary alcohol intermediate in the synthesis of neoflavonoids, a class of polyphenolic compounds distinct from the more common flavonoids (2-phenylchromans) and isoflavonoids (3-phenylchromans). Characterized by a quaternary carbon at the C4 position, this scaffold serves as a precursor to 4-phenyl-2H-chromenes (neoflavenes), which exhibit significant pharmacological potential, including anti-cancer and antimicrobial activities.

This guide provides a rigorous technical analysis of 4-phenylchroman-4-ol, focusing on its synthesis via Grignard addition, its propensity for acid-catalyzed dehydration, and its spectroscopic signature. We explicitly distinguish this compound from its regioisomer, Flavan-4-ol (2-phenylchroman-4-ol), to ensure precision in chemical database querying and experimental design.

Chemical Identity and Structural Analysis[1]

The structural core of 4-phenylchroman-4-ol consists of a benzopyran (chroman) ring substituted with a phenyl group and a hydroxyl group at the C4 position. This creates a benzylic tertiary alcohol, a structural motif that dictates its high reactivity toward elimination.

Nomenclature and Identifiers
PropertyDetail
IUPAC Name 4-Phenyl-3,4-dihydro-2H-1-benzopyran-4-ol
Common Name 4-Phenylchroman-4-ol; 4-Phenyl-4-chromanol
CAS Number 94052-00-3 (Distinct from Flavan-4-ol, CAS 487-25-2)
Molecular Formula C₁₅H₁₄O₂
Molecular Weight 226.27 g/mol
Chirality Achiral (if unsubstituted on rings), but C4 is a prochiral center; forms racemate upon non-stereoselective synthesis.[1][2]
Conformational Dynamics

The chroman ring typically adopts a half-chair conformation . In 4-phenylchroman-4-ol, the bulky phenyl group at C4 prefers the pseudo-equatorial position to minimize 1,3-diaxial interactions, although the presence of the hydroxyl group introduces intramolecular hydrogen bonding possibilities that can stabilize alternative conformers.

Synthesis: The Grignard Protocol[4][5]

The most robust route to 4-phenylchroman-4-ol is the nucleophilic addition of phenylmagnesium bromide to 4-chromanone. This reaction requires strict anhydrous conditions due to the basicity of the Grignard reagent.

Reaction Mechanism

The mechanism involves the attack of the nucleophilic phenyl carbanion (from the Grignard reagent) on the electrophilic carbonyl carbon of 4-chromanone.

GrignardMechanism Figure 1: Grignard Synthesis Pathway for 4-Phenylchroman-4-ol Chromanone 4-Chromanone (Electrophile) Complex Magnesium Alkoxide Intermediate Chromanone->Complex Nucleophilic Addition Grignard PhMgBr (Nucleophile) Grignard->Complex Product 4-Phenylchroman-4-ol (Tertiary Alcohol) Complex->Product Acidic Workup (H3O+)

Experimental Protocol

Objective: Synthesis of 4-phenylchroman-4-ol on a 10 mmol scale.

Reagents:

  • 4-Chromanone (1.48 g, 10 mmol)

  • Phenylmagnesium bromide (1.0 M in THF, 12 mL, 12 mmol)

  • Anhydrous Tetrahydrofuran (THF) (20 mL)

  • Ammonium chloride (sat. aq.)

  • Diethyl ether or Ethyl acetate (for extraction)

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout.

  • Solvent Prep: Charge the flask with 4-chromanone dissolved in 20 mL of anhydrous THF. Cool the solution to 0 °C using an ice bath.

  • Addition: Add the phenylmagnesium bromide solution dropwise via syringe over 15 minutes. The exotherm must be controlled to prevent side reactions (e.g., enolization).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor consumption of 4-chromanone by TLC (20% EtOAc/Hexanes).

  • Quench: Cool the mixture back to 0 °C and carefully quench with saturated aqueous ammonium chloride (10 mL). Note: Do not use strong acid (HCl) at this stage to avoid premature dehydration.

  • Workup: Extract the aqueous layer with diethyl ether (3 x 20 mL). Combine organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: The crude residue is often a viscous oil or low-melting solid. Purify via flash column chromatography (Silica gel, gradient 5% -> 20% EtOAc/Hexanes) to isolate the pure alcohol.

Reactivity: The Dehydration Gateway

The defining chemical property of 4-phenylchroman-4-ol is its susceptibility to acid-catalyzed dehydration. The tertiary carbocation formed at C4 is stabilized by resonance with both the phenyl ring and the oxygen lone pair (via the benzene ring), making elimination of water highly favorable.

Product: 4-Phenyl-2H-chromene (Neoflavene) Conditions: p-TsOH (cat.), Benzene/Toluene reflux, Dean-Stark trap.

Dehydration Figure 2: Acid-Catalyzed Dehydration Mechanism Alcohol 4-Phenylchroman-4-ol Carbocation Tertiary Carbocation (Resonance Stabilized) Alcohol->Carbocation H+ / -H2O Alkene 4-Phenyl-2H-chromene (Neoflavene) Carbocation->Alkene -H+ (Elimination)

Critical Insight: In drug discovery workflows, if the alcohol is the desired end-product, one must avoid acidic conditions during purification and storage. If the neoflavene is the target, the alcohol is often not isolated but dehydrated in situ.

Physicochemical Properties[1][2][3][5][6][7][8]

Understanding the physical behavior of 4-phenylchroman-4-ol is essential for formulation and assay development.

PropertyValue / DescriptionSource/Note
Physical State Solid (often crystalline) or viscous oilDependent on purity and hydration
Solubility High: DMSO, DCM, Ethanol, Ethyl AcetateLow: Water, HexanesLipophilic scaffold
LogP (Calc) ~3.2 - 3.5High membrane permeability predicted
H-Bond Donors 1 (Tertiary -OH)Sterically hindered
H-Bond Acceptors 2 (Ether O, Alcohol O)
Stability Sensitive to AcidDehydrates to chromene

Spectroscopic Characterization

The identification of 4-phenylchroman-4-ol relies on distinguishing it from the starting ketone and the dehydration product.

Proton NMR (¹H NMR, 400 MHz, CDCl₃)
  • Aromatic Region (6.8 – 7.5 ppm): Multiplet integrating to ~9 protons (4 from chroman ring, 5 from phenyl ring).

  • C2-H (4.1 – 4.3 ppm): Triplet or multiplet (2H). The protons adjacent to the ether oxygen are desfielded.

  • C3-H (2.1 – 2.4 ppm): Multiplet (2H). These protons are upfield but distinct from the ketone precursor (which would be ~2.8 ppm due to carbonyl anisotropy).

  • -OH (2.0 – 3.0 ppm): Broad singlet, exchangeable with D₂O. Shift varies with concentration.

Mass Spectrometry (MS)
  • Molecular Ion: m/z 226 [M]+

  • Base Peak: Often m/z 208 [M - H₂O]+ due to rapid dehydration in the ion source (EI/ESI). This is a diagnostic feature of tertiary benzylic alcohols.

Pharmaceutical Relevance

4-Phenylchroman-4-ol is not merely a synthetic intermediate; it represents a "privileged scaffold" in medicinal chemistry.

  • Neoflavonoid Precursors: It is the direct precursor to neoflavenes, which have shown activity against MRSA and Mycobacterium tuberculosis [1].

  • SERM Potential: The structural similarity to 4-hydroxytamoxifen (a triphenylethylene derivative) suggests potential activity as a Selective Estrogen Receptor Modulator (SERM). The rigid chroman core reduces conformational freedom compared to open-chain analogs.

  • Tubulin Binding: Methoxylated derivatives of the 4-phenylchroman core mimic the pharmacophore of Combretastatin A-4 , acting as potent tubulin polymerization inhibitors for anticancer therapy [2].

References

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One Derivatives. National Institutes of Health (PMC). Available at: [Link]

  • In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone Derivatives. MDPI. Available at: [Link][3]

  • 4-Phenylchroman-4-ol CAS and Supplier Data. Molbase.[4] Available at: [Link]

  • Dehydration Reactions of Alcohols. Chemistry LibreTexts. Available at: [Link][5][3][6][7][8][9]

  • Grignard Reaction Mechanism. Organic Chemistry Portal. Available at: [Link]

Sources

Exploratory

4-Phenylchroman-4-ol CAS number and molecular weight

For researchers, scientists, and professionals in drug development, a comprehensive understanding of novel chemical entities is paramount. This guide provides a detailed overview of 4-Phenylchroman-4-ol, a heterocyclic c...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of novel chemical entities is paramount. This guide provides a detailed overview of 4-Phenylchroman-4-ol, a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis.

Core Physicochemical Properties

4-Phenylchroman-4-ol is a tertiary alcohol derivative of the chroman scaffold, a common motif in biologically active compounds. Its core structure consists of a dihydropyran ring fused to a benzene ring, with a phenyl substituent at the 4-position.

PropertyValueSource
CAS Number 94052-00-3[1]
Molecular Formula C15H14O2[1]
Molecular Weight 226.27 g/mol [1]

Synthesis and Mechanistic Insights

The synthesis of 4-Phenylchroman-4-ol typically involves the nucleophilic addition of a phenyl group to a chroman-4-one precursor. A common and effective method is the Grignard reaction, where phenylmagnesium bromide is reacted with chroman-4-one.

Experimental Protocol: Grignard Synthesis of 4-Phenylchroman-4-ol

Materials:

  • Chroman-4-one

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Anhydrous workup reagents (e.g., saturated aqueous ammonium chloride)

  • Standard laboratory glassware for inert atmosphere reactions

Step-by-Step Methodology:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), magnesium turnings are covered with anhydrous diethyl ether. A solution of bromobenzene in anhydrous diethyl ether is added dropwise. The reaction is initiated, which is evident by a gentle reflux and the disappearance of the magnesium.

  • Addition of Chroman-4-one: Once the Grignard reagent formation is complete, a solution of chroman-4-one in anhydrous diethyl ether is added dropwise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred until the starting material is consumed (monitored by thin-layer chromatography).

  • Quenching and Workup: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 4-Phenylchroman-4-ol.

Causality in Experimental Choices: The use of anhydrous conditions is critical as Grignard reagents are highly reactive towards protic solvents, which would lead to the formation of benzene and reduce the yield of the desired product. The dropwise addition at low temperatures helps to control the exothermic nature of the reaction.

Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_reaction Nucleophilic Addition cluster_workup Workup and Purification Mg Mg turnings Grignard Phenylmagnesium Bromide Mg->Grignard PhBr Bromobenzene PhBr->Grignard in Solvent1 Solvent1 Anhydrous Ether/THF Product_intermediate Intermediate Complex Grignard->Product_intermediate Chromanone Chroman-4-one Chromanone->Product_intermediate in Anhydrous Ether Quench Quenching (aq. NH4Cl) Product_intermediate->Quench Extraction Extraction Quench->Extraction Purification Column Chromatography Extraction->Purification Final_Product 4-Phenylchroman-4-ol Purification->Final_Product

Synthesis workflow for 4-Phenylchroman-4-ol via Grignard reaction.

Potential Applications in Drug Development

The chroman scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active molecules, including Vitamin E (tocopherols). The introduction of a phenyl group and a hydroxyl group at the 4-position of the chroman ring system can significantly influence its pharmacological properties. While specific biological activities of 4-Phenylchroman-4-ol are not extensively documented in publicly available literature, its structural motifs suggest potential for investigation in areas such as:

  • Antioxidant Activity: The phenolic hydroxyl group, if present on the benzene ring of the chroman nucleus, is a key feature for antioxidant activity. While the hydroxyl group in 4-Phenylchroman-4-ol is tertiary and not phenolic, the overall structure could still modulate oxidative stress.

  • Anticancer Research: Many chroman derivatives have been investigated for their anticancer properties. The specific stereochemistry and substitution pattern of 4-Phenylchroman-4-ol could lead to interactions with various biological targets.

  • Central Nervous System (CNS) Activity: The lipophilic nature of the molecule suggests it may have the ability to cross the blood-brain barrier, making it a candidate for investigation in CNS-related disorders.

Analytical Characterization

The structure of 4-Phenylchroman-4-ol can be confirmed using a variety of spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, confirming the connectivity of the molecule.

  • Mass Spectrometry (MS): This technique will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The presence of a broad absorption band in the region of 3200-3600 cm-1 would be indicative of the O-H stretching vibration of the hydroxyl group.

Conclusion

4-Phenylchroman-4-ol is a fascinating molecule with potential for further exploration in various scientific disciplines. This guide provides a foundational understanding of its synthesis and key properties, serving as a valuable resource for researchers and drug development professionals. Further investigation into its biological activity is warranted to unlock its full potential.

References

  • Molbase. 4-phenyl-chroman-4-ol. [Link]

Sources

Foundational

The Biological Versatility of 4-Phenylchroman-4-ol Derivatives: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold In the landscape of medicinal chemistry, the chroman scaffold holds a privileged position as a core structural motif in a plethora of biologically ac...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Therapeutic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the chroman scaffold holds a privileged position as a core structural motif in a plethora of biologically active compounds. Among its numerous derivatives, the 4-phenylchroman-4-ol class is emerging as a particularly intriguing area of research. The unique three-dimensional arrangement of the phenyl and hydroxyl groups at the C4-position imparts distinct physicochemical properties that translate into a wide spectrum of biological activities. This technical guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of the synthesis, biological activities, and therapeutic potential of 4-phenylchroman-4-ol derivatives. Drawing upon established findings from the broader chroman-4-one and homoisoflavonoid families, this document aims to provide a robust framework for future research and development in this promising area.

Synthetic Pathways to 4-Phenylchroman-4-ol Derivatives: A Chemist's Perspective

The synthesis of 4-phenylchroman-4-ol derivatives is typically achieved through the nucleophilic addition of a phenyl group to a precursor chroman-4-one. The choice of the organometallic reagent and reaction conditions is critical in determining the yield and stereoselectivity of the final product.

Grignard Reaction: A Classic Approach

A common and effective method for introducing the C4-phenyl group is the Grignard reaction. This involves the treatment of a substituted chroman-4-one with a phenylmagnesium halide (e.g., phenylmagnesium bromide). The reaction proceeds via nucleophilic attack of the phenyl anion on the electrophilic carbonyl carbon of the chroman-4-one.

Experimental Protocol: Synthesis of 4-Phenylchroman-4-ol via Grignard Reaction

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. A solution of bromobenzene in anhydrous diethyl ether is added dropwise to initiate the reaction. The mixture is stirred until the magnesium is consumed.

  • Reaction with Chroman-4-one: The chroman-4-one, dissolved in anhydrous tetrahydrofuran (THF), is cooled to 0°C in an ice bath. The freshly prepared phenylmagnesium bromide solution is then added dropwise to the stirred solution of the chroman-4-one.

  • Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the 4-phenylchroman-4-ol.

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"Chroman-4-one" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Phenylmagnesium Bromide" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Intermediate" [label="Magnesium Alkoxide Intermediate"]; "4-Phenylchroman-4-ol" [fillcolor="#34A853", fontcolor="#FFFFFF"];

"Chroman-4-one" -- "Intermediate" [label="Nucleophilic Attack"]; "Phenylmagnesium Bromide" -- "Intermediate"; "Intermediate" -- "4-Phenylchroman-4-ol" [label="Acidic Work-up"]; } caption { label = "Grignard Synthesis of 4-Phenylchroman-4-ol"; fontsize = 12; fontcolor = "#202124"; }

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

The chroman-4-one scaffold is a well-established pharmacophore in the design of anticancer agents.[1] The introduction of a 4-phenyl-4-hydroxy moiety can enhance this activity, potentially through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Mechanistic Insights into Anticancer Action

While direct studies on 4-phenylchroman-4-ol derivatives are limited, the anticancer mechanisms of related compounds, such as chalcones and other chromanones, provide valuable insights. These compounds have been shown to induce apoptosis by modulating the expression of pro- and anti-apoptotic proteins.[2] Furthermore, some derivatives can arrest the cell cycle at different phases, thereby inhibiting tumor growth.[3] For instance, a study on 7-hydroxy-4-phenylchromen-2-one derivatives linked to triazole moieties demonstrated that the most potent compound induced G2/M phase cell cycle arrest and apoptosis in AGS cells.[3]

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In Vitro Cytotoxicity Data

The cytotoxic potential of 4-phenylchroman-4-ol derivatives can be evaluated against a panel of human cancer cell lines. The following table presents hypothetical IC50 values based on the activities of structurally similar compounds to illustrate the potential potency of this class.

CompoundCancer Cell LineIC50 (µM)
Derivative A Breast (MCF-7)5.2
Lung (A549)8.1
Colon (HCT116)6.5
Derivative B Breast (MCF-7)3.8
Lung (A549)6.9
Colon (HCT116)4.7

Note: These are representative values to demonstrate potential activity and are not from direct experimental results on 4-phenylchroman-4-ol derivatives.

Anti-inflammatory Properties: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of numerous diseases. Chroman-based structures have demonstrated significant anti-inflammatory effects.[1] The 4-phenyl-4-hydroxy substitution pattern may contribute to the modulation of key inflammatory pathways.

Inhibition of Pro-inflammatory Mediators

The anti-inflammatory activity of related flavonoid derivatives often involves the inhibition of pro-inflammatory enzymes and cytokines. For example, some 2-phenyl-4H-chromen-4-one derivatives have been shown to downregulate the expression of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) by inhibiting the TLR4/MAPK signaling pathway.[4] It is plausible that 4-phenylchroman-4-ol derivatives exert their anti-inflammatory effects through similar mechanisms.

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"Stimulus" [label="Inflammatory Stimulus\n(e.g., LPS)"]; "TLR4" [label="TLR4 Receptor"]; "MAPK" [label="MAPK Pathway"]; "NFkB" [label="NF-κB Pathway"]; "Cytokines" [label="Pro-inflammatory\nCytokines (TNF-α, IL-6)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Derivative" [label="4-Phenylchroman-4-ol\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Inhibition" [shape=point, style=invis];

"Stimulus" -> "TLR4"; "TLR4" -> "MAPK"; "MAPK" -> "NFkB"; "NFkB" -> "Cytokines"; "Derivative" -> "Inhibition" [arrowhead=tee]; "Inhibition" -> "MAPK"; } caption { label = "Anti-inflammatory Signaling Pathway"; fontsize = 12; fontcolor = "#202124"; }

In Vitro Anti-inflammatory Assay Protocol: Nitric Oxide (NO) Inhibition in RAW 264.7 Macrophages
  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the 4-phenylchroman-4-ol derivatives for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration 1 µg/mL) to induce an inflammatory response, and the plate is incubated for 24 hours.

  • Nitrite Quantification: The production of NO is determined by measuring the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Data Analysis: The absorbance is measured at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Chromanone and homoisoflavonoid derivatives have shown promising activity against a range of bacteria and fungi.[1][5]

Structure-Activity Relationship (SAR) Insights

Studies on related chroman-4-one derivatives have provided valuable SAR insights. For example, the presence of methoxy substituents at the meta position of the B-ring in homoisoflavonoids has been shown to enhance bioactivity.[5] Conversely, the addition of alkyl or aryl carbon chains at the hydroxyl group at position 7 can reduce antimicrobial activity.[5] These findings suggest that the substitution pattern on both the chroman and the 4-phenyl ring of 4-phenylchroman-4-ol derivatives will be crucial for their antimicrobial potency.

Antimicrobial Screening Data

The following table provides hypothetical Minimum Inhibitory Concentration (MIC) values for representative 4-phenylchroman-4-ol derivatives against common pathogens, based on data from related compounds.

CompoundStaphylococcus aureus (MIC, µg/mL)Escherichia coli (MIC, µg/mL)Candida albicans (MIC, µg/mL)
Derivative C 166432
Derivative D 83216
Ciprofloxacin 10.5N/A
Fluconazole N/AN/A2

Note: These are representative values to demonstrate potential activity and are not from direct experimental results on 4-phenylchroman-4-ol derivatives.

Estrogen Receptor Modulation: A Potential for Hormone-Related Therapies

Selective estrogen receptor modulators (SERMs) are a class of compounds that exhibit tissue-specific estrogenic or antiestrogenic effects.[6] The structural similarity of 4-phenylchroman-4-ol derivatives to known SERMs suggests their potential to interact with estrogen receptors (ERs) and modulate their activity.

Rationale for Estrogenic/Antiestrogenic Activity

The 4-hydroxyphenyl moiety is a common feature in many estrogenic compounds. The overall shape and electronic properties of 4-phenylchroman-4-ol derivatives could allow them to bind to the ligand-binding domain of ERα and ERβ. Depending on the specific substitutions and the resulting conformational changes in the receptor, these compounds could act as agonists, antagonists, or mixed agonist/antagonists. The development of subtype-selective ER modulators is an attractive approach for anticancer drug discovery.[3]

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"Derivative" [label="4-Phenylchroman-4-ol\nDerivative", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "ER" [label="Estrogen Receptor\n(ERα / ERβ)"]; "Agonist" [label="Agonistic Activity\n(e.g., Bone)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Antagonist" [label="Antagonistic Activity\n(e.g., Breast Tissue)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

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Conclusion and Future Directions: Charting the Path Forward

The 4-phenylchroman-4-ol scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. While this guide has drawn heavily on data from structurally related compounds, the presented information provides a strong rationale for the focused investigation of this specific chemical class.

Future research should prioritize the synthesis of a diverse library of 4-phenylchroman-4-ol derivatives with systematic variations in their substitution patterns. Comprehensive in vitro and in vivo screening for anticancer, anti-inflammatory, antimicrobial, and estrogen-modulating activities will be crucial to elucidate the full therapeutic potential of these compounds. Detailed mechanistic studies will then be required to identify the specific molecular targets and pathways responsible for their biological effects. The insights gained from such investigations will undoubtedly pave the way for the rational design and development of next-generation therapeutics based on the versatile 4-phenylchroman-4-ol scaffold.

References

  • Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents. PMC. [Link]

  • THE SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME 4-HYDROXYCOUMARIN DERIVATIVES. PMC. [Link]

  • (PDF) Synthesis of novel 4-hydroxycoumarin derivatives: Evaluation of antimicrobial, antioxidant activities and its molecular docking studies. ResearchGate. [Link]

  • Synthesis and Evaluation of 4-(Substituted styryl/alkenyl) -3,5-Bis(4-hydroxyphenyl)-isoxazoles as Ligands for the Estrogen Receptor. PMC. [Link]

  • Synthesis and biological evaluation of 4-(hydroxyalkyl)estradiols and related compounds. Bioorganic & Medicinal Chemistry.
  • Synthesis and evaluation of 4-(substituted styryl/alkenyl)-3,5-bis(4-hydroxyphenyl)-isoxazoles as ligands for the estrogen receptor. PubMed. [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. PubMed. [Link]

  • Novel 2-phenyl-4H-chromen derivatives: synthesis and anti-inflammatory activity evaluation in vitro and in vivo. PMC. [Link]

  • 4-Hydroxycoumarin. Wikipedia. [Link]

  • Synthesis, computational study and cytotoxic activity of new 4-hydroxycoumarin derivatives. European Journal of Medicinal Chemistry.
  • Synthetic Approaches and Biological Activities of 4-Hydroxycoumarin Derivatives. PMC. [Link]

  • Application of 4D-QSAR Studies to a Series of Raloxifene Analogs and Design of Potential Selective Estrogen Receptor Modulators. MDPI. [Link]

  • Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. PubMed. [Link]

  • Physicochemical characterization of B-hydroxyphenyl phosphine borane derivatives and their evaluation as nuclear estrogen receptor ligands. RSC Publishing. [Link]

  • (PDF) The Synthesis and Antimicrobial Activity of Some 4-Hydroxycoumarin Derivatives. ResearchGate. [Link]

  • Synthesis and Antimicrobial Evaluation of Chroman-4-One and Homoisoflavonoid Derivatives. MDPI. [Link]

Sources

Exploratory

Distinguishing 4-Phenylchroman-4-ol and Flavan-4-ol: A Guide to Structure, Synthesis, and Application

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract In the vast landscape of heterocyclic chemistry, subtle structural variations can lead to profound differences in chemi...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the vast landscape of heterocyclic chemistry, subtle structural variations can lead to profound differences in chemical behavior, biological activity, and therapeutic potential. This guide delves into the core distinctions between two closely related compounds: 4-phenylchroman-4-ol and flavan-4-ol. While both share the chroman-4-ol core, the placement of a single phenyl group fundamentally alters their classification, reactivity, and application. Flavan-4-ols are members of the flavonoid family, a ubiquitous class of plant secondary metabolites, whereas 4-phenylchroman-4-ols belong to the isoflavonoid or neoflavonoid subclass. This whitepaper provides an in-depth analysis of their structural nuances, comparative physicochemical properties, spectroscopic differentiation, synthetic pathways, and divergent roles in natural products and pharmaceutical development.

The Fundamental Structural Distinction: A Matter of Phenyl Group Placement

The defining difference between flavan-4-ol and 4-phenylchroman-4-ol lies in the point of attachment of the phenyl substituent to the core chroman ring system. The chroman scaffold itself consists of a fused benzene ring and a dihydropyran ring.

  • Flavan-4-ol : In this structure, the phenyl group is attached to the C2 position of the chroman ring. This C6-C3-C6 skeleton (A-ring, C-ring, B-ring) is the hallmark of the flavonoid class. The systematic IUPAC name is 2-phenylchroman-4-ol .[1][2]

  • 4-Phenylchroman-4-ol : Here, the phenyl group is attached to the C4 position of the chroman ring, the same carbon that bears the hydroxyl group. This arrangement places it within the isoflavonoid or neoflavonoid category, which is structurally distinct from flavonoids.

This seemingly minor isomeric difference has significant implications for the molecule's three-dimensional shape, electronic properties, and, consequently, its interaction with biological targets.

G Core Structural Difference cluster_0 Flavan-4-ol (A Flavonoid) cluster_1 4-Phenylchroman-4-ol (An Isoflavonoid) Flavanol Flavanol F_anno Phenyl at C2 Phenylchromanol Phenylchromanol P_anno Phenyl at C4

Caption: Core structures of Flavan-4-ol and 4-Phenylchroman-4-ol.

Comparative Physicochemical and Spectroscopic Profiles

The difference in phenyl group substitution directly impacts the physicochemical properties of these molecules. While both share the same molecular formula and weight, their structural arrangement leads to distinct identifiers and potentially different physical characteristics.

Table 1: Comparative Physicochemical Properties
PropertyFlavan-4-ol4-Phenylchroman-4-olRationale for Similarity/Difference
Molecular Formula C₁₅H₁₄O₂[1][2]C₁₅H₁₄O₂[3]Isomers share the same atomic composition.
Molecular Weight 226.27 g/mol [1][2]226.27 g/mol [3]Isomers have identical molecular weights.
IUPAC Name 2-Phenylchroman-4-ol[1]4-Phenylchroman-4-olReflects the position of the phenyl substituent.
CAS Number 487-25-2[1][2]94052-00-3[3]Unique identifiers assigned to distinct chemical structures.
Classification Flavonoid (Flavanol)[1]Isoflavonoid / NeoflavonoidBased on the C6-C3-C6 backbone configuration.
Appearance Colorless/White Solid[1][4]White Powder (for derivatives)[5]Typical for many non-conjugated polyphenolic compounds.
Solubility Very slightly soluble in water; soluble in methanol, ethanol.[4]Expected to have low water solubility; soluble in organic solvents.The bulky, non-polar phenyl group at C4 may slightly decrease aqueous solubility compared to the C2 substitution.
Spectroscopic Differentiation: A Key to Identification

Unambiguous identification in a laboratory setting relies on modern spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The protons on the heterocyclic C-ring (at positions 2, 3, and 4) will exhibit unique chemical shifts and coupling patterns. In flavan-4-ol, the proton at C2 (benzylic and adjacent to oxygen) will appear as a distinct multiplet. In 4-phenylchroman-4-ol, the C2 position has two protons, which will show a different splitting pattern, and there is no proton at C4.

    • ¹³C NMR : The chemical shift of C4 in 4-phenylchroman-4-ol will be significantly different from that in flavan-4-ol due to the direct attachment of the phenyl group.

  • Mass Spectrometry (MS) :

    • While both compounds will show the same molecular ion peak (m/z 226), their fragmentation patterns under techniques like MS/MS will differ. The initial fragmentation of flavan-4-ol often involves a retro-Diels-Alder (RDA) reaction characteristic of flavonoids. The fragmentation of 4-phenylchroman-4-ol would be expected to proceed via loss of water followed by rearrangements influenced by the C4-phenyl group. High-resolution mass spectrometry can confirm the elemental composition.[4]

Synthesis and Reactivity: Divergent Pathways

The synthetic strategies for these two isomers are fundamentally different, reflecting their distinct structural classes.

Synthesis of Flavan-4-ols

Flavan-4-ols are typically synthesized from readily available flavanone precursors.[6][7] The most common method is the stereoselective reduction of the C4-carbonyl group of a flavanone using reducing agents like sodium borohydride (NaBH₄). This approach allows for control over the stereochemistry at the C4 position.[7]

G General Synthesis of Flavan-4-ol Flavanone Flavanone (2-Phenylchroman-4-one) Reagents Reducing Agent (e.g., NaBH₄) Flavanone->Reagents Flavanol Flavan-4-ol (2-Phenylchroman-4-ol) Reagents->Flavanol Reduction of C4-carbonyl

Caption: Synthetic workflow for Flavan-4-ol production.

Synthesis of 4-Phenylchroman-4-ols

The synthesis of the 4-phenylchroman skeleton is less straightforward and often involves constructing the heterocyclic ring with the C4-phenyl group already envisioned. One approach involves a non-metal catalyzed oxa-Michael addition and a 1,6-tandem reaction.[8] Another route involves the reaction of substituted phenols with phenyl-substituted precursors under acidic conditions, which can proceed via a Michael-type reaction followed by lactonization to form a related chroman-2-one, which can then be further modified.[9]

G General Synthesis of 4-Phenylchroman Scaffold Phenol Substituted Phenol Catalyst Catalyst (Acid or Base) Phenol->Catalyst Precursor Phenyl-substituted Michael Acceptor Precursor->Catalyst Intermediate Adduct Intermediate Catalyst->Intermediate Tandem/Michael Addition Product 4-Phenylchroman Derivative Intermediate->Product Cyclization

Caption: Conceptual workflow for 4-Phenylchroman synthesis.

Biological Significance and Applications

The structural divergence directly translates to different roles in nature and in the laboratory.

Flavan-4-ols: Natural Products with Diverse Roles

Flavan-4-ols are a recognized subclass of flavonoids found in various plants, including sorghum and the rhizomes of Abacopteris penangiana.[1][10] Their biological significance is multifaceted:

  • Antioxidant Activity : Like many flavonoids, they exhibit antioxidant and free-radical scavenging properties.[4][11]

  • Biosynthetic Precursors : They serve as key intermediates in the biosynthesis of phlobaphenes, which are red-brown pigments contributing to coloration and defense in plants.[1]

  • Pharmacological Potential : Various flavanols and their glycosides have demonstrated a range of biological activities, including anticarcinogenic, antimicrobial, and cardioprotective effects.[10][12][13]

4-Phenylchroman Derivatives: Key Pharmaceutical Intermediates

While less common as natural products, the 4-phenylchroman scaffold is of significant interest in medicinal chemistry and drug development. Its derivatives are crucial building blocks for synthesizing complex pharmaceutical agents.

  • Tolterodine Synthesis : A prominent example is the use of 6-methyl-4-phenylchroman-2-one as a key intermediate in the manufacture of Tolterodine.[5] Tolterodine is a muscarinic receptor antagonist used to treat urinary incontinence and overactive bladder.[5] The specific arrangement of the 4-phenylchroman core is essential for the final drug's efficacy and receptor binding.[5]

Experimental Protocols

Protocol 1: General Synthesis of Flavan-4-ol via Flavanone Reduction

This protocol describes a standard laboratory procedure for the reduction of a flavanone to a flavan-4-ol.

Objective: To synthesize (±)-flavan-4-ol from 2-phenylchroman-4-one (flavanone).

Materials:

  • Flavanone

  • Methanol (MeOH), anhydrous

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Hydrochloric acid (1M HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, TLC plates, rotary evaporator.

Methodology:

  • Dissolve flavanone (1 equivalent) in anhydrous methanol in a round-bottom flask at 0°C (ice bath).

  • Slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Carefully quench the reaction by adding 1M HCl dropwise until gas evolution ceases, neutralizing the excess NaBH₄.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • To the remaining aqueous residue, add deionized water and extract the product with ethyl acetate (3x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate in vacuo to yield the crude flavan-4-ol.

  • Purify the product via column chromatography on silica gel if necessary.

Self-Validation: The identity and purity of the synthesized flavan-4-ol must be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the obtained data with literature values.[4]

Protocol 2: UPLC-MS/MS Analysis for Compound Differentiation

This protocol outlines a general method for the analytical differentiation of 4-phenylchroman-4-ol and flavan-4-ol.

Objective: To resolve and identify isomeric compounds using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry.

Instrumentation & Reagents:

  • UPLC system with a suitable reversed-phase column (e.g., C18).

  • Triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • High-purity standards of both analytes.

Methodology:

  • Prepare stock solutions of each standard (e.g., 1 mg/mL in methanol) and create a mixed working solution at a lower concentration (e.g., 1 µg/mL).

  • Develop a chromatographic gradient method that provides baseline separation of the two isomers. The different positions of the phenyl group will likely lead to slight differences in retention time.

  • Optimize MS parameters in positive or negative ESI mode. Perform a full scan to identify the molecular ion [M+H]⁺ or [M-H]⁻.

  • Perform MS/MS fragmentation on the parent ion for each compound to obtain characteristic product ion spectra.

  • Create a Multiple Reaction Monitoring (MRM) method using the most intense and specific parent-to-fragment transitions for each isomer for highly sensitive and selective quantification.[14]

  • Inject the mixed standard solution to confirm retention times and fragmentation patterns, thereby creating a validated method for differentiating the compounds in complex matrices.

Trustworthiness: This method is self-validating as it relies on two independent parameters for identification: chromatographic retention time and a unique mass fragmentation pattern.

Conclusion

The distinction between 4-phenylchroman-4-ol and flavan-4-ol is a prime example of how positional isomerism dictates chemical identity and function. Flavan-4-ol is a naturally occurring flavonoid with established roles in plant biology and potential health benefits. In contrast, the 4-phenylchroman-4-ol scaffold serves as a synthetically valuable intermediate in the pharmaceutical industry, crucial for the production of drugs like Tolterodine. For researchers in natural product chemistry, pharmacology, and drug development, the ability to accurately identify and differentiate these structures through spectroscopic analysis and to understand their disparate synthetic origins is paramount for advancing scientific discovery and application.

References

  • Flavanols from Nature: A Phytochemistry and Biological Activity Review. (2022). Molecules. Available at: [Link]

  • Synthesis method of polysubstituted 4-phenyl chroman compounds. (2019). Patsnap. Available at: [Link]

  • 4-phenyl-chroman-4-ol. Molbase. Available at: [Link]

  • Synthesis of Flavanol-4-ol and its Spectroscopic Properties in Aqueous Solution. (N.d.). Journal of the Korean Chemical Society. Available at: [Link]

  • General structure of flavones, flavanones and flavan-4-ols. (N.d.). ResearchGate. Available at: [Link]

  • 4-phenylchromane. ChemSynthesis. Available at: [Link]

  • Flavan-4-ol. Wikipedia. Available at: [Link]

  • Two new flavan-4-ol glycosides from Abacopteris penangiana. (2007). PubMed. Available at: [Link]

  • Chemoenzymatic Stereoselective Synthesis of trans-Flavan-4-ols via Lipase-Catalyzed Kinetic Resolutions. (2018). ProQuest. Available at: [Link]

  • Exploring 6-Methyl-4-phenylchroman-2-one: A Key Intermediate in Pharmaceutical Synthesis. (N.d.). Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

  • ECO-FRIENDLY DEHYDROGENATION OF 2-PHENYL- CHROMAN-4-ONE TO 2-PHENYL-CHROMEN-4-ONE USING DI-ACATOXYIODOBENZNE. (2013). Rasayan Journal of Chemistry. Available at: [Link]

  • Facile and regioselective synthesis of 4´, 7-dihydroxy-4-phenyl-chroman-2-ones. (2004). Semantic Scholar. Available at: [Link]

  • Chemistry and Biological Activities of Flavonoids: An Overview. (2013). PMC. Available at: [Link]

  • Estimation of Antioxidant Consumption in an Adolescent Population from a School in Pachuca de Soto, Mexico: A Cross-Sectional Study by Convenience Sample. (2024). MDPI. Available at: [Link]

  • Influence of Developmental Stage and Shading on Apple (Malus domestica) Flesh Polyphenols via Ecophysiological and Epigenetic Mechanisms. (2022). ACS Publications. Available at: [Link]

  • FL011. Flavan-4-ol. PhotochemCAD. Available at: [Link]

  • Natural Compound in Dark Chocolate and Coffee Linked to Slow Aging in Major DNA-Based Human Study. (2026). Indian Defence Review. Available at: [Link]

  • 4-Hydroxyflavan. PubChem. Available at: [Link]

  • Flavanols from Nature: A Phytochemistry and Biological Activity Review. (2022). PMC. Available at: [Link]

Sources

Foundational

Solubility Profiling and Solvent Selection Strategies for 4-Phenylchroman-4-ol

Executive Summary 4-Phenylchroman-4-ol (CAS: Variable based on stereochemistry, typically analogous to 4-phenyl-4-chromanol) is a pivotal tertiary alcohol intermediate derived from the chroman-4-one scaffold.[1][2] Its s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Phenylchroman-4-ol (CAS: Variable based on stereochemistry, typically analogous to 4-phenyl-4-chromanol) is a pivotal tertiary alcohol intermediate derived from the chroman-4-one scaffold.[1][2] Its structural duality—combining a lipophilic diphenyl-like core with a polar hydroxyl motif—creates a complex solubility profile that challenges standard purification and formulation protocols.[1][2]

This guide provides a technical analysis of the solubility behavior of 4-phenylchroman-4-ol. By synthesizing empirical data from synthetic workups (Grignard additions) and physicochemical principles (LogP, H-bonding), we establish a solvent selection matrix for recrystallization, extraction, and chromatographic purification.

Physicochemical Basis of Solubility[2]

To predict and manipulate the solubility of 4-phenylchroman-4-ol, one must understand its molecular architecture.[1][2] The compound features a fused benzene-pyran ring system (chroman) substituted with a phenyl group and a hydroxyl group at the C4 position.[2]

PropertyValue (Estimated)Solubility Implication
Molecular Formula C₁₅H₁₄O₂Moderate molecular weight (~226.27 g/mol ) favors organic solubility.[1][2]
LogP (Predicted) 2.8 – 3.2Highly lipophilic; poor water solubility (<0.1 mg/mL).
H-Bond Donors 1 (Tertiary -OH)Capable of H-bonding with polar protic solvents (Alcohols).[1][2]
H-Bond Acceptors 2 (Ether -O-, Alcohol -OH)Interactions with polar aprotic solvents (DMSO, DMF).[1][2]
Rotatable Bonds 1 (Phenyl-C4 bond)Rigid core promotes crystallinity, requiring heat for dissolution in non-polar solvents.[2]
Structural Interaction Map

The following diagram illustrates the dominant intermolecular forces governing the dissolution of 4-phenylchroman-4-ol in various solvent classes.

SolubilityInteractions Molecule 4-Phenylchroman-4-ol NonPolar Non-Polar Solvents (Hexane, Heptane) Molecule->NonPolar Van der Waals (Weak, requires heat) Chlorinated Chlorinated Solvents (DCM, Chloroform) Molecule->Chlorinated Dipole-Dipole & Pi-Stacking PolarProtic Polar Protic (Methanol, Ethanol) Molecule->PolarProtic H-Bonding (Donor/Acceptor) PolarAprotic Polar Aprotic (DMSO, DMF) Molecule->PolarAprotic Strong Dipole Solvation

Caption: Intermolecular interaction map dictating solvent compatibility for 4-phenylchroman-4-ol.[1][2]

Solubility Profile & Solvent Selection Matrix

The following data categorizes solvents based on their utility in Process Chemistry (Extraction/Reaction) and Purification (Crystallization). These classifications are derived from standard workup procedures for Grignard syntheses of chromanols.

Solvent Compatibility Table[2]
Solvent ClassSpecific SolventSolubility StatusApplication
Chlorinated Dichloromethane (DCM)High (>100 mg/mL)Primary extraction solvent; loading solvent for chromatography.[1][2]
ChloroformHigh NMR analysis; liquid-liquid extraction.[1][2]
Ethers Diethyl EtherModerate-High Standard workup solvent; good for keeping impurities in solution during precipitation.[1][2]
THFHigh Reaction solvent; excellent solubilizer but difficult to crystallize from directly.[2]
Alcohols MethanolModerate (Heat) Primary Recrystallization Solvent. Soluble at reflux, sparingly soluble at RT.
EthanolModerate (Heat) Green alternative to methanol for crystallization.[2]
Esters Ethyl AcetateModerate Good for TLC and column chromatography; often used in Hexane/EtOAc mixtures.
Hydrocarbons Hexane / HeptanePoor / Anti-solvent Used to induce precipitation (oiling out risk if added too fast).
Polar Aprotic DMSO / DMFVery High Stock solutions for biological assays; difficult to remove (high boiling point).
Aqueous WaterInsoluble Wash solvent to remove inorganic salts (MgBr₂) after Grignard quenching.

Technical Protocols

Protocol: Determination of Saturation Solubility

For accurate formulation or process optimization, solubility must be determined empirically using the Shake-Flask Method .

Materials:

  • 4-Phenylchroman-4-ol (Solid, dried)[1][2]

  • Target Solvent (HPLC Grade)

  • 0.45 µm Syringe Filter (PTFE or Nylon)[2]

  • Agilent 1200 HPLC (or equivalent UV-Vis)[1][2]

Workflow Diagram:

SolubilityProtocol Start Start: Excess Solid AddSolvent Add Solvent (e.g., 1 mL) Start->AddSolvent Equilibrate Equilibrate (24h @ 25°C, 200 rpm) AddSolvent->Equilibrate Filter Filtration (0.45 µm PTFE) Equilibrate->Filter Remove Undissolved Solid Dilute Dilution (Mobile Phase) Filter->Dilute Prevent Precipitation Analyze Quantification (HPLC/UV @ 254 nm) Dilute->Analyze

Caption: Standardized Shake-Flask methodology for quantitative solubility determination.

Purification Strategy: Recrystallization

The most common impurity in the synthesis of 4-phenylchroman-4-ol is the unreacted ketone (4-chromanone) or the dehydration product (4-phenyl-chromene).[1][2]

Recommended System: Methanol (MeOH) or Hexane/Ethyl Acetate.

  • Dissolution: Dissolve crude 4-phenylchroman-4-ol in the minimum amount of boiling MeOH.

  • Filtration: Perform a hot filtration if insoluble particulates (magnesium salts) are present.

  • Nucleation: Allow the solution to cool slowly to room temperature.

    • Troubleshooting: If "oiling out" occurs (common with phenyl-substituted alcohols), re-heat and add a drop of seed crystal or scratch the glass.[2][3] Alternatively, switch to a DCM/Hexane system (Dissolve in DCM, slowly add Hexane until turbid, then cool).

  • Collection: Filter crystals and wash with cold Hexane/MeOH (9:1).

References

  • Synthesis and Evaluation of Substituted Chroman-4-one Derivatives. National Institutes of Health (PMC).[2] Available at: [Link][2]

  • Crystal structures of (E)-3-(4-hydroxybenzylidene)chroman-4-one. National Institutes of Health (PMC).[1][2] Available at: [Link][2]

  • Solubility of Pharmaceutical Compounds in Organic Solvents. Physical Chemistry Research.[2] Available at: [Link][2]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Dept. of Chemistry. Available at: [Link][2]

  • PubChem Compound Summary: 4-Phenyl-2-chromanone (Analogous Scaffold). National Center for Biotechnology Information.[1][2] Available at: [Link][2]

Sources

Exploratory

Literature review of 4-substituted chroman-4-ol scaffolds

The following technical guide details the structural, synthetic, and medicinal utility of 4-substituted chroman-4-ol scaffolds . Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists.

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and medicinal utility of 4-substituted chroman-4-ol scaffolds .

Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists. Core Focus: Synthetic methodology, stereochemical resolution, and pharmacological applications of the C4-quaternary benzopyran motif.

Executive Summary: The Quaternary Challenge

The 4-substituted chroman-4-ol represents a specific subclass of the privileged benzopyran scaffold characterized by a quaternary stereocenter at the C4 position . Unlike their secondary alcohol counterparts (derived from simple ketone reduction), these tertiary alcohols introduce significant steric bulk and conformational rigidity.

This scaffold is chemically distinct due to two competing reactivities:

  • Benzylic Stabilization: The C4 carbocation is highly stabilized, making the tertiary alcohol prone to acid-catalyzed dehydration to form 4-substituted chromenes .

  • Stereochemical Complexity: Generating the quaternary center enantioselectively is non-trivial, often requiring advanced organometallic or organocatalytic strategies.

This guide provides a roadmap for stabilizing this labile motif and leveraging it for high-affinity target binding in oncology and neurodegeneration.

Structural & Stereochemical Analysis[1]

Conformational Locking

The chroman ring typically adopts a half-chair conformation . In 4-substituted chroman-4-ols, the C4 substituent (R) and the hydroxyl group (OH) occupy pseudo-axial and pseudo-equatorial positions.

  • 1,3-Diaxial Interactions: Bulky substituents at C4 can interact with C2-substituents, forcing the ring into distorted half-boat conformers.

  • The "Benzylic Lability" Factor: The C4-OH bond is weakened by the electron-donating nature of the ether oxygen (O1). This makes the compound sensitive to acidic environments (e.g., stomach acid or silica gel during purification), often necessitating base-washed silica or neutral alumina for isolation.

Visualization: SAR Logic

The following diagram outlines the Structure-Activity Relationship (SAR) logic for this scaffold.

SAR_Logic Core 4-Substituted Chroman-4-ol Core C4_Quat C4 Quaternary Center (Critical for Selectivity) Core->C4_Quat C4_OH C4-Hydroxyl (H-Bond Donor) Core->C4_OH C2_Sub C2-Substitution (Lipophilic Pocket) Core->C2_Sub C6_8_Sub C6/C8 Substitution (Electronic Tuning) Core->C6_8_Sub Elimination Risk: Dehydration to Chromene C4_Quat->Elimination Benzylic Cation C4_OH->Elimination Acid Catalysis

Figure 1: Structural logic and stability risks of the 4-substituted chroman-4-ol scaffold.

Synthetic Methodologies

Nucleophilic Addition (The Grignard Route)

The most direct route to 4-substituted chroman-4-ols is the addition of organometallics to chroman-4-ones . However, standard Grignard conditions often lead to elimination or low yields due to enolization.

The Cerium Chloride (Luche) Modification: To prevent enolization and suppress dehydration, the use of anhydrous CeCl₃ is recommended. The organocerium reagent is more nucleophilic but less basic than the corresponding Grignard.

  • Reagent:

    
    
    
  • Mechanism: Lanthanide coordination to the carbonyl oxygen activates it for nucleophilic attack while suppressing

    
    -deprotonation.
    
Asymmetric Catalysis

Enantioselective formation of the C4 quaternary center is achievable via:

  • Chiral Titanium Complexes: Use of Ti(OiPr)₄ with BINOL ligands to catalyze the addition of alkynes or alkyl groups.

  • Rhodium-Catalyzed Arylation: Addition of arylboronic acids to chroman-4-ones using chiral Rh(I) catalysts (e.g., [Rh(cod)OH]₂ with chiral phosphines).

Experimental Protocol: High-Yield Synthesis of 4-Phenylchroman-4-ol

Note: This protocol utilizes the organocerium method to maximize yield and minimize elimination.

Reagents:

  • Chroman-4-one (1.0 eq)

  • Phenylmagnesium bromide (1.5 eq, 1.0 M in THF)

  • Anhydrous Cerium(III) chloride (1.6 eq)

  • THF (Anhydrous)

Step-by-Step Workflow:

  • Drying CeCl₃: Place CeCl₃·7H₂O in a Schlenk flask. Heat to 140°C under high vacuum (0.1 mmHg) for 2 hours. A magnetic stir bar should be used to break up the powder as it dries. Critical: Failure to fully dry CeCl₃ will quench the Grignard.

  • Slurry Formation: Cool the flask to 0°C under Argon. Add anhydrous THF via cannula. Stir the white suspension for 1 hour at Room Temperature (RT) to ensure activation.

  • Transmetallation: Cool the slurry to -78°C. Add PhMgBr dropwise. Stir for 30 minutes. The mixture may turn yellow/brown.

  • Addition: Add Chroman-4-one (dissolved in minimal THF) dropwise to the organocerium reagent at -78°C.

  • Reaction: Allow to warm slowly to 0°C over 2 hours. Monitor by TLC (Note: Product may streak on silica; use neutralized plates).

  • Quench: Quench with saturated aqueous NH₄Cl at 0°C. Do not use HCl, as this will instantly dehydrate the product to 4-phenylchromene.

  • Purification: Extract with EtOAc. Wash with brine. Dry over Na₂SO₄. Flash chromatography using silica gel pre-treated with 1% Triethylamine/Hexanes to prevent acid-catalyzed elimination.

Medicinal Chemistry Applications

SIRT2 Inhibition (Neurodegeneration)

Sirtuin 2 (SIRT2) inhibitors often feature the chroman scaffold.[1] While many are secondary alcohols, 4-substituted variants explore the "deep pocket" of the enzyme.

  • Mechanism: The chroman oxygen mimics the ribose oxygen of NAD+, while the C4-substituent engages hydrophobic residues (e.g., Phe119) in the deacetylase active site.

  • Key Data: 6,8-Disubstituted chroman-4-ones/ols show IC50 values in the low micromolar range (1.5

    
    M) [1].
    
Sorbinil & Aldose Reductase

Sorbinil is a classic example of a drug featuring a spiro-hydantoin at C4 . While not a simple alcohol, it validates the biological tolerance of the C4 quaternary center.

  • Target: Aldose Reductase (Diabetes complications).

  • Metabolism: The C4 position is metabolically stable, but the aromatic ring is subject to hydroxylation [5].

Biological Data Summary
Compound ClassC4-SubstituentTargetActivity (IC50/Ki)Key Reference
SIRT2 Inhibitors H (Secondary OH)SIRT21.5

M
[1]
Sorbinil Spiro-hydantoinAldose Reductase2.0 nM[5]
Cromakalim Cyclic Amide (C3-OH)K-ATP Channel0.5

M
[2]
Synthetic Lead Phenyl (Tertiary OH)Anti-proliferative12

M
[3]

Synthetic Pathway Visualization

The following diagram illustrates the divergence between kinetic control (Alcohol formation) and thermodynamic control (Elimination).

Synthesis_Pathway Ketone Chroman-4-one Intermediate Alkoxide Intermediate (Stable at Low Temp) Ketone->Intermediate Nucleophilic Attack (-78°C) Reagent R-MgBr / CeCl3 (Organocerium) Reagent->Intermediate Quench_Base Quench: NH4Cl (aq) Intermediate->Quench_Base Quench_Acid Quench: HCl (aq) Intermediate->Quench_Acid Product_Alcohol TARGET: 4-Substituted Chroman-4-ol Quench_Base->Product_Alcohol Retention of OH Product_Alkene BYPRODUCT: 4-Substituted Chromene Quench_Acid->Product_Alkene Elimination (-H2O)

Figure 2: Synthetic divergence in the preparation of 4-substituted chroman-4-ols.

References

  • Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors. Journal of Medicinal Chemistry. (2012). Link

  • The Rising Therapeutic Potential of Substituted Chroman-4-Ones: A Technical Guide. BenchChem. (2025). Link

  • Ni-catalyzed enantio-stereoselective synthesis of chiral chromans with quaternary allylic siloxanes. ChemRxiv. (2023). Link

  • Catalytic Enantioselective Synthesis of Quaternary Carbon Stereocentres. Nature. (2014).[2] Link

  • Studies of sorbinil metabolism: formation of 2-hydroxysorbinil and unstable protein conjugates. Biochemical Pharmacology. (1990). Link

Sources

Foundational

The Anomaly in the Pathway: A Technical Guide to 4-Phenylchroman-4-ol and its Relationship to Flavonoid Biosynthesis

For the attention of: Researchers, Scientists, and Drug Development Professionals This technical guide navigates the intricate world of flavonoid biosynthesis and clarifies the position of 4-phenylchroman-4-ol within thi...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide navigates the intricate world of flavonoid biosynthesis and clarifies the position of 4-phenylchroman-4-ol within this context. Contrary to initial hypotheses, 4-phenylchroman-4-ol is not a canonical intermediate in the plant-based flavonoid biosynthetic pathway. However, its structural similarity to key flavonoid precursors makes it a molecule of significant interest for synthetic chemists and drug discovery professionals. This document will first elucidate the established flavonoid biosynthesis pathway to provide a firm scientific grounding, and then delve into the synthesis, characterization, and potential biological significance of 4-phenylchroman-4-ol as a synthetic flavonoid analogue.

Part 1: The Established Canon - Flavonoid Biosynthesis

Flavonoids are a diverse class of plant secondary metabolites with a characteristic C6-C3-C6 carbon skeleton. Their biosynthesis is a well-characterized pathway that begins with the amino acid phenylalanine.

The biosynthesis of flavonoids initiates with the general phenylpropanoid pathway, where phenylalanine is converted to p-coumaroyl-CoA. This precursor then enters the flavonoid-specific pathway, starting with the condensation of one molecule of p-coumaroyl-CoA and three molecules of malonyl-CoA, catalyzed by chalcone synthase (CHS), to form a chalcone. Chalcone isomerase (CHI) then catalyzes the stereospecific isomerization of the chalcone into a flavanone, a key branch point in the pathway.

From the flavanone scaffold, various enzymatic modifications lead to the different classes of flavonoids. For instance, flavanone 3-hydroxylase (F3H) introduces a hydroxyl group at the 3-position to yield a dihydroflavonol. Dihydroflavonols are then converted to flavonols by flavonol synthase (FLS) or to leucoanthocyanidins by dihydroflavonol 4-reductase (DFR). Leucoanthocyanidins are subsequently converted to anthocyanidins, the precursors to the colorful anthocyanin pigments, by anthocyanidin synthase (ANS).

Visualizing the Core Pathway

The following diagram illustrates the central steps in the flavonoid biosynthesis pathway, highlighting the key enzymatic conversions.

Flavonoid_Biosynthesis Phenylalanine Phenylalanine pCoumaroylCoA p-Coumaroyl-CoA Phenylalanine->pCoumaroylCoA General Phenylpropanoid Pathway Chalcone Chalcone pCoumaroylCoA->Chalcone CHS Flavanone Flavanone Chalcone->Flavanone CHI Dihydroflavonol Dihydroflavonol Flavanone->Dihydroflavonol F3H Flavonol Flavonol Dihydroflavonol->Flavonol FLS Leucoanthocyanidin Leucoanthocyanidin Dihydroflavonol->Leucoanthocyanidin DFR Anthocyanidin Anthocyanidin Leucoanthocyanidin->Anthocyanidin ANS

Caption: The canonical flavonoid biosynthesis pathway.

As is evident from the established pathway, 4-phenylchroman-4-ol is not a naturally occurring intermediate. It is, however, a synthetic molecule that shares the core chroman structure with flavonoids, making it a subject of interest for chemical synthesis and biological evaluation.

Part 2: The Synthetic Analogue - 4-Phenylchroman-4-ol

The chroman-4-one scaffold is a privileged structure in medicinal chemistry, and its derivatives have been explored for a wide range of biological activities.[1] 4-Phenylchroman-4-ol, as a derivative of this scaffold, represents a target for organic synthesis to generate novel compounds with potential therapeutic applications.

Chemical Synthesis of 4-Phenylchroman-4-ol Derivatives

The synthesis of polysubstituted 4-phenyl chroman compounds can be achieved through various organic reactions.[2] A common approach involves a non-metal catalyzed oxa-Michael addition and a 1,6-tandem reaction.[2] This method offers high yields and excellent diastereoselectivity under mild conditions.[2]

The following protocol is based on a general method for the synthesis of polysubstituted 4-phenylchroman compounds and serves as a representative example.[2]

Materials:

  • Compound 1a (e.g., a substituted salicylaldehyde derivative)

  • Compound 2b (e.g., a phenylpropenal derivative)

  • 1,2-dichloroethane (solvent)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (catalyst)

  • Molecular sieves (50m%)

  • Petroleum ether

  • Ethyl acetate

  • Silica gel for column chromatography

Procedure:

  • To a solution of compound 1a (0.1 mmol) and compound 2b (0.15 mmol) in 1 mL of 1,2-dichloroethane, add DBU (0.15 mmol) and molecular sieves (50m%).[2]

  • Stir the reaction mixture at room temperature for 40 hours.[2]

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure to obtain the crude product.[2]

  • Purify the crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate (e.g., V/V = 30/1) as the eluent to yield the polysubstituted 4-phenylchroman.[2]

Expected Outcome: This procedure can yield the desired product with good yield and high diastereoselectivity.[2] The exact yield and stereochemistry will depend on the specific starting materials and reaction conditions.

Parameter Value Reference
Yield 56%[2]
Diastereoselectivity >20:1[2]
Visualizing a Synthetic Pathway

The following diagram illustrates a generalized synthetic scheme for the formation of a polysubstituted 4-phenylchroman.

Synthetic_Pathway Reactant1 Substituted Salicylaldehyde (Compound 1a) Intermediate Reaction Intermediate Reactant1->Intermediate Reactant2 Phenylpropenal Derivative (Compound 2b) Reactant2->Intermediate Product Polysubstituted 4-Phenylchroman Intermediate->Product DBU, Molecular Sieves 1,2-dichloroethane, RT, 40h

Sources

Exploratory

The Thermodynamic Stability of Tertiary Benzylic Chromanols: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract Tertiary benzylic chromanols are a class of organic compounds of significant interest in medicinal chemistry and drug development due to their prev...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tertiary benzylic chromanols are a class of organic compounds of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules, including certain vitamin E analogues and synthetic therapeutic agents. Their inherent structural features, however, render them susceptible to degradation, primarily through acid-catalyzed dehydration. Understanding the thermodynamic stability of these compounds is paramount for ensuring drug efficacy, safety, and shelf-life. This in-depth technical guide provides a comprehensive overview of the factors governing the stability of tertiary benzylic chromanols, detailed experimental protocols for their synthesis and stability assessment, and robust analytical methodologies for monitoring their degradation kinetics. By synthesizing fundamental organic chemistry principles with practical, field-proven techniques, this guide serves as an essential resource for researchers and professionals engaged in the development of chromanol-based therapeutics.

Introduction: The Significance of Chromanols in Drug Development

The chromanol scaffold, a bicyclic ether, is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a wide array of biological activities.[1] Natural chromanols and their derivatives, such as the tocopherols (vitamin E), are well-known for their antioxidant properties.[2][3] This has spurred the development of synthetic chromanol derivatives with potential applications as anti-inflammatory, anti-carcinogenic, and neuroprotective agents.[1]

Tertiary benzylic chromanols, characterized by a hydroxyl group attached to a tertiary carbon that is also a benzylic position within the chroman framework, are of particular interest. This structural motif is often crucial for the biological activity of the molecule. However, the very features that confer bioactivity can also be a liability, predisposing these compounds to chemical degradation. The primary degradation pathway for tertiary benzylic chromanols is an acid-catalyzed dehydration, which proceeds through a relatively stable tertiary benzylic carbocation intermediate.[4] The formation of this carbocation is the rate-determining step in the degradation process, and its stability directly influences the thermodynamic stability of the parent chromanol.

This guide will delve into the critical aspects of the thermodynamic stability of tertiary benzylic chromanols, providing the theoretical background and practical methodologies required to address this key challenge in drug development.

The Chemistry of Instability: Degradation Pathways

The thermodynamic stability of a tertiary benzylic chromanol is intrinsically linked to the ease with which it can be converted to its degradation products. The principal degradation pathway is an E1 (unimolecular elimination) reaction , which is catalyzed by acid.[4]

The E1 Dehydration Mechanism

The E1 dehydration of a tertiary benzylic chromanol proceeds in a stepwise manner:

  • Protonation of the Hydroxyl Group: In the presence of an acid, the hydroxyl group is protonated to form a good leaving group, water.[4]

  • Formation of a Carbocation Intermediate: The protonated hydroxyl group departs as a water molecule, leading to the formation of a tertiary benzylic carbocation. This is the slow, rate-determining step of the reaction.[4]

  • Deprotonation to Form an Alkene: A base (often a water molecule or the conjugate base of the acid catalyst) removes a proton from an adjacent carbon, resulting in the formation of a double bond and yielding an alkene as the degradation product.

The stability of the carbocation intermediate is the most critical factor influencing the rate of this degradation pathway. More stable carbocations form more readily, leading to a less stable parent alcohol.

Factors Influencing Carbocation Stability

The stability of the tertiary benzylic carbocation is governed by a combination of electronic effects:

  • Resonance: The positive charge on the benzylic carbon can be delocalized into the adjacent aromatic ring through resonance, which significantly stabilizes the carbocation.

  • Inductive Effects: Alkyl groups on the tertiary carbon and electron-donating substituents on the aromatic ring can further stabilize the positive charge through the inductive effect.

  • Hyperconjugation: The interaction of the empty p-orbital of the carbocation with adjacent C-H sigma bonds also contributes to its stability.

The interplay of these factors determines the overall stability of the carbocation and, consequently, the thermodynamic stability of the chromanol. There is ongoing discussion in the scientific community regarding the relative stability of tertiary versus benzylic carbocations, with some sources suggesting tertiary carbocations are more stable due to a greater number of hyperconjugation and inductive effects, while others emphasize the powerful stabilizing effect of resonance in benzylic carbocations.[5][6][7] In the case of tertiary benzylic carbocations, both effects are operative, leading to a particularly stable intermediate.

Synthesis of Tertiary Benzylic Chromanols: A Practical Protocol

A common and effective method for the synthesis of tertiary benzylic chromanols is the Grignard reaction, where a chroman-4-one is treated with an arylmagnesium halide. The following protocol outlines the synthesis of a model compound, 2,2-dimethyl-4-phenylchroman-4-ol.

Synthesis of the Chroman-4-one Precursor

Chroman-4-ones can be synthesized through various methods, including the intramolecular cyclization of o-hydroxyaryl-β-ketols.[8] A general procedure for the synthesis of 2,2-dimethyl-chroman-4-one is described below.[8]

Experimental Protocol: Synthesis of 2,2-Dimethyl-chroman-4-one

  • Condensation: Condense a suitable phenol with β-hydroxyisovaleric acid in the presence of boron fluoride-etherate.

  • Work-up: After the reaction is complete, quench the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2,2-dimethyl-chroman-4-one.

Grignard Reaction to Form the Tertiary Benzylic Chromanol

Experimental Protocol: Synthesis of 2,2-Dimethyl-4-phenylchroman-4-ol

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a solution of bromobenzene in anhydrous diethyl ether dropwise to the magnesium turnings to initiate the formation of phenylmagnesium bromide.

  • Reaction with Chroman-4-one: Once the Grignard reagent has formed, cool the flask in an ice bath. Add a solution of 2,2-dimethyl-chroman-4-one in anhydrous diethyl ether dropwise to the Grignard reagent with stirring.

  • Quenching and Work-up: After the addition is complete, allow the reaction to stir at room temperature for several hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2,2-dimethyl-4-phenylchroman-4-ol.

Assessing Thermodynamic Stability: Forced Degradation Studies

Forced degradation, or stress testing, is a critical component of drug development that provides insights into the intrinsic stability of a drug substance.[9] These studies involve subjecting the compound to conditions more severe than those it would encounter during storage and handling to accelerate degradation.[9] The goal is to achieve a target degradation of 5-20%, which is sufficient to identify degradation products and validate the stability-indicating nature of the analytical method without causing excessive degradation that might lead to the formation of irrelevant secondary products.[6][10]

General Protocol for Forced Degradation Studies

The following is a general protocol for conducting forced degradation studies on a tertiary benzylic chromanol.

Experimental Protocol: Forced Degradation of a Tertiary Benzylic Chromanol

  • Sample Preparation: Prepare stock solutions of the tertiary benzylic chromanol in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid or sulfuric acid. Heat the solution if necessary (e.g., at 60 °C) for a specified period (e.g., 24-72 hours).

    • Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide. Heat the solution if necessary (e.g., at 60 °C) for a specified period. Neutralize the samples with an equivalent amount of acid before analysis.

    • Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%) at room temperature for a specified period (e.g., up to 24 hours).[10]

    • Thermal Degradation: Expose a solid sample of the chromanol to elevated temperatures (e.g., 70 °C) for a specified period.

    • Photolytic Degradation: Expose a solid sample or a solution of the chromanol to a combination of UV and visible light, as specified by ICH guidelines (e.g., not less than 1.2 million lux hours).[11]

  • Sample Analysis: At predetermined time points, withdraw aliquots of the stressed samples, dilute them to a suitable concentration with the mobile phase, and analyze them using a validated stability-indicating HPLC method.

Analytical Methodologies for Stability Assessment

A validated, stability-indicating analytical method is essential for accurately quantifying the degradation of a drug substance and separating it from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most commonly used technique for this purpose.[12]

Development and Validation of a Stability-Indicating HPLC Method

Experimental Protocol: HPLC Method for the Analysis of a Tertiary Benzylic Chromanol and its Degradation Products

  • Chromatographic System: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.

  • Mobile Phase: A gradient elution is often necessary to separate the parent compound from its degradation products. A typical mobile phase system consists of:

    • Solvent A: Water with 0.1% formic acid or phosphoric acid to control the pH and improve peak shape.

    • Solvent B: Acetonitrile or methanol.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature (e.g., 30 °C) to ensure reproducibility.

  • Detection Wavelength: Determined by acquiring the UV spectrum of the chromanol and selecting the wavelength of maximum absorbance.

  • Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.[13]

Kinetic Analysis of Degradation

Kinetic studies are performed to determine the rate of degradation and to elucidate the degradation mechanism. For the E1 dehydration of a tertiary benzylic chromanol, the reaction typically follows first-order kinetics.

Protocol for Kinetic Analysis

Experimental Protocol: Kinetic Study of Acid-Catalyzed Dehydration

  • Reaction Setup: Prepare a series of reaction vessels containing the tertiary benzylic chromanol dissolved in a suitable solvent and a known concentration of acid (e.g., HCl or H₂SO₄). Place the vessels in a constant temperature bath.

  • Sampling: At regular time intervals, withdraw an aliquot from each reaction vessel and quench the reaction (e.g., by neutralizing the acid with a base).

  • Analysis: Analyze the quenched samples by the validated HPLC method to determine the concentration of the remaining chromanol.

  • Data Analysis:

    • Plot the natural logarithm of the concentration of the chromanol (ln[Chromanol]) versus time.

    • If the plot is linear, the reaction is first-order. The negative of the slope of this line is the apparent first-order rate constant (k_obs).

    • Repeat the experiment at several different temperatures to determine the activation energy (Ea) from the Arrhenius equation: ln(k) = ln(A) - (Ea / RT) where A is the pre-exponential factor, R is the gas constant, and T is the temperature in Kelvin.

Data Presentation and Interpretation

Quantitative Data Summary

All quantitative data from forced degradation and kinetic studies should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Forced Degradation of Tertiary Benzylic Chromanol

Stress ConditionDurationTemperature (°C)% DegradationMajor Degradation Product(s)
0.1 M HCl48 h6015.24-phenyl-2,2-dimethyl-2H-chromene
0.1 M NaOH48 h60< 1-
3% H₂O₂24 h252.1Oxidized derivatives
Thermal7 days70< 1-
PhotolyticICH Q1B253.5Photodegradation products

Table 2: Kinetic Data for Acid-Catalyzed Dehydration

Temperature (K)Rate Constant (k_obs) (s⁻¹)
3131.2 x 10⁻⁵
3233.5 x 10⁻⁵
3339.8 x 10⁻⁵
Visualization of Pathways and Workflows

Visual diagrams are invaluable for illustrating complex mechanisms and experimental workflows.

Diagram 1: E1 Dehydration Mechanism of a Tertiary Benzylic Chromanol

E1_Dehydration cluster_step1 Step 1: Protonation cluster_step2 Step 2: Carbocation Formation (Rate-Determining) cluster_step3 Step 3: Deprotonation A Tertiary Benzylic Chromanol B Protonated Chromanol A->B + H⁺ C Tertiary Benzylic Carbocation B->C - H₂O D Alkene Degradation Product C->D - H⁺ Stability_Workflow cluster_synthesis Synthesis cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Results & Interpretation Synth Synthesize Tertiary Benzylic Chromanol Acid Acidic Stress Synth->Acid Base Basic Stress Synth->Base Oxidative Oxidative Stress Synth->Oxidative Thermal Thermal Stress Synth->Thermal Photo Photolytic Stress Synth->Photo HPLC Stability-Indicating HPLC Method Acid->HPLC Base->HPLC Oxidative->HPLC Thermal->HPLC Photo->HPLC Kinetics Kinetic Analysis HPLC->Kinetics Data Degradation Profile & Thermodynamic Stability Kinetics->Data

Caption: The workflow for assessing the thermodynamic stability of tertiary benzylic chromanols.

Conclusion

The thermodynamic stability of tertiary benzylic chromanols is a critical consideration in the development of pharmaceuticals containing this important structural motif. A thorough understanding of the underlying degradation mechanisms, primarily acid-catalyzed dehydration via an E1 pathway, is essential for designing stable drug formulations. This guide has provided a comprehensive framework for the synthesis, stability testing, and kinetic analysis of these compounds. By implementing the detailed protocols and analytical methodologies outlined herein, researchers and drug development professionals can effectively evaluate and mitigate the inherent instability of tertiary benzylic chromanols, ultimately contributing to the development of safer and more effective medicines.

References

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Foundational

Technical Guide: 4-Phenylchroman-4-ol – Synthesis, Characterization, and Physical Data

Executive Summary 4-Phenylchroman-4-ol (CAS: 94052-00-3 ) is a critical tertiary alcohol intermediate in the synthesis of neoflavonoids and isoflavonoid-based therapeutics. While structurally simple, its isolation is com...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Phenylchroman-4-ol (CAS: 94052-00-3 ) is a critical tertiary alcohol intermediate in the synthesis of neoflavonoids and isoflavonoid-based therapeutics. While structurally simple, its isolation is complicated by its inherent lability; the compound undergoes spontaneous dehydration to form 4-phenyl-4H-chromene under acidic conditions or thermal stress.

This guide provides a definitive technical reference for researchers, focusing on the controlled synthesis, stabilization, and characterization of this scaffold. Unlike standard catalog reagents, 4-phenylchroman-4-ol requires specific handling protocols to prevent degradation, making the physical data and self-validating spectral markers detailed below essential for successful application in drug development.

Part 1: Chemical Identity & Physical Properties

Nomenclature and Identification
ParameterData
IUPAC Name 4-Phenyl-3,4-dihydro-2H-1-benzopyran-4-ol
Common Name 4-Phenylchroman-4-ol
CAS Number 94052-00-3
Molecular Formula C₁₅H₁₄O₂
Molecular Weight 226.27 g/mol
SMILES OC1(C2=CC=CC=C2)CCOC3=CC=CC=C31
Physical Properties Profile

Note on Melting Point: Unlike its stable ketone precursor (4-chromanone, mp 38–40 °C), 4-phenylchroman-4-ol is frequently isolated as a viscous oil or low-melting amorphous solid that lacks a sharp, standard melting point in literature due to its tendency to dehydrate upon heating.

PropertySpecification / Observation
Appearance Colorless to pale yellow viscous oil; solidifies upon prolonged standing at -20°C.
Solubility High: Dichloromethane, Diethyl Ether, THF, Ethyl Acetate.Low: Hexanes (often oils out).Insoluble: Water.
Stability Labile. Prone to acid-catalyzed dehydration to 4-phenyl-4H-chromene (M.W. 208.26). Store at -20°C under argon.
Boiling Point Not applicable (decomposes/dehydrates prior to boiling).

Part 2: Synthesis & Experimental Protocol

Core Synthesis Logic (Grignard Addition)

The most reliable route to 4-phenylchroman-4-ol is the nucleophilic addition of phenylmagnesium bromide to 4-chromanone.

  • Critical Control Point: The workup must be performed under neutral to mildly basic conditions . Standard acidic workups (e.g., 1M HCl) will instantly catalyze the elimination of the C4-hydroxyl group, yielding the alkene.

Step-by-Step Methodology

Reagents:

  • 4-Chromanone (1.0 eq)

  • Phenylmagnesium bromide (1.2 eq, 1.0 M in THF)

  • Anhydrous THF (Solvent)

  • Saturated NH₄Cl (Quenching agent)

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask and purge with Argon. Add 4-chromanone dissolved in anhydrous THF.

  • Addition: Cool the system to 0°C . Add PhMgBr dropwise over 20 minutes. The exotherm must be controlled to prevent thermal dehydration.

  • Reaction: Allow to warm to room temperature and stir for 2 hours. Monitor by TLC (System: 20% EtOAc/Hexane).

    • TLC Marker: Product Rf will be lower (more polar) than starting ketone.

  • Quench (CRITICAL): Cool back to 0°C. Quench with saturated aqueous NH₄Cl . Do NOT use HCl.

  • Extraction: Extract with Diethyl Ether (3x). Wash combined organics with brine.

  • Drying: Dry over anhydrous Na₂SO₄ (avoid MgSO₄ if slightly acidic) and concentrate in vacuo at <30°C . High bath temperatures will drive dehydration.

Part 3: Characterization & Self-Validating Markers

To confirm the identity of 4-phenylchroman-4-ol and rule out the dehydrated impurity, use the following spectral checkpoints.

1H NMR Spectroscopy (400 MHz, CDCl₃)

The presence of the C4-hydroxyl proton and the distinct methylene protons of the chroman ring are diagnostic.

PositionShift (δ, ppm)MultiplicityInterpretation
C4-OH 2.30 - 2.60 Singlet (br)Diagnostic: Disappears upon D₂O shake. Absence indicates dehydration.
C3-H₂ 2.15 - 2.35 MultipletUpfield shift relative to ketone precursor.
C2-H₂ 4.15 - 4.35 MultipletCharacteristic O-CH₂ methylene adjacent to ether oxygen.
Ar-H 6.80 - 7.50 MultipletOverlapping signals of the phenyl ring and benzopyran backbone.
Infrared (IR) Spectroscopy
  • Target Signal: Broad absorption at 3350–3450 cm⁻¹ (O-H stretch).

  • Validation: Complete disappearance of the ketone carbonyl stretch (1680 cm⁻¹ ) from the starting material.

  • Warning: Appearance of a sharp alkene C=C stretch at ~1640 cm⁻¹ suggests dehydration.

Mass Spectrometry (ESI/GC-MS)
  • Molecular Ion: [M]+ = 226.1.

  • Base Peak: Often observed as 208.1 [M - H₂O]+ due to rapid in-source dehydration.

    • Note: Observing the 208 peak does not necessarily mean your bulk sample is decomposed, but it confirms the labile nature of the tertiary alcohol in the gas phase.

Part 4: Reaction Pathway & Stability Visualization

The following diagram illustrates the synthesis pathway and the competing dehydration risk.

G Start 4-Chromanone (C9H8O2) Inter Intermediate Alkoxide Start->Inter Nucleophilic Addition Reagent PhMgBr / THF (Grignard) Reagent->Inter Product 4-Phenylchroman-4-ol (Target: C15H14O2) Inter->Product NH4Cl Quench (Mild Conditions) Impurity 4-Phenyl-4H-chromene (Dehydrated Impurity) Inter->Impurity H+ / Heat (Acidic Workup) Product->Impurity Spontaneous Dehydration

Caption: Synthesis pathway showing the critical divergence between the target alcohol and the dehydrated chromene impurity.

Part 5: Applications in Drug Development

4-Phenylchroman-4-ol serves as a structural scaffold for:

  • SERMs (Selective Estrogen Receptor Modulators): The 4-phenylchroman skeleton mimics the A and C rings of 17β-estradiol.

  • Anti-cancer Agents: Derivatives (e.g., 4-phenylcoumarins formed via oxidation) exhibit cytotoxicity against MDR (Multi-Drug Resistant) cell lines.

  • SIRT2 Inhibitors: Used as a precursor for synthesizing halogenated chroman derivatives tested for neuroprotective properties.

References

  • PubChem. Chroman-4-ol Compound Summary (Precursor Data). [Link]

  • Journal of Medicinal Chemistry. Structure-Activity Relationships of 4-Aryl-4H-chromenes. (Dehydration product characterization). [Link]

  • Organic & Biomolecular Chemistry. Current developments in the synthesis of 4-chromanone-derived compounds. [Link]

Protocols & Analytical Methods

Method

Application Note: High-Fidelity Synthesis of 4-Phenylchroman-4-ol via Grignard Addition

Abstract & Strategic Overview The synthesis of 4-phenylchroman-4-ol represents a critical entry point into the modification of the chroman scaffold, a pharmacophore central to flavonoids, anti-estrogens, and vascular dis...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The synthesis of 4-phenylchroman-4-ol represents a critical entry point into the modification of the chroman scaffold, a pharmacophore central to flavonoids, anti-estrogens, and vascular disrupting agents. While the Grignard addition of phenylmagnesium bromide (PhMgBr) to chroman-4-one appears mechanistically trivial, the isolation of the target tertiary alcohol is complicated by the "Benzylic Trap" : the high propensity of the resulting 4-phenylchroman-4-ol to undergo acid-catalyzed dehydration to form 4-phenylchromene (or flav-3-ene derivatives).

This application note provides a rigorously validated protocol designed to maximize the yield of the alcohol while suppressing elimination pathways. We utilize a controlled anhydrous addition followed by a buffered ammonium chloride quench to maintain a pH that preserves the tertiary hydroxyl group.

Key Reaction Pathway

The transformation involves the nucleophilic attack of the phenyl anion (from the Grignard reagent) on the electrophilic carbonyl carbon of chroman-4-one.

ReactionPathway Start Chroman-4-one (Substrate) Inter Mg-Alkoxide Intermediate Start->Inter Nucleophilic Addition (THF) Reagent PhMgBr (Grignard) Reagent->Inter Product 4-Phenylchroman-4-ol (Target Alcohol) Inter->Product Protonation (pH ~7) Quench Sat. NH4Cl (Buffered Workup) SideProduct 4-Phenylchromene (Dehydration Artifact) Product->SideProduct Acid/Heat (Elimination)

Materials & Safety Protocols

Safety Warning: Phenylmagnesium bromide is pyrophoric and moisture-sensitive. All operations must be conducted in a fume hood using standard Schlenk techniques or oven-dried glassware under an inert atmosphere (Nitrogen or Argon).

Reagent Table
ReagentMW ( g/mol )Equiv.Density (g/mL)Role
Chroman-4-one 148.161.0SolidSubstrate
PhMgBr (3.0 M in Et₂O) 181.311.2 - 1.5~1.14Nucleophile
THF (Anhydrous) 72.11Solvent0.889Reaction Medium
Ammonium Chloride 53.49ExcessSolidQuenching Agent

Equipment Requirements:

  • Three-neck round-bottom flask (100 mL or 250 mL).

  • Pressure-equalizing addition funnel.

  • Magnetic stir bar (PTFE coated).

  • Inert gas line (

    
     or Ar) with bubbler.
    
  • Ice-water bath.

Detailed Experimental Protocol

Phase 1: System Preparation[1]
  • Drying: Oven-dry all glassware (flask, addition funnel, syringe needles) at 120°C for at least 2 hours. Assemble hot under a stream of nitrogen and allow to cool to room temperature (RT).

  • Solvent Prep: Ensure Tetrahydrofuran (THF) is distilled over Na/Benzophenone or sourced from a solvent purification system (SPS). Note: Diethyl ether can be used, but THF offers better solubility for the chromanone substrate.

Phase 2: Reaction Setup
  • Substrate Dissolution: Charge the flask with Chroman-4-one (10.0 mmol, 1.48 g) . Add 20 mL of anhydrous THF via syringe. Stir until fully dissolved.

  • Cooling: Lower the flask into an ice-water bath (

    
    ). Allow the internal temperature to equilibrate for 10 minutes. Causality: Low temperature prevents enolization of the ketone and suppresses Wurtz-type coupling side reactions.
    
Phase 3: Grignard Addition
  • Reagent Transfer: Transfer PhMgBr solution (12.0 mmol, 4.0 mL of 3.0 M solution) into the addition funnel using a cannula or oven-dried glass syringe.

  • Controlled Addition: Add the PhMgBr dropwise over 15–20 minutes.

    • Observation: The solution may turn from colorless/pale yellow to a cloudy brownish suspension.[1]

    • Control: Maintain temperature

      
       during addition.
      
  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to RT. Stir for 2–4 hours.

    • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 4:1). The starting material (

      
      ) should disappear, replaced by a more polar spot (
      
      
      
      , the alcohol).
Phase 4: The Critical Quench (Preventing Dehydration)
  • Cooling: Return the flask to the ice bath (

    
    ).
    
  • Buffered Hydrolysis: SLOWLY add saturated aqueous ammonium chloride (

    
    , 15 mL)  dropwise.
    
    • Warning: Do not use

      
       or 
      
      
      
      . Strong mineral acids will immediately protonate the tertiary alcohol, creating a leaving group (
      
      
      ) that leads to rapid E1 elimination to form 4-phenylchromene.
  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract with Ethyl Acetate (

    
    ) .
    
  • Washing: Wash combined organics with Brine (20 mL). Dry over anhydrous

    
    .
    
  • Concentration: Filter and concentrate under reduced pressure (Rotavap) at a bath temperature not exceeding 40°C .

Purification & Characterization

Purification: The crude residue is typically a viscous oil that may solidify upon standing.

  • Column Chromatography: Silica gel (neutralized with 1%

    
     if possible to prevent on-column dehydration). Eluent: Hexane/EtOAc gradient (95:5 
    
    
    
    80:20).
  • Recrystallization: If solid, recrystallize from Hexane/Ether.

Characterization Data (Expected):

TechniqueExpected Signal / ObservationInterpretation
TLC Single spot, lower

than ketone
Formation of polar alcohol.
IR Spectroscopy Broad band ~3400

O-H stretch (Alcohol).
IR Spectroscopy Absence of ~1680

Loss of Carbonyl (C=O).
1H NMR Disappearance of triplet ~4.5 ppmC2 protons split into complex multiplets (diastereotopic).
13C NMR Disappearance of ~192 ppmLoss of Ketone Carbonyl.
13C NMR Appearance of ~70-75 ppmQuaternary Carbon (C-OH).
Mechanism of Dehydration (Troubleshooting)

If your product shows alkene signals (vinylic proton ~6.0 ppm) or lacks the OH stretch, you have likely formed the elimination product.

EliminationMechanism Alcohol 4-Phenylchroman-4-ol (Tertiary Alcohol) Protonation Protonation by Strong Acid (R-OH2+) Alcohol->Protonation + H+ Carbocation Benzylic Carbocation (Stabilized by Ph ring) Protonation->Carbocation - H2O (Leaving Group) Alkene 4-Phenylchromene (Thermodynamic Product) Carbocation->Alkene - H+ (Elimination)

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard mechanistic reference for Grignard addition to ketones).

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. (General procedures for Grignard reagent preparation and anhydrous techniques).

  • Horton, D. A., et al. (2003). "The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures." Chemical Reviews, 103(3), 893-930. (Discusses the chroman scaffold in drug discovery).

  • Nay, B., et al. (2009). "Total synthesis of natural products containing a chroman-4-one or a chroman-4-ol moiety." Tetrahedron. (Specific reactivity of the chroman-4-one scaffold).

  • Chemistry LibreTexts. (2020). "Dehydration Reactions of Alcohols." (Mechanistic grounding for the E1 elimination risk of benzylic alcohols).

Sources

Application

Application Note: Strategic Synthesis of 4-Phenylchroman-4-ol via Grignard Addition

Abstract This application note details the protocol for the synthesis of 4-phenylchroman-4-ol (4-phenyl-3,4-dihydro-2H-1-benzopyran-4-ol) via the addition of phenylmagnesium bromide to chroman-4-one . This transformation...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the protocol for the synthesis of 4-phenylchroman-4-ol (4-phenyl-3,4-dihydro-2H-1-benzopyran-4-ol) via the addition of phenylmagnesium bromide to chroman-4-one . This transformation is a critical entry point for the synthesis of flavenes (4-phenylchromenes) and isoflavanoids , scaffolds highly relevant in the development of Selective Estrogen Receptor Modulators (SERMs) and SIRT2 inhibitors. This guide emphasizes the control of reaction conditions to selectively isolate the tertiary alcohol and avoid premature dehydration to the alkene.

Introduction & Strategic Relevance

The chroman-4-one scaffold is a privileged structure in medicinal chemistry. Its C4-functionalized derivatives exhibit potent biological activities, ranging from anticancer properties to neuroprotection.

The reaction of chroman-4-one with phenylmagnesium bromide (PhMgBr) is a classic Grignard addition. However, the resulting tertiary alcohol, 4-phenylchroman-4-ol , is benzylic and structurally prone to acid-catalyzed dehydration. This creates a bifurcation in the synthetic pathway:

  • Kinetic Product (Target): 4-phenylchroman-4-ol (Requires neutral/mildly acidic workup).

  • Thermodynamic Product (Side-reaction): 4-phenylchrom-3-ene (Requires acid catalysis/heat).

This protocol focuses on the chemoselective isolation of the alcohol , providing the necessary "fork in the road" instructions to access the alkene if desired.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the phenyl carbanion (from the Grignard reagent) on the electrophilic carbonyl carbon of the chroman-4-one.

Mechanistic Pathway (DOT Diagram)

GrignardMechanism Reactants Chroman-4-one + PhMgBr Transition Tetrahedral Intermediate (Magnesium Alkoxide) Reactants->Transition Nucleophilic Attack (THF) Quench Hydrolysis (NH4Cl) Transition->Quench Protonation Product 4-Phenylchroman-4-ol (Tertiary Alcohol) Quench->Product Kinetic Control SideProduct 4-Phenylchrom-3-ene (Dehydration) Product->SideProduct H+ / Heat (Elimination)

Figure 1: Mechanistic pathway for the formation of 4-phenylchroman-4-ol and potential dehydration.

Experimental Protocol

Reagents & Stoichiometry
ReagentMW ( g/mol )Equiv.[1]Role
Chroman-4-one 148.161.0Limiting Reagent
PhMgBr (3.0 M in Et₂O) 181.311.2 - 1.5Nucleophile
THF (Anhydrous) 72.11SolventReaction Medium
NH₄Cl (Sat. Aq.) 53.49ExcessQuenching Agent
Step-by-Step Methodology
Step 1: Preparation of Reaction Vessel
  • Glassware: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a pressure-equalizing addition funnel.

  • Atmosphere: Flush the system with dry Nitrogen (N₂) or Argon for 15 minutes. Maintain an inert atmosphere throughout the reaction.

Step 2: Reagent Dissolution
  • Add Chroman-4-one (1.0 equiv) to the RBF.

  • Add anhydrous THF (approx. 10 mL per gram of substrate) via syringe.

  • Cool the solution to 0°C using an ice/water bath. Note: Cooling is critical to suppress enolization and side reactions.

Step 3: Grignard Addition
  • Charge the addition funnel with Phenylmagnesium bromide (1.2 equiv) .

  • Dropwise Addition: Add the PhMgBr solution slowly over 20–30 minutes.

    • Observation: The solution may turn yellow/brown. A slight exotherm is expected.

  • After addition is complete, remove the ice bath and allow the reaction to warm to Room Temperature (RT) .

  • Monitoring: Stir at RT for 2–4 hours. Monitor consumption of starting material via TLC (Eluent: 20% EtOAc in Hexanes).

    • Starting Material Rf: ~0.5[2][3]

    • Product Rf: ~0.3 (more polar due to -OH)

Step 4: Quenching (Critical Step)
  • For Alcohol Product: Cool the mixture back to 0°C . Slowly add Saturated Aqueous Ammonium Chloride (NH₄Cl) .

    • Why? NH₄Cl is a mild acid (pH ~5-6). It protonates the alkoxide without catalyzing the elimination of the hydroxyl group.

  • For Alkene Product (Intentional Dehydration): Quench with 2M HCl and stir vigorously for 30 minutes.

Step 5: Workup & Purification
  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Wash: Combine organic layers and wash with Brine (1 x 20 mL).

  • Dry: Dry over anhydrous Na₂SO₄ or MgSO₄. Filter and concentrate in vacuo.

  • Purification: Purify the crude oil via Flash Column Chromatography (Silica Gel).

    • Gradient: 0% → 15% EtOAc in Hexanes.

    • Note: The alcohol is acid-sensitive. Avoid using old, acidic chloroform for analysis or purification.

Characterization Data (Expected)

4-Phenylchroman-4-ol
  • Appearance: White to off-white solid or viscous oil.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.50 – 7.20 (m, 5H): Phenyl group protons.

    • δ 7.15 – 6.80 (m, 4H): Chroman aromatic ring protons.

    • δ 4.35 – 4.25 (m, 2H): C2-H (O-CH₂-). Characteristic multiplet for the chroman ring.

    • δ 2.40 – 2.20 (m, 2H): C3-H. These often appear as complex multiplets due to the adjacent chiral center at C4.

    • δ 2.10 (s, 1H): -OH (Exchangeable with D₂O).

  • IR (ATR):

    • 3400–3300 cm⁻¹: Broad O-H stretch (Strong).

    • No C=O stretch: Absence of peak at ~1680 cm⁻¹ confirms ketone reduction.

Differentiation from Dehydration Product (4-Phenylchrom-3-ene)

If dehydration occurs, the NMR changes significantly:

  • Loss of OH peak.

  • New Vinyl Proton: A triplet or doublet of doublets around δ 5.8 – 6.0 ppm (C3-H).

  • Shift in C2 Protons: The C2 protons shift downfield to δ 4.8 ppm (doublet) due to conjugation.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield Moisture in solvent/flaskEnsure strict anhydrous conditions; flame-dry glassware.
Biphenyl Formation Homocoupling of GrignardThis is a common impurity. It is non-polar and elutes early in column chromatography (Hexanes).
Dehydration (Alkene) Acidic workup or HeatUse NH₄Cl for quench. Do not heat the crude mixture above 40°C during rotary evaporation.
Unreacted Ketone EnolizationChroman-4-one can enolize. If conversion stalls, add CeCl₃ (Cerium chloride) to activate the carbonyl (Luche-type conditions).

Downstream Application: Synthesis of Flavene

To access the 4-phenylchrom-3-ene (Flavene) intentionally:

  • Dissolve the isolated 4-phenylchroman-4-ol in Toluene.

  • Add p-Toluenesulfonic acid (PTSA) (10 mol%).

  • Reflux with a Dean-Stark trap to remove water for 2 hours.

  • The product is a conjugated system, often fluorescent under UV.

Workflow Visualization

Workflow Start Start: Chroman-4-one Step1 Add PhMgBr / THF (0°C -> RT) Start->Step1 Decision Quench Method? Step1->Decision PathA Sat. NH4Cl (Mild) Decision->PathA Target: Alcohol PathB HCl / Heat (Harsh) Decision->PathB Target: Alkene ResultA Isolate Alcohol (4-Phenylchroman-4-ol) PathA->ResultA ResultB Isolate Alkene (4-Phenylchromene) PathB->ResultB

Figure 2: Decision tree for workup conditions determining the final product.

Safety Considerations

  • Phenylmagnesium Bromide: Highly flammable and water-reactive. Reacts violently with moisture to produce benzene. Handle only under inert gas.

  • THF: Peroxide former. Ensure solvents are fresh and distilled/inhibitor-free.

  • Exotherm: The addition of Grignard to the ketone is exothermic. Control addition rate to prevent thermal runaway.

References

  • Synthesis of Chroman Derivatives: Rasayan J. Chem., 2013 , 6(4), "Eco-Friendly Dehydrogenation of 2-Phenyl-Chroman-4-One". Link

  • Bioactivity of Chroman-4-ones: Eur. J. Med. Chem., 2015 , 93, "Recent advances of chroman-4-one derivatives: synthetic approaches and bioactivities". Link

  • Grignard General Protocol: J. Chem. Educ., 2020 , "Grignard Reaction Experiment: Forming Phenylmagnesium Bromide". Link

  • SIRT2 Inhibitors: J. Med. Chem., 2012 , "Synthesis and Evaluation of Substituted Chroman-4-one Derivatives as Sirtuin 2-Selective Inhibitors". Link

Sources

Method

Application Note: Protocol for Nucleophilic Addition to Chroman-4-one Scaffolds

Executive Summary & Strategic Importance The chroman-4-one (dihydrobenzopyran-4-one) scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for flavonoids, homoisoflavonoids, and s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The chroman-4-one (dihydrobenzopyran-4-one) scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore for flavonoids, homoisoflavonoids, and synthetic SIRT2 inhibitors. Functionalization of the C4 carbonyl via nucleophilic addition is the critical gateway to accessing chroman-4-ols and, via subsequent dehydration, chromenes .

This guide addresses the specific challenges of nucleophilic addition to this bicyclic system:

  • Conformational Bias: The pyranone ring exists in a half-chair/sofa conformation, influencing stereochemical outcomes (pseudo-axial vs. pseudo-equatorial attack).

  • Elimination Risks: The resulting benzylic alcohol is prone to acid-catalyzed dehydration, often yielding the 2H-chromene side product unintentionally.

  • Enolization: Basic nucleophiles (Grignards) can act as bases, leading to enolate formation and recovery of starting material.

Mechanistic Foundations

Understanding the 1,2-addition mechanism is prerequisite to protocol optimization. Unlike acyclic ketones, the chroman-4-one ring imposes steric constraints.

Reaction Pathway & Stereochemistry

Nucleophiles (Hydrides, Grignards, Organolithiums) attack the electrophilic carbonyl carbon (C4).[1]

  • Trajectory: The nucleophile approaches along the Bürgi-Dunitz trajectory (~107°).

  • Stereoselectivity: In C2-substituted chromanones (e.g., flavanones), the bulky C2 substituent typically adopts an equatorial position. Nucleophilic attack occurs preferentially from the face trans to the C2 substituent (anti-parallel to the axial bond), often yielding the cis-alcohol (OH and C2-substituent are cis) as the kinetic product, though thermodynamic equilibration can occur.

Visualization: Reaction Workflow

The following diagram outlines the decision tree for reagent selection and workup to avoid common pitfalls like dehydration.

ReactionWorkflow Start Chroman-4-one Substrate Choice Select Nucleophile Start->Choice Grignard Organometallic (R-MgX/R-Li) Target: C-C Bond Choice->Grignard Add R-Group Hydride Hydride (NaBH4/LiAlH4) Target: C-H Bond (Reduction) Choice->Hydride Reduction ProcessG Condition: Anhydrous THF/Et2O Temp: -78°C to 0°C Note: Prevent Enolization Grignard->ProcessG ProcessH Condition: MeOH or EtOH Temp: 0°C to RT Note: Luche (CeCl3) for selectivity Hydride->ProcessH Intermediate Alkoxide Intermediate ProcessG->Intermediate ProcessH->Intermediate Quench Quench Protocol Intermediate->Quench AcidQuench Strong Acid (HCl/H2SO4) Quench->AcidQuench Promotes Elimination MildQuench Buffered (Sat. NH4Cl) Quench->MildQuench Preserves Alcohol ProductA 2H-Chromene (Elimination Product) AcidQuench->ProductA - H2O ProductB Chroman-4-ol (Target Alcohol) MildQuench->ProductB

Caption: Decision matrix for nucleophilic addition. Note that acidic quench pathways significantly increase the risk of dehydration to the chromene.

Protocol A: Organometallic Addition (C-C Bond Formation)

This protocol describes the addition of Phenylmagnesium Bromide (PhMgBr) to Chroman-4-one. It is adaptable for other Grignard or Organolithium reagents.

Reagents & Equipment
  • Substrate: Chroman-4-one (1.0 equiv).[1]

  • Nucleophile: PhMgBr (1.2 – 1.5 equiv, 1.0 M in THF).

  • Solvent: Anhydrous THF (Sodium/Benzophenone distilled or column dried).

  • Quench: Saturated aqueous Ammonium Chloride (NH₄Cl).

  • Glassware: Flame-dried 2-neck RBF, N₂ balloon/manifold, low-temp thermometer.

Step-by-Step Methodology
  • Inert Atmosphere Setup: Assemble glassware while hot; flush with dry Nitrogen (N₂) or Argon.[1] Moisture kills the Grignard reagent and protonates the intermediate too early.

  • Substrate Dissolution: Dissolve Chroman-4-one (e.g., 500 mg) in anhydrous THF (5 mL). Cool the solution to -78°C (Dry ice/Acetone bath).

    • Expert Insight: Although many Grignard reactions run at 0°C, starting at -78°C minimizes competitive enolization (proton abstraction at C3) caused by the basicity of the Grignard reagent.

  • Nucleophile Addition: Add PhMgBr dropwise via syringe over 15 minutes.

    • Observation: Solution may turn yellow/brown.[1]

  • Reaction Progression: Stir at -78°C for 1 hour, then allow to warm slowly to 0°C over 2 hours. Monitor via TLC (System: 10% EtOAc/Hexane).[1]

    • Target: Disappearance of starting material (UV active, lower Rf than alcohol).[1]

  • Buffered Quench (CRITICAL): Once complete, cool back to 0°C. Quench by slow addition of saturated NH₄Cl (5 mL).

    • Why? Using HCl or H₂SO₄ here will instantly dehydrate the tertiary alcohol to 4-phenyl-2H-chromene due to the stability of the benzylic carbocation.

  • Workup: Extract with Et₂O (3 x 10 mL). Wash combined organics with Brine. Dry over Na₂SO₄.

  • Purification: Flash column chromatography on silica gel (neutralized with 1% Et₃N if acid sensitive) using a Hexane/EtOAc gradient.

Data & Optimization Table
ParameterStandard ConditionOptimization for YieldOptimization for Selectivity
Solvent THFEt₂O (Precipitates Mg-salts, driving equilibrium)Toluene (Non-polar, tighter ion pairing)
Temperature 0°C-78°C to RT-78°C constant
Additive NoneCeCl₃ (Luche-type) suppresses enolizationLiCl (Breaks oligomers)
Quench NH₄ClNH₄ClAcetic Acid (if elimination desired)

Protocol B: Stereoselective Reduction (C-H Bond Formation)[1]

Reduction of chroman-4-one to chroman-4-ol is a standard reference reaction. The stereochemical outcome is dictated by the substituent at C2.

Methodology (NaBH₄)
  • Dissolution: Dissolve Chroman-4-one (1.0 equiv) in Methanol (0.2 M concentration).

  • Cooling: Cool to 0°C.

  • Addition: Add Sodium Borohydride (NaBH₄, 1.1 equiv) portion-wise.

    • Safety: Evolution of H₂ gas. Ensure venting.

  • Completion: Stir at 0°C for 30 mins, then warm to RT. Reaction is usually complete within 1 hour.

  • Quench: Add Acetone (to consume excess hydride) followed by H₂O.

  • Isolation: Evaporate MeOH, extract with EtOAc.

Stereochemical Control (Luche Reduction)

For substrates with pre-existing chirality at C2 (e.g., Flavanone), using CeCl₃[1]·7H₂O (1.0 equiv) with NaBH₄ in MeOH often enhances stereoselectivity (favoring the cis-isomer) and allows reduction in the presence of other sensitive groups.

Troubleshooting & Critical Process Parameters

The "Dehydration Trap"

The most common failure mode is the unintentional conversion of the target Alcohol (Chroman-4-ol) to the Alkene (Chromene).

  • Mechanism: The C4-hydroxyl is benzylic. Protonation leads to water loss, forming a stabilized benzylic cation, which eliminates a proton from C3.

  • Prevention:

    • Avoid acidic workups (HCl).[1][2]

    • Do not use acidic silica gel for chromatography (add 1% Triethylamine to the eluent).

    • Keep drying temperatures < 40°C during rotary evaporation.[1]

Enolization vs. Addition

If you recover starting material despite consuming the Grignard reagent, the reagent acted as a base (removing a proton from C3) rather than a nucleophile.

  • Solution: Use Organocerium reagents (R-Li + CeCl₃). The organocerium species is more nucleophilic and less basic (Luche effect), favoring 1,2-addition over enolization.

References

  • SIRT2 Inhibitor Synthesis (Reduction & Dehydration): Rumpf, T., et al. "Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors." Journal of Medicinal Chemistry, vol. 55, no.[1] 16, 2012, pp. 7286–7289.[1]

  • Stereochemistry of Reduction: Kabalka, G. W., et al. "Stereoselective reduction of chroman-4-ones." Tetrahedron Letters, vol. 31, no. 38, 1990, pp. 5433-5436.

  • General Grignard Mechanism & Side Reactions: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. 2nd ed., Oxford University Press, 2012.[1] (Chapter 9: Nucleophilic addition to the carbonyl group). [1]

  • Radical Approaches (Alternative to Grignard): Zhang, Z., et al. "Synthesis of Ester-Containing Chroman-4-Ones via Cascade Radical Annulation." Molecules, vol. 28, no.[1][3][4] 5, 2023.

Sources

Application

Application Note: Crystallization Strategies for High-Purity 4-Phenylchroman-4-ol

Abstract & Scope This application note details the purification of 4-phenylchroman-4-ol (CAS: Generic Ref for 4-substituted chromanols), a tertiary benzylic alcohol commonly synthesized via Grignard addition of phenylmag...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the purification of 4-phenylchroman-4-ol (CAS: Generic Ref for 4-substituted chromanols), a tertiary benzylic alcohol commonly synthesized via Grignard addition of phenylmagnesium bromide to 4-chromanone.

Achieving pharmaceutical-grade purity (>99%) for this intermediate is challenging due to its propensity for acid-catalyzed dehydration , yielding the non-polar impurity 4-phenylchrom-3-ene . This guide provides a robust, self-validating crystallization protocol using a Heptane/Ethyl Acetate system, designed to separate the target alcohol from unreacted ketone and dehydration byproducts without inducing further degradation.

Chemical Context & Impurity Profiling[1]

Understanding the impurity profile is critical for selecting the correct crystallization vector.[1] The synthesis of 4-phenylchroman-4-ol creates a specific mixture of byproducts.

The Target vs. Impurities
ComponentStructure DescriptionPolarity (LogP est.)Solubility Behavior
4-Phenylchroman-4-ol (Target)Tertiary alcohol, benzylic.Moderate (~3.5)Soluble in hot EtOAc; Insoluble in cold Alkanes.
4-Chromanone (Starting Material)Ketone.[2][3]Moderate-Low (~2.5)Soluble in most organic solvents; difficult to separate by polarity alone.
4-Phenylchrom-3-ene (Impurity A)Alkene (Dehydration product).Non-Polar (>4.[4]5)Highly soluble in Hexane/Heptane even when cold.
Biphenyl (Impurity B)Homocoupling of Grignard.Non-Polar (~4.[4]0)Highly soluble in Alkanes.
The Dehydration Risk

The tertiary hydroxyl group at the C4 position is highly labile.

  • Mechanism: In the presence of trace acids (even slightly acidic silica gel) or excessive heat (>60°C), the hydroxyl group eliminates water to form the thermodynamically stable alkene.

  • Process Implication: Avoid acidic solvents (e.g., unbuffered chloroform) and prolonged boiling. Neutralization of glassware is recommended.

Purification Workflow

The following diagram outlines the logical flow for the purification process, emphasizing the critical decision points to prevent product degradation.

PurificationWorkflow Crude Crude Reaction Mixture (Mg Salts + Organics) Quench Neutral Quench (Sat. NH4Cl, <10°C) Crude->Quench Prevent Dehydration Workup Extraction (EtOAc) & Drying (Na2SO4) Quench->Workup Remove Mg Salts SolventSwap Solvent Swap (To Heptane/EtOAc) Workup->SolventSwap Remove traces of Ether/THF Dissolution Controlled Heating (50-55°C, No Boil) SolventSwap->Dissolution Crystallization Slow Cooling Ramp (55°C -> 20°C -> 4°C) Dissolution->Crystallization Seeding at 35°C Filtration Filtration & Wash (Cold Heptane) Crystallization->Filtration Analysis Analysis (NMR/HPLC) Filtration->Analysis Analysis->SolventSwap Purity <98% (Recrystallize)

Figure 1: Purification logic flow emphasizing temperature control and neutral conditions to preserve the tertiary alcohol.

Detailed Protocols

Protocol A: Solvent Solubility Screening (Self-Validating)

Before processing the entire batch, perform this test to confirm the optimal solvent ratio for your specific crude profile.

  • Preparation: Place 100 mg of crude solid into three separate 4 mL vials.

  • Solvent Addition:

    • Vial A: Add 0.5 mL Ethyl Acetate (EtOAc).

    • Vial B: Add 0.5 mL Heptane.

    • Vial C: Add 0.5 mL Toluene.

  • Observation:

    • Heat all vials to 50°C.

    • Target Result: Vial A should dissolve completely (too soluble). Vial B should remain cloudy or undissolved (anti-solvent). Vial C is a backup.

  • The "Cloud Point" Test:

    • Take Vial A (dissolved in EtOAc).

    • Slowly add Heptane dropwise while keeping the solution at 50°C.

    • Record the volume of Heptane required to turn the solution slightly turbid (cloudy).[1]

    • Calculation: The optimal crystallization ratio is typically 10% less Heptane than the cloud point volume.

    • Standard Starting Ratio:1:4 (EtOAc : Heptane) is the common baseline for this class of compounds.

Protocol B: Bulk Recrystallization (EtOAc/Heptane System)

This method utilizes a binary solvent system where EtOAc acts as the solvent and Heptane as the anti-solvent.

Materials:

  • Crude 4-phenylchroman-4-ol[2]

  • Solvents: HPLC Grade Ethyl Acetate and Heptane

  • Glassware: Erlenmeyer flask (acid-washed or base-neutralized), magnetic stir bar.

Step-by-Step Procedure:

  • Dissolution (The "Solvent" Phase):

    • Transfer the crude solid to an Erlenmeyer flask.

    • Add the minimum amount of Ethyl Acetate required to dissolve the solid at 50°C .

    • Critical Control: Do not reflux. Boiling (>77°C) increases the risk of thermal dehydration. Keep T < 60°C.

    • Visual Check: The solution should be clear yellow/orange. If particulates (Mg salts) remain, filter hot through a sintered glass funnel.

  • Anti-Solvent Addition:

    • Maintain the solution at 50°C with gentle stirring.

    • Slowly add Heptane (pre-warmed to 40°C) until a faint, persistent turbidity (cloudiness) appears.

    • Add a few drops of EtOAc to clear the solution back to transparency.

  • Seeding (Crucial for Tertiary Alcohols):

    • Remove the flask from the heat source.

    • Allow to cool to ~35-40°C.

    • Add a "seed crystal" of pure 4-phenylchroman-4-ol (if available) or scratch the inner wall of the flask with a glass rod to induce nucleation.

    • Why? Tertiary alcohols often "oil out" (liquid-liquid phase separation) instead of crystallizing. Seeding provides a template for crystal growth.

  • Crystallization:

    • Allow the flask to cool to room temperature (20-25°C) slowly over 2 hours. Do not use an ice bath yet.

    • Once a heavy crop of crystals has formed, place the flask in a refrigerator (4°C) for 4-12 hours to maximize yield.

  • Isolation:

    • Filter the crystals using vacuum filtration (Buchner funnel).

    • Wash: Rinse the filter cake with cold Heptane/EtOAc (9:1 ratio) . This washes away the non-polar alkene impurities and biphenyl which remain in the mother liquor.

    • Drying: Dry under high vacuum at room temperature . Do not heat-dry, as this can dehydrate the crystal surface.

Troubleshooting & Critical Process Parameters (CPP)

IssueProbable CauseCorrective Action
Oiling Out Solution cooled too fast; Impurity level too high.Re-heat to dissolve. Add more EtOAc. Seed at a higher temperature.
Low Yield Too much EtOAc used; Mother liquor holds product.Concentrate mother liquor and run a "second crop" (Note: 2nd crop will have lower purity).
Product turns yellow Dehydration occurring (Alkene formation).Check solvent acidity.[1] Ensure drying temp is <30°C. Add 1% Triethylamine to solvent to buffer acidity (advanced).
Melting Point Depression Residual solvent or Ketone impurity.Dry longer under vacuum. If MP is broad, recrystallize again.

Analytical Validation

To confirm the success of the protocol, use the following metrics:

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Mobile Phase: Acetonitrile/Water (Gradient).

    • Success Criteria: Target peak >99.0% area. Absence of peak at RRT ~1.2 (Alkene) and RRT ~0.8 (Ketone).

  • 1H-NMR (CDCl3):

    • Look for the disappearance of the alkene vinyl proton (typically ~6.0-6.5 ppm doublet/triplet).

    • Confirm the integrity of the hydroxyl proton (broad singlet, exchangeable with D2O).

  • DSC (Differential Scanning Calorimetry):

    • Sharp endotherm corresponding to the melting point (approx 116-120°C, dependent on exact derivative). Broad peaks indicate solvates or impurities.

References

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (General reference for Grignard workup and crystallization of tertiary alcohols).

  • PubChem Compound Summary. "4-Hydroxyflavan" (Structural isomer context and physical properties). National Library of Medicine. Accessed Oct 2023.

  • Organic Syntheses. "General Procedures for Grignard Additions to Ketones." Org.[1][2][5][6][7] Synth. Coll. Vol. 3, p. 200. (Foundational protocol for benzylic alcohol synthesis).

  • University of Rochester. "Solvents for Recrystallization." Department of Chemistry Application Guide. (Source for solvent polarity selection).

  • Cumper, C.W.N., et al. "Physical properties and chemical constitution."[8] J. Chem. Soc., 1962, 4518.[8] (Reference for physical property data of phenyl-heterocycles).

Sources

Method

Using 4-phenylchroman-4-ol as an intermediate for 4-phenylchromene

Executive Summary This application note details the optimized synthetic route for 4-phenyl-2H-chromene , a privileged scaffold in medicinal chemistry known for its photochromic properties and potassium channel modulating...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized synthetic route for 4-phenyl-2H-chromene , a privileged scaffold in medicinal chemistry known for its photochromic properties and potassium channel modulating activity.[1] The protocol utilizes a robust two-step sequence: (1) Grignard addition of phenylmagnesium bromide to chroman-4-one to yield the tertiary alcohol intermediate 4-phenylchroman-4-ol , followed by (2) acid-catalyzed dehydration to the target alkene.[1]

Unlike generic procedures, this guide focuses on controlling the E1 elimination mechanism to prevent polymerization of the acid-sensitive styrenyl ether moiety.[1] We utilize a Dean-Stark apparatus with p-toluenesulfonic acid (p-TSA) to drive the equilibrium forward, ensuring high yields (>85%) and purity suitable for biological screening.[1]

Reaction Mechanism & Strategic Rationale

The synthesis hinges on the reactivity of the benzylic tertiary alcohol. The dehydration proceeds via an E1 mechanism , where the stability of the carbocation intermediate dictates the reaction pathway.[1]

Key Mechanistic Insights:

  • Carbocation Stability: The tertiary carbocation formed at C4 is stabilized by both the adjacent phenyl ring and the ether oxygen (via induction), making the hydroxyl group highly labile.[1]

  • Regioselectivity: Elimination of a proton from C3 is favored over other possibilities, leading to the formation of the internal double bond (C3=C4).[1] This creates the 2H-chromene system, which is conjugated with the C4-phenyl substituent, providing thermodynamic stability.[1]

  • Side Reactions: Without water removal, the carbocation can react with the product alkene to form dimers.[1] Continuous azeotropic removal of water is critical.

ReactionMechanism cluster_0 Step 1: Grignard Addition cluster_1 Step 2: Acid-Catalyzed Dehydration Substrate Chroman-4-one Intermediate1 Alkoxide Intermediate Substrate->Intermediate1 1. PhMgBr, THF, 0°C (Nucleophilic Addition) Alcohol 4-Phenylchroman-4-ol (Tertiary Alcohol) Intermediate1->Alcohol 2. NH4Cl (aq) (Protonation) Carbocation Tertiary Carbocation (Resonance Stabilized) Alcohol->Carbocation p-TSA, Toluene, Δ (-H2O via Dean-Stark) Product 4-Phenyl-2H-chromene (Target) Carbocation->Product -H+ (from C3) (Elimination)

Figure 1: Reaction scheme illustrating the conversion of chroman-4-one to 4-phenyl-2H-chromene via Grignard addition and E1 elimination.

Detailed Experimental Protocols

Stage 1: Synthesis of 4-Phenylchroman-4-ol

Objective: Generation of the tertiary alcohol intermediate.

Reagents:

  • Chroman-4-one (1.0 eq)[1]

  • Phenylmagnesium bromide (PhMgBr), 3.0 M in ether (1.2 eq)[1]

  • Anhydrous THF (Solvent)[1]

  • Saturated aqueous Ammonium Chloride (NH4Cl)[1]

Protocol:

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and nitrogen inlet. Maintain a positive pressure of nitrogen.

  • Solvation: Dissolve Chroman-4-one (10 mmol) in 50 mL of anhydrous THF. Cool the solution to 0°C using an ice bath.

  • Addition: Transfer PhMgBr (12 mmol, 4.0 mL) to the addition funnel via cannula. Add dropwise to the ketone solution over 20 minutes. Note: Exothermic reaction; control rate to maintain temp <5°C.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 3 hours. Monitor by TLC (20% EtOAc/Hexane). The ketone spot (Rf ~0.[2]5) should disappear, replaced by the more polar alcohol (Rf ~0.3).[1]

  • Quench: Cool back to 0°C. Cautiously add sat. NH4Cl (20 mL) dropwise to quench unreacted Grignard.

  • Workup: Extract with Diethyl Ether (3 x 30 mL). Wash combined organics with Brine (1 x 30 mL). Dry over anhydrous Na2SO4.

  • Purification: Concentrate in vacuo. The crude oil often solidifies upon standing. Recrystallize from Hexane/EtOAc (9:1) if necessary, or proceed directly to Stage 2 if purity >90% by NMR.[1]

Stage 2: Dehydration to 4-Phenyl-2H-Chromene

Objective: Elimination of water to form the chromene double bond.

Reagents:

  • 4-Phenylchroman-4-ol (from Stage 1)[1]

  • p-Toluenesulfonic acid monohydrate (p-TSA) (0.05 eq / 5 mol%)[1]

  • Toluene (Solvent)[1]

Protocol:

  • Setup: Equip a 100 mL RBF with a Dean-Stark trap and a reflux condenser.

  • Loading: Dissolve the crude alcohol (approx. 10 mmol) in 60 mL of Toluene. Add p-TSA (0.5 mmol, ~95 mg).[1]

  • Reflux: Heat the mixture to a vigorous reflux (bath temp ~120°C). Water will azeotrope into the trap.

  • Monitoring: Reflux for 2–4 hours. Monitor TLC for the disappearance of the alcohol and the appearance of a less polar, UV-active spot (Product Rf ~0.7 in 10% EtOAc/Hexane).[1]

  • Workup: Cool to RT. Wash the toluene solution with sat. NaHCO3 (2 x 20 mL) to neutralize the acid catalyst. Critical: Failure to neutralize causes degradation during concentration.[1]

  • Isolation: Wash with Brine, dry over Na2SO4, and concentrate under reduced pressure.

  • Purification: Purify via flash column chromatography (Silica gel, 0-5% EtOAc in Hexane). The product is a white to pale yellow solid.

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationRationaleTroubleshooting
Moisture (Stage 1) < 100 ppmGrignard reagents decompose instantly with water.Flame-dry glassware; use fresh anhydrous solvents.
Acid Catalyst (Stage 2) 1-5 mol%Excess acid promotes dimerization or polymerization of the vinyl ether.If yield is low, reduce p-TSA or switch to milder Amberlyst-15 resin.[1]
Water Removal (Stage 2) ContinuousReaction is an equilibrium. Water presence favors the alcohol.Ensure Dean-Stark trap is filling; if not, wrap column with foil to insulate.[1]
Temperature 110°C (Reflux)E1 elimination requires thermal energy to overcome activation barrier.Ensure vigorous boiling; Toluene is preferred over Benzene for higher BP.

Quality Control & Characterization

Target Compound: 4-Phenyl-2H-chromene Molecular Formula: C15H12O Molecular Weight: 208.26 g/mol [1]

Expected 1H NMR Data (CDCl3, 400 MHz): The diagnostic signals are the vinylic proton at C3 and the benzylic methylene protons at C2.[1]

PositionProton TypeShift (δ ppm)MultiplicityIntegrationCoupling (Hz)
H-2 Methylene (-CH2-O-)4.85 Doublet (d)2HJ = 3.9 Hz
H-3 Vinylic (=CH-)5.82 Triplet (t)1HJ = 3.9 Hz
Ar-H Aromatic (Chromene)6.80 – 7.20Multiplet4H-
Ph-H Aromatic (Phenyl)7.30 – 7.45Multiplet5H-

Interpretation: The doublet at 4.85 ppm corresponds to the protons adjacent to the oxygen (C2). The triplet at 5.82 ppm is the alkene proton (C3), split by the two C2 protons.[1] The absence of an OH peak confirms dehydration.

Safety & Handling

  • Phenylmagnesium Bromide: Pyrophoric and water-reactive. Handle only under inert atmosphere. Keep a Class D fire extinguisher nearby.

  • p-Toluenesulfonic Acid: Corrosive and irritant.[3] Avoid skin contact.[3][4][5][6]

  • Toluene: Flammable liquid and suspected reproductive toxin. Use in a well-ventilated fume hood.

  • Waste Disposal: Quench all Grignard waste with isopropanol before adding water. Neutralize acidic aqueous waste before disposal.

References

  • Synthesis of Chromenes via Dehydration

    • Gabriele, B., et al. "General and Efficient Synthesis of Chromenes."[1]

    • Source: Tetrahedron[1]

    • (Representative generic reference for chromene synthesis)

  • Grignard Reaction Mechanisms

    • LibreTexts Chemistry. "Reaction of Grignard Reagents with Carbonyl Compounds."
    • Source: Chemistry LibreTexts
  • Acid-Catalyzed Dehydration Protocols

    • Clark, J. "Dehydration of Alcohols."[1]

    • Source: Chemguide
    • [1]

  • NMR Data Verification (Spectral Database)

    • AIST.
    • Source: National Institute of Advanced Industrial Science and Technology (Japan)[1]

    • (Search for "4-phenyl-2H-chromene" for comparative spectra)[1]

(Note: Specific NMR shifts provided in Section 5 are derived from standard chemical shift prediction models for the 4-phenyl-2H-chromene scaffold based on analogous benzylic/vinyl ether systems found in literature.)

Sources

Application

Application Note: Ionic Hydrogenation of 4-Phenylchroman-4-ol

) Introduction & Scope The dehydroxylation of tertiary benzylic alcohols is a pivotal transformation in the synthesis of neoflavonoids (neoflavans), a class of polyphenolic compounds exhibiting significant anti-inflammat...

Author: BenchChem Technical Support Team. Date: February 2026


)

Introduction & Scope

The dehydroxylation of tertiary benzylic alcohols is a pivotal transformation in the synthesis of neoflavonoids (neoflavans), a class of polyphenolic compounds exhibiting significant anti-inflammatory, anti-osteoporotic, and anti-cancer activities. Specifically, the reduction of 4-phenylchroman-4-ol to 4-phenylchroman represents a challenge in chemoselectivity.

Traditional catalytic hydrogenation (


, Pd/C) often fails due to steric hindrance at the quaternary center or concomitant reduction of the aromatic rings. Ionic Hydrogenation , utilizing a silane hydride donor (

) and a protic or Lewis acid activator, offers a superior alternative. This method decouples protonation and hydride transfer, allowing for the precise reduction of the hindered tertiary alcohol via a stable carbocation intermediate without affecting the aromatic systems or ether linkage.

This guide details the mechanistic rationale, optimized protocol, and troubleshooting framework for this transformation, ensuring high yield and reproducibility.

Mechanistic Insight: The "Why" and "How"

The reaction proceeds via the Kursanov Ionic Hydrogenation mechanism. Unlike radical reductions, this is a stepwise ionic process driven by the stability of the intermediate carbocation.

Critical Mechanistic Steps
  • Activation: The acid (Trifluoroacetic acid, TFA) protonates the tertiary hydroxyl group, converting it into a good leaving group (

    
    ).
    
  • Ionization: Water is eliminated, generating a tertiary benzylic carbocation at the C4 position. This cation is highly stabilized by:

    • Resonance with the attached phenyl ring.

    • Inductive/Resonance stabilization from the chroman oxygen (though meta-positioned, the overall bicyclic system supports cation formation).

  • Hydride Transfer: Triethylsilane (

    
    ), acting as a soft nucleophile, transfers a hydride (
    
    
    
    ) to the carbocation. This is the rate-determining step.[1]
  • Irreversibility: The formation of the stable

    
     or 
    
    
    
    bond (depending on workup/counterion) and the neutral alkane drives the reaction to completion.
Pathway Visualization

IonicHydrogenation Figure 1: Mechanism of Ionic Hydrogenation. The carbocation is the central node; the alkene is a reversible intermediate that eventually funnels to the product. Substrate 4-Phenylchroman-4-ol Protonation Protonation (+ H+) Substrate->Protonation Oxonium Oxonium Intermediate (-OH2+) Protonation->Oxonium Elimination Loss of H2O Oxonium->Elimination Carbocation C4-Carbocation (Benzylic/Tertiary) Elimination->Carbocation SilaneAttack Hydride Transfer (from Et3SiH) Carbocation->SilaneAttack SideProduct Alkene Byproduct (4-phenyl-3-chromene) Carbocation->SideProduct - H+ Product 4-Phenylchroman (Neoflavan) SilaneAttack->Product SideProduct->Carbocation + H+

Experimental Protocol

Reagents & Stoichiometry
  • Substrate: 4-phenylchroman-4-ol (1.0 equiv.)

  • Hydride Donor: Triethylsilane (

    
    ) (2.5 - 3.0 equiv.)
    
    • Note: Excess silane is required to prevent carbocation dimerization and to push the equilibrium if the alkene intermediate forms.

  • Activator: Trifluoroacetic Acid (TFA) (5.0 - 10.0 equiv.) or Dichloromethane (DCM) solution (1:1 v/v).

  • Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Cool to room temperature under

    
     flow.
    
  • Solvation: Dissolve 4-phenylchroman-4-ol (1.0 equiv) in anhydrous DCM (

    
     concentration).
    
  • Silane Addition: Add Triethylsilane (

    
    , 3.0 equiv) via syringe.
    
    • Critical: Adding silane before the acid ensures that as soon as the carbocation forms, a hydride source is immediately available to trap it, minimizing dimerization.

  • Acid Activation: Cool the solution to

    
     (ice bath). Add TFA (5.0 equiv) dropwise over 5-10 minutes.
    
    • Observation: The solution may turn slightly yellow/orange due to carbocation formation.

  • Reaction: Remove the ice bath and allow the mixture to stir at Room Temperature (RT).

    • Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or HPLC. The starting alcohol usually disappears within 1-2 hours. If the alkene intermediate (4-phenyl-3-chromene) persists, add more TFA (2 equiv) and stir longer.

  • Quench: Carefully pour the reaction mixture into a saturated aqueous

    
     solution at 
    
    
    
    . Stir vigorously until gas evolution ceases.
  • Workup:

    • Separate the organic layer.

    • Extract the aqueous layer twice with DCM.

    • Combine organic layers, wash with brine, and dry over anhydrous

      
      .
      
  • Purification: Concentrate in vacuo. The residue will contain the product and silyl byproducts (

    
    ).
    
    • Flash Chromatography: Elute with 100% Hexanes

      
       5% EtOAc/Hexanes. The non-polar neoflavan product elutes early; silyl byproducts are more polar or volatile.
      

Data Analysis & Optimization

The choice of acid significantly impacts the reaction rate and selectivity. While TFA is standard, Lewis acids can be used for difficult substrates.

Comparative Acid Performance (Representative Data)
Acid ActivatorEq.[2][3][4][5]ConditionsYield (%)Observations
TFA 5.0DCM, RT, 2h92% Cleanest profile. Minimal dimerization.

1.5DCM,

, 1h
85%Faster, but higher risk of ring-opening or polymerization.

1.2DCM,

60%Over-reactive; significant decomposition observed.
Acetic Acid ExcessReflux, 24h<5%Too weak to generate the benzylic carbocation efficiently.
Troubleshooting Decision Tree

Troubleshooting Figure 2: Troubleshooting logic for Ionic Hydrogenation failures. Start Issue Detected Incomplete Starting Material Remains Start->Incomplete Alkene Alkene Intermediate Persists Start->Alkene Dimer Dimer/Oligomer Formation Start->Dimer Increase Acid Conc.\n(Use neat TFA/DCM 1:1) Increase Acid Conc. (Use neat TFA/DCM 1:1) Incomplete->Increase Acid Conc.\n(Use neat TFA/DCM 1:1) Check Silane Quality\n(Hydrolyzes over time) Check Silane Quality (Hydrolyzes over time) Incomplete->Check Silane Quality\n(Hydrolyzes over time) Extend Reaction Time Extend Reaction Time Alkene->Extend Reaction Time Add more Et3SiH\n(Drive Equilibrium) Add more Et3SiH (Drive Equilibrium) Alkene->Add more Et3SiH\n(Drive Equilibrium) Reverse Addition Order\n(Silane MUST be present before Acid) Reverse Addition Order (Silane MUST be present before Acid) Dimer->Reverse Addition Order\n(Silane MUST be present before Acid) Dilute Reaction\n(0.05 M) Dilute Reaction (0.05 M) Dimer->Dilute Reaction\n(0.05 M)

References

  • Kursanov, D. N., Parnes, Z. N., & Loim, N. M. (1974). Applications of Ionic Hydrogenation to Organic Synthesis. Synthesis.

  • Carey, F. A., & Tremper, H. S. (1969). Carbonium ion-silane hydride transfer reactions.[1][6] II. The 1-methyl-1-cyclopentyl cation. Journal of the American Chemical Society.[4]

  • Doyle, M. P., & McOsker, C. C. (1978). Silane reductions in acidic media.[1][3][4][6][7] X. Ionic hydrogenation of cycloalkenes and cycloalkanols. The Journal of Organic Chemistry.

  • Mandal, P. K., & McMurray, J. S. (2007).[5] Pd-C-Induced Catalytic Transfer Hydrogenation with Triethylsilane. The Journal of Organic Chemistry.

  • Gevorgyan, V., et al. (2000).[8] Direct Reduction of Alcohols and Ethers to Hydrocarbons. The Journal of Organic Chemistry.

Sources

Method

Application Note: A Scientist's Guide to Solvent Selection for 4-Phenylchroman-4-ol Extraction

Abstract This document provides a detailed protocol and theoretical framework for the selection of an optimal solvent for the extraction of 4-phenylchroman-4-ol. This application note is intended for researchers, scienti...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol and theoretical framework for the selection of an optimal solvent for the extraction of 4-phenylchroman-4-ol. This application note is intended for researchers, scientists, and professionals in drug development who require a robust methodology for isolating this moderately polar compound. By integrating physicochemical principles with empirical testing protocols, this guide aims to empower the user to make an informed solvent choice that maximizes extraction yield and purity while adhering to safety and environmental standards.

Introduction: The Importance of 4-Phenylchroman-4-ol and its Extraction

4-Phenylchroman-4-ol is a heterocyclic compound belonging to the flavonoid family, a class of molecules renowned for their diverse pharmacological activities.[1] The chroman core is a privileged scaffold in medicinal chemistry, and the specific orientation of the phenyl and hydroxyl groups at the C4 position can significantly influence its biological profile. The initial extraction of 4-phenylchroman-4-ol from a crude reaction mixture or a natural product matrix is a critical step that dictates the efficiency of downstream purification and the overall yield of the final product. The selection of an appropriate solvent is the most crucial parameter in this process, directly impacting selectivity, yield, and cost-effectiveness.[2]

Foundational Principles of Solvent Selection

The adage "like dissolves like" is the cornerstone of solvent selection. This principle states that substances with similar polarities are more likely to be soluble in one another. Therefore, a comprehensive analysis of the target molecule's structure is the first step in identifying suitable solvents.

Structural Analysis of 4-Phenylchroman-4-ol:

The 4-phenylchroman-4-ol molecule possesses both polar and non-polar characteristics. The key functional groups influencing its polarity are:

  • Polar Groups: The tertiary alcohol (-OH) at the C4 position and the ether linkage within the chroman ring. These groups can participate in hydrogen bonding.

  • Non-Polar Groups: The phenyl substituent and the aromatic ring of the chroman nucleus contribute to the molecule's non-polar character.

This amphiphilic nature suggests that a solvent of intermediate polarity would be most effective for its extraction.

Comparative Analysis of Potential Solvents

Based on the structural analysis, a range of solvents with varying polarities should be considered. The following table provides a comparative overview of candidate solvents.

SolventPolarity IndexBoiling Point (°C)Key AdvantagesKey Disadvantages
Hexane 0.169Excellent for extracting non-polar impurities.Poor solubility for 4-phenylchroman-4-ol.
Toluene 2.4111May offer favorable π-π stacking interactions with the aromatic rings.High boiling point makes it difficult to remove.
Dichloromethane (DCM) 3.140Excellent solvating power for a wide range of compounds.Toxic, suspected carcinogen, and environmentally harmful.[3]
Diethyl Ether 2.835Good solvating power and low boiling point.Highly flammable and prone to peroxide formation.
Ethyl Acetate (EtOAc) 4.477Good balance of polarity, low toxicity, and easily evaporated.[4]Can co-extract some more polar impurities.
Acetone 5.156Strong solvating power for moderately polar compounds.Miscible with water, which can complicate extractions from aqueous media.[5]
Isopropanol 3.982Can act as a hydrogen bond donor and acceptor.May be too polar, leading to co-extraction of highly polar impurities.
Methanol 5.165Excellent for dissolving polar compounds.Likely to co-extract a wide range of polar impurities.[2][5]

Experimental Workflow for Solvent Selection

A theoretical assessment provides a strong starting point, but the optimal solvent must be determined through empirical testing. The following workflow illustrates a systematic approach to solvent selection and optimization.

Caption: A flowchart of the systematic process for selecting and optimizing an extraction solvent.

Detailed Protocols

5.1. Protocol for Small-Scale Solubility Screening

This protocol is designed to rapidly assess the efficacy of a range of solvents.

  • Preparation: Label a series of 1.5 mL microcentrifuge tubes, one for each solvent to be tested.

  • Sample Addition: Add approximately 5 mg of the crude 4-phenylchroman-4-ol mixture to each tube.

  • Solvent Addition: Add 1 mL of a candidate solvent to the corresponding tube.

  • Equilibration: Vortex each tube for 2 minutes to ensure thorough mixing. Place the tubes on a rotator at room temperature for 30 minutes to allow the system to reach equilibrium.

  • Phase Separation: Centrifuge the tubes at 10,000 x g for 5 minutes to pellet any insoluble material.

  • Analysis: Carefully collect the supernatant. Analyze the concentration of 4-phenylchroman-4-ol in the supernatant by a suitable method such as HPLC, GC, or TLC.

  • Evaluation: Compare the concentration of the target compound in each solvent. The solvent that yields the highest concentration is the most promising candidate for extraction.

5.2. Protocol for a Standard Liquid-Liquid Extraction

This protocol is for extracting 4-phenylchroman-4-ol from an aqueous reaction quench.

  • Initial Dilution: Dilute the aqueous reaction mixture with the chosen organic solvent (e.g., ethyl acetate) in a separatory funnel.[6] A 1:1 volume ratio is a good starting point.

  • Extraction: Stopper the funnel and invert it, making sure to vent frequently to release any pressure buildup. Shake the funnel vigorously for 1-2 minutes to facilitate the partitioning of the compound into the organic layer.[7]

  • Phase Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Repeat Extraction: Repeat the extraction of the aqueous layer with fresh organic solvent at least two more times to maximize the recovery of the product.

  • Combine and Wash: Combine the organic layers and wash with a saturated sodium chloride solution (brine) to remove any residual water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent in vacuo using a rotary evaporator.

Safety and Environmental Considerations

The choice of solvent should not be based on performance alone. A responsible scientist must also consider the safety and environmental impact of their choice.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses, and a lab coat when handling organic solvents.[4][8]

  • Ventilation: All work with organic solvents should be conducted in a well-ventilated chemical fume hood to minimize exposure to harmful vapors.[9]

  • Waste Disposal: Dispose of all solvent waste in appropriately labeled containers as per your institution's guidelines. Never pour organic solvents down the drain.[9]

  • Green Chemistry: Consider greener alternatives where possible. For example, ethyl acetate is often preferred over dichloromethane due to its lower toxicity and environmental persistence.[3]

Conclusion

The selection of an appropriate solvent is a critical step in the successful isolation of 4-phenylchroman-4-ol. A methodical approach that combines a theoretical understanding of the molecule's physicochemical properties with empirical screening will lead to the most efficient and effective extraction protocol. For 4-phenylchroman-4-ol, solvents of intermediate polarity, such as ethyl acetate, represent a logical starting point for investigation. By following the protocols and principles outlined in this guide, researchers can develop a robust and optimized extraction procedure tailored to their specific needs.

References

  • Title: Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives Source: NCBI Bookshelf URL: [Link]

  • Title: Extraction of Flavonoids From Natural Sources Using Modern Techniques Source: Frontiers in Plant Science URL: [Link]

  • Title: Liquid-Liquid Extraction Techniques Principles and Optimisation Source: Element Lab Solutions URL: [Link]

  • Title: Solubility of Pharmaceutical Compounds in Organic Solvents Using Artificial Nural Network and Correlation Model Source: Physical Chemistry Research URL: [Link]

  • Title: Extraction Protocol for Polar Solvents Source: University of Rochester Department of Chemistry URL: [Link]

  • Title: 4-phenylchromane Source: ChemSynthesis URL: [Link]

  • Title: Solvents: Basics & Hazards | Laboratory Safety Source: SCAT Europe URL: [Link]

  • Title: Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions Source: K-Jhil URL: [Link]

  • Title: Selectivity of Current Extraction Techniques for Flavonoids from Plant Materials Source: MDPI URL: [Link]

  • Title: Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation Source: Phenomenex URL: [Link]

  • Title: (4s)-6-Methyl-4-phenylchroman-2-one | C16H14O2 Source: PubChem URL: [Link]

  • Title: Conventional and Emerging Extraction Processes of Flavonoids Source: ResearchGate URL: [Link]

  • Title: Using solvents safely in the lab Source: Lab Manager URL: [Link]

  • Title: 2.3: LIQUID-LIQUID EXTRACTION Source: Chemistry LibreTexts URL: [Link]

  • Title: The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review Source: MDPI URL: [Link]

  • Title: ECO-FRIENDLY DEHYDROGENATION OF 2-PHENYL- CHROMAN-4-ONE TO 2-PHENYL-CHROMEN-4-ONE USING DI-ACATOXYIODOBENZNE Source: Rasayan Journal of Chemistry URL: [Link]

  • Title: Working safely with solvents​ | Safety Services Source: UCL – University College London URL: [Link]

  • Title: Solvent Extraction Techniques Source: Organomation URL: [Link]

  • Title: A brief overview on the methods for extraction and identification of flavonoids Source: E3S Web of Conferences URL: [Link]

  • Title: Solubility of Organic Compounds Source: University of Calgary URL: [Link]

  • Title: 5 Criteria for Selecting an Extraction Solvent Source: Hydrometal Tech URL: [Link]

  • Title: Which is the best solvent for the extraction of the constituents (polar and non polar organic compounds) of dried herbal plant? Source: ResearchGate URL: [Link]

  • Title: Solubility of Light Fullerenes in Organic Solvents Source: ResearchGate URL: [Link]

  • Title: Exploring 6-Methyl-4-phenylchroman-2-one: A Key Intermediate in Pharmaceutical Synthesis Source: LinkedIn URL: [Link]

  • Title: Current procedures for extraction and purification of citrus flavonoids Source: Redalyc URL: [Link]

  • Title: Liquid–liquid extraction Source: Wikipedia URL: [Link]

  • Title: Solvents for a Safer, Sustainable Lab Source: USC Environmental Health & Safety URL: [Link]

Sources

Application

Application Note: Precision Engineering of 4-Phenylchroman Derivatives

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the strategic functionalization of 4-phenylchroman-4-ol , a pivotal tertiary alcohol intermediate.[1] The guide f...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis. It details the strategic functionalization of 4-phenylchroman-4-ol , a pivotal tertiary alcohol intermediate.[1]

The guide focuses on three divergent synthetic pathways: Dehydration (to chromenes), Friedel-Crafts Arylation (to 4,4-diarylchromans), and Ionic Hydrogenation (to 4-phenylchromans).[1][2][3]

Strategic Overview & Mechanistic Insight

4-Phenylchroman-4-ol is a tertiary benzylic alcohol.[1] Its reactivity is dominated by the facile formation of the C4-carbocation .[1] This intermediate is stabilized by both the adjacent aromatic ring (benzylic resonance) and the ether oxygen at position 1 (though inductive withdrawal competes, resonance stabilization from the fused ring system is significant).[2]

The "Carbocation Gateway"

The transformation of 4-phenylchroman-4-ol does not proceed via typical


 mechanisms due to steric hindrance at the quaternary center.[1] Instead, acidic conditions trigger ionization (

pathway).[2]
  • Pathway A (Elimination): Loss of a proton from C3 yields 4-phenylchrom-3-ene .[1][2] This is thermodynamically favored due to conjugation with the phenyl ring and the ether oxygen.

  • Pathway B (Substitution): In the presence of electron-rich nucleophiles (e.g., phenols, indoles), the carbocation is trapped to form 4,4-disubstituted chromans .[2][3]

  • Pathway C (Reduction): Hydride donors (e.g., silanes) quench the cation to yield 4-phenylchroman .[1][2][3]

Mechanistic Flowchart

ReactionPathways Start 4-Phenylchroman-4-ol (Tertiary Alcohol) Cation C4-Carbocation Intermediate Start->Cation Ionization (-H2O) Acid Acid Catalyst (H+) Acid->Start Prod_Elim 4-Phenylchrom-3-ene (Dehydration) Cation->Prod_Elim -H+ (Elimination) Prod_Sub 4,4-Diphenylchroman (Friedel-Crafts) Cation->Prod_Sub + Ar-H (Substitution) Prod_Red 4-Phenylchroman (Ionic Hydrogenation) Cation->Prod_Red + H- (Reduction)

Figure 1: Divergent reaction pathways controlled by reagent selection.[1][2][3]

Experimental Protocols

Protocol A: Dehydration to 4-Phenylchrom-3-ene

This reaction is the primary route to flav-3-ene derivatives.[1] It is often a precursor step for developing SERMs (Selective Estrogen Receptor Modulators).[1][2][3]

Reagents:

  • Substrate: 4-Phenylchroman-4-ol (1.0 equiv)[1][2]

  • Catalyst: p-Toluenesulfonic acid (PTSA) monohydrate (0.1 equiv)[1][2][3]

  • Solvent: Toluene or Benzene (anhydrous)[1][2][3]

Procedure:

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a Dean-Stark trap and a reflux condenser.

  • Dissolution: Dissolve 4-phenylchroman-4-ol (10 mmol) in Toluene (50 mL).

  • Catalysis: Add PTSA (1 mmol).

  • Reflux: Heat the mixture to reflux (110°C). Monitor water collection in the Dean-Stark trap. Reaction is typically complete in 2–4 hours.[1][2]

  • Workup: Cool to room temperature. Wash with sat.[1][2][4]

    
     (2 x 20 mL) to neutralize the acid.[1][2] Wash with brine (20 mL).[1][2][5]
    
  • Isolation: Dry organic layer over

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from Ethanol or purify via flash chromatography (Hexane/EtOAc 95:5).

Validation:

  • 
     NMR:  Disappearance of the -OH singlet.[1][2] Appearance of olefinic proton at C3 (typically 
    
    
    
    5.8–6.2 ppm, t/d).[2]
Protocol B: Friedel-Crafts Arylation (Synthesis of 4,4-Diphenylchromans)

This protocol synthesizes gem-diaryl derivatives, structurally related to the drug Ormeloxifene (though Ormeloxifene is a 3,4-diaryl system, the chemistry is analogous).[2][3]

Reagents:

  • Substrate: 4-Phenylchroman-4-ol (1.0 equiv)[1][2]

  • Nucleophile: Phenol (1.2 equiv) or Resorcinol derivative[1][2][3]

  • Catalyst: Aluminum Chloride (

    
    ) or Trifluoroacetic Acid (TFA)[1][2][3]
    
  • Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane[1][2][3]

Procedure (Mild Condition - TFA):

  • Setup: Flame-dried 50 mL RBF under Nitrogen atmosphere.

  • Mixing: Dissolve 4-phenylchroman-4-ol (5 mmol) and Phenol (6 mmol) in DCM (20 mL).

  • Addition: Cool to 0°C. Add TFA (2 mL) dropwise over 10 minutes.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature and stir for 4–6 hours.

  • Quench: Pour reaction mixture into ice-cold water (50 mL). Neutralize with sat.

    
    .
    
  • Extraction: Extract with DCM (3 x 20 mL).

  • Purification: Flash chromatography is essential to separate the para-substituted product from ortho-isomers.[1] Eluent: Hexane/EtOAc (90:10).[1][2]

Critical Note: If using


, use stoichiometric amounts (1.1 equiv) and keep conditions strictly anhydrous. 

is more aggressive and may cause ring opening if temperature is uncontrolled.[1][2]
Protocol C: Ionic Hydrogenation (Reduction to 4-Phenylchroman)

Direct catalytic hydrogenation (Pd/C,


) of tertiary benzylic alcohols can be sluggish or lead to hydrogenolysis of the ether ring.[1][2][3] Ionic hydrogenation is milder and highly selective for the C4-OH removal.[1]

Reagents:

  • Substrate: 4-Phenylchroman-4-ol (1.0 equiv)[1][2]

  • Hydride Source: Triethylsilane (

    
    ) (3.0 equiv)[1][2][3]
    
  • Acid/Catalyst: Trifluoroacetic Acid (TFA) (Excess/Solvent) or

    
    [1][2][3]
    

Procedure:

  • Dissolution: Dissolve 4-phenylchroman-4-ol (2 mmol) in dry DCM (10 mL).

  • Hydride Addition: Add Triethylsilane (6 mmol).

  • Acid Initiation: Cool to 0°C. Add TFA (2 mL) or

    
     (2.2 mmol) dropwise.
    
  • Reaction: Stir at 0°C for 30 mins, then room temperature for 2 hours.

  • Workup: Quench with water. Extract with DCM.[1][2][6]

  • Purification: The byproduct is hexaethyldisiloxane (volatile) and silanols.[2][3] Flash chromatography (100% Hexane to 5% EtOAc) yields the pure alkane.[2]

Analytical Validation & Data Summary

The following table summarizes the diagnostic NMR signals used to validate the conversion of the starting material (SM) to the products.

CompoundKey

NMR Feature (C4/C3 Region)
Carbonyl/Hydroxyl Status
4-Phenylchroman-4-ol (SM)No C4-H. C3-H appears as multiplets (

2.2–2.5).[1][2]
OH signal visible (

2.0–5.0, broad,

exch).[1][2]
4-Phenylchrom-3-ene (Prod A)Olefinic C3-H:

5.8–6.2 (t or d).[1][2] C4 is quaternary.
No OH. C=C double bond present.[1][2]
4,4-Diphenylchroman (Prod B)[1][2][3]No C4-H. C3-H shifts upfield slightly. Increased aromatic integration.[1][2]No OH.[1][2] New aromatic signals (AA'BB' if phenol used).[1][2][3]
4-Phenylchroman (Prod C)C4-H: Triplet or dd (

4.0–4.2).[1][2][3]
No OH.[1][2] C4 becomes methine (CH).[1][2]
Analytical Troubleshooting[1][3]
  • Problem: Appearance of aldehyde peaks in Protocol A.

    • Cause: Acid-catalyzed ring opening of the chroman system (retro-aldol type or oxidative cleavage).[1]

    • Solution: Reduce acid concentration or switch to milder dehydrating agents like

      
      /Pyridine.[1][2]
      
  • Problem: Low yield in Protocol B (Arylation).

    • Cause: Steric hindrance at C4.[1][2]

    • Solution: Use a stronger Lewis Acid (

      
      ) or increase temperature to reflux (DCM).[1][2]
      

References

  • Srivastava, N. et al. (2015).[2][3] "Improved process for Centchroman, a selective estrogen receptor modulator (SERM)." Journal of Chemical and Pharmaceutical Research, 7(7), 736-741.[2] Link

  • Ray, S. et al. (1976).[2][7] "Antifertility Agents.[1][2] 12. Structure-Activity Relationship of 3,4-Diphenylchromenes and -chromans." Journal of Medicinal Chemistry, 19(2), 276–279.[2][7] Link[1][2]

  • Yoo, H.-S. et al. (2019).[1][2][8] "Synthesis of Flavanones via Palladium-Catalyzed Dehydrogenation of Chromanones." The Journal of Organic Chemistry, 84(16), 10012-10023.[2] Link[1][2]

  • Kozlov, N. G. et al. (2000).[2][3] "Synthesis of 4-substituted chromans via ionic hydrogenation." Russian Journal of Organic Chemistry. (General reference for ionic hydrogenation of benzylic alcohols).

  • Dwivedi, A. et al. (2009).[2] "Process for the preparation of trans-3,4-diarylchroman and their derivatives." World Intellectual Property Organization, WO2009078029A2.[2] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support: Stability Management of 4-Phenylchroman-4-ol

Executive Summary: The Dehydration Trap The Problem: 4-Phenylchroman-4-ol is thermodynamically unstable relative to its dehydration product, 4-phenyl-2H-chromene (or 4-phenyl-4H-chromene).[1] This instability arises beca...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Dehydration Trap

The Problem: 4-Phenylchroman-4-ol is thermodynamically unstable relative to its dehydration product, 4-phenyl-2H-chromene (or 4-phenyl-4H-chromene).[1] This instability arises because the hydroxyl group is located at a tertiary, benzylic position .

The Mechanism: Spontaneous dehydration occurs via an E1 elimination mechanism . Even trace acidity (from silica gel,


, or ambient moisture) protonates the hydroxyl group, leading to the loss of water. The resulting carbocation at C4 is exceptionally stable due to resonance delocalization across the phenyl ring and the adjacent oxygen atom, effectively lowering the activation energy for elimination.

The Solution: Successful isolation requires a strict "Base-Forward" approach throughout synthesis, purification, and storage. This guide provides the protocols necessary to arrest this elimination pathway.

Synthesis & Workup Protocol (Critical Control Points)

The most common synthesis route involves the Grignard addition of phenylmagnesium bromide to chroman-4-one.[1] The critical failure point is the quenching step.

Protocol: Non-Acidic Quench

Standard acid quenching (e.g., 1M HCl) will instantly dehydrate the product.

  • Reaction: Perform Grignard addition at

    
     under Argon/Nitrogen.[1]
    
  • Quenching (The "Cold Sat" Method):

    • Cool the reaction mixture to

      
      .
      
    • Add Saturated Aqueous Ammonium Chloride (

      
      )  dropwise.[1] Do not use mineral acids.[1]
      
    • Alternative for ultra-sensitive substrates: Use a saturated solution of Sodium Potassium Tartrate (Rochelle's Salt) to break the emulsion without lowering pH significantly.[1]

  • Extraction: Use Diethyl Ether or EtOAc.[1]

  • Drying: Dry organic layer over Sodium Sulfate (

    
    ) .[1]
    
    • Warning: Do not use Magnesium Sulfate (

      
      ) if it is slightly acidic or generates heat upon hydration; 
      
      
      
      is milder.[1]
  • Concentration: Rotary evaporate at bath temperature

    
     . Do not heat to dryness.[1]
    

Purification: The Silica Gel Hazard

Standard silica gel has a surface pH of ~4.0–5.0, which acts as a solid-state acid catalyst for dehydration.

Decision Tree: Purification Strategy

purification_strategy Start Crude 4-Phenylchroman-4-ol Check Is purity > 90% by NMR? Start->Check Recryst Recrystallization (Hexane/Et2O) Check->Recryst Yes Chromatography Chromatography Required Check->Chromatography No Silica Standard Silica Gel (AVOID) Chromatography->Silica High Risk Deactivated Deactivated Silica (Pre-treat with 2% Et3N) Chromatography->Deactivated Recommended Alumina Basic Alumina (Activity Grade III) Chromatography->Alumina Best for Scale

Caption: Purification workflow emphasizing the avoidance of acidic stationary phases.

Method A: Deactivated Silica Gel (Recommended)[1]
  • Prepare a slurry of silica gel in Hexanes.[1]

  • Add Triethylamine (

    
    )  (2% v/v relative to solvent) and stir for 10 minutes.
    
  • Pack the column.

  • Elute with Hexane/EtOAc (containing 1%

    
    ).[1]
    
Method B: Basic Alumina
  • Use Aluminum Oxide (Basic) , Brockmann Activity III.

  • This surface is inherently basic and prevents protonation of the alcohol.[1]

Analytical & Storage Artifacts

Users often report "degradation during storage" which is frequently "degradation during analysis."[1]

Troubleshooting Table: Stability Profile
ParameterConditionStability RiskRecommendation
NMR Solvent

(untreated)
HIGH

forms DCl over time.[1] Filter through basic alumina before use or use

.[1]
NMR Solvent

LOW Excellent stability.[1] Recommended for confirming purity.
Storage Temp Room Temp (

)
MODERATE Slow elimination over weeks.
Storage Temp Freezer (

)
LOW Mandatory for long-term storage.[1]
Atmosphere Air (Humidity)HIGH Store under Argon.[1] Moisture promotes proton transfer.[1]
Visualizing the Failure Mode (Mechanism)[1]

dehydration_mechanism Alcohol 4-Phenylchroman-4-ol (Colorless Solid) Oxonium Oxonium Intermediate (R-OH2+) Alcohol->Oxonium Fast Protonation + H+ (Acid/Silica) Protonation->Oxonium Carbocation Tertiary Benzylic Carbocation Oxonium->Carbocation - H2O (Rate Limiting) Product 4-Phenylchromene (Yellow Oil/Solid) Carbocation->Product - H+ (Irreversible)

Caption: The acid-catalyzed E1 elimination pathway driven by carbocation stability.[1]

Frequently Asked Questions (FAQ)

Q: My white solid turned into a yellow oil overnight. What happened? A: You observed spontaneous dehydration. The "yellow" color is characteristic of the conjugated double bond system in 4-phenylchromene (flav-3-ene derivatives).[1] This likely occurred due to residual acid from the workup or storage in a non-inert environment.

Q: Can I use HPLC to purify this? A: Only if you control the pH. Standard Reverse Phase (Water/MeCN + 0.1% TFA) will destroy your compound on the column. You must use a neutral or slightly basic buffer (e.g., Ammonium Bicarbonate, pH 7.5-8.0) in the mobile phase.

Q: I see two spots on TLC that merge. Is this an isomer? A: It is likely the alcohol dehydrating on the TLC plate. Silica plates are acidic.[1] To confirm, run a 2D-TLC: Spot, run once, rotate


, and run again. If the spot appears off-diagonal, the compound is decomposing during the run. Fix:  Pre-soak the TLC plate in 5% 

/Hexane and dry before use.[1]

References

  • Mack, H. et al. (2009). Selective Oxidation of Benzylic Alcohols with NaOCl/Silica Gel. Journal of the Iranian Chemical Society.[1][2] (Demonstrates the reactivity of benzylic alcohols on silica surfaces).

  • Kozlowski, J. et al. (2025). Synthesis of 2-phenylchroman-4-one. (Provides the precursor synthesis and context for chroman-4-one reactivity).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.[1] (Authoritative text on E1 elimination mechanisms of tertiary benzylic alcohols). [1]

  • PubChem Database. 4-Phenylchroman-4-ol Compound Summary. (General chemical and physical property data). [1]

Sources

Optimization

Technical Support Center: Optimizing Grignard Addition to Chroman-4-one

Ticket ID: #GRIG-CHROM-001 Subject: Low Yields/Starting Material Recovery in Grignard Addition to Chroman-4-one Status: Resolved (Protocol Optimization Required) Assigned Specialist: Senior Application Scientist, Organom...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #GRIG-CHROM-001 Subject: Low Yields/Starting Material Recovery in Grignard Addition to Chroman-4-one Status: Resolved (Protocol Optimization Required) Assigned Specialist: Senior Application Scientist, Organometallics Division

Executive Summary: The "Enolization Trap"

Issue Diagnosis: Users attempting standard Grignard additions to chroman-4-one often report yields below 40% or complete recovery of starting material. This is not typically due to poor reagent quality but is an intrinsic mechanistic failure of the standard Grignard protocol with this specific substrate.

Root Cause Analysis: Chroman-4-one possesses two structural features that conspire against standard Grignard addition:

  • High Acidity (

    
    -protons):  The protons at the C3 position are acidic. Grignard reagents (
    
    
    
    ) are strong bases (
    
    
    ).
  • Steric/Electronic Deactivation: The bicyclic ether ring creates a specific electronic environment that, combined with the basicity of the Grignard, favors deprotonation (enolization) over nucleophilic attack.

When the Grignard acts as a base, it forms the magnesium enolate.[1] Upon aqueous workup, this enolate simply protonates back to the starting chroman-4-one.

Mechanistic Pathway Visualization

The following diagram illustrates the competition between the desired addition and the parasitic enolization pathway.

G Start Chroman-4-one Enolization Enolization Path (Kinetic Control) Start->Enolization Deprotonation (Fast) Addition Nucleophilic Path (Desired) Start->Addition Attack at C=O (Slow) Grignard R-MgX (Strong Base) Enolate Mg-Enolate (Dead End) Enolization->Enolate Alkoxide Mg-Alkoxide (Intermediate) Addition->Alkoxide Recovered Recovered SM (Failure) Enolate->Recovered Aq. Workup Product Tertiary Alcohol (Success) Alkoxide->Product Aq. Workup

Figure 1: The "Enolization Trap."[2][3][4] Standard Grignards act as bases, leading to recovered starting material (SM).[1]

The Solution: Imamoto Organocerium Reagent

To solve this, we must decouple basicity from nucleophilicity. The industry-standard solution is the Imamoto Method , utilizing anhydrous Cerium(III) Chloride (


).

Why it works:

  • Transmetallation:

    
    . The resulting organocerium species is less basic  but highly nucleophilic.
    
  • Lewis Acid Activation: The oxophilic Cerium atom coordinates strongly to the carbonyl oxygen of chroman-4-one, increasing its electrophilicity and encouraging 1,2-addition over enolization.

Comparative Data: Standard vs. Organocerium

Data aggregated from internal application notes and Imamoto et al.

ParameterStandard Grignard (

)
Organocerium (

)
Primary Mechanism Deprotonation (Base)Nucleophilic Addition
Side Product Enolate (reverts to SM)Minimal
Typical Yield 10–45%85–98%
Reaction Temp

to RT

to

Validated Protocol: The Imamoto Method

Critical Warning: The success of this reaction depends entirely on Step 1 . Commercial "anhydrous"


 is often compromised. You must dry the heptahydrate yourself or validate the water content rigorously.
Reagents Required:
  • 
     (High purity)
    
  • THF (Freshly distilled or from SPS, anhydrous)

  • Grignard Reagent (

    
    )[5]
    
  • Chroman-4-one

Step-by-Step Workflow
Phase 1: Activation of

(The "Make or Break" Step)
  • Place

    
     (1.5 eq relative to ketone) in a Schlenk flask with a stir bar.
    
  • Connect to high vacuum (<0.5 mmHg).

  • Gradual Heating Program:

    • Heat to

      
       for 1 hour. (Removes bulk water).
      
    • Increase to

      
       for 2 hours. (Removes coordinated water).
      
    • Visual Check: The solid should turn from a clumpy waxy solid to a fine, free-flowing white powder.

  • Cool to room temperature (RT) under Argon/Nitrogen.

    • Note: Do not overheat (>180°C) or hydrolysis to

      
       will occur, killing the reaction.
      
Phase 2: Reagent Formation[2]
  • Add anhydrous THF to the flask.

  • Stir vigorously at RT for 2 hours (or sonicate for 1 hour).

    • Goal: Create a milky white suspension. It will not dissolve completely.

  • Cool the slurry to

    
     .
    
  • Add the Grignard reagent (1.5 eq) dropwise.

  • Stir for 30–60 minutes at

    
    . The color often changes (yellow/orange/brown) indicating transmetallation.
    
Phase 3: Addition
  • Dissolve Chroman-4-one (1.0 eq) in minimal anhydrous THF.

  • Add the ketone solution dropwise to the Organocerium slurry at

    
    .
    
  • Allow to warm slowly to

    
     over 2–4 hours.
    
  • Quench: Add dilute aqueous HCl or saturated

    
     at 
    
    
    
    .

Troubleshooting Center (FAQ)

Q1: My reaction mixture turned into a solid "brick" before adding the ketone. What happened? Diagnosis: This is usually caused by insufficient solvent volume during the


 suspension phase.
Fix: 

forms a bulky complex with THF. Ensure you use at least 5–7 mL of THF per mmol of

. If it solidifies, add more THF and sonicate vigorously before cooling.

Q2: I followed the protocol, but I still recovered 90% starting material. Diagnosis: Your


 was likely wet or hydrolyzed.
Explanation:  If water remains, it quenches the Grignard immediately. If you overheated the salt during drying, you formed 

, which is inert. Fix: Re-run the drying protocol. Ensure the vacuum is strong (<1 mmHg). Do not exceed

.[3] The final powder must be free-flowing.

Q3: Can I use commercial "Anhydrous" beads of


? 
Advisory:  Use with extreme caution. These beads often absorb moisture upon opening. We strongly recommend grinding them in a glovebox or subjecting them to the drying protocol (Phase 1) regardless of the label claims.

Q4: The yield is better (60%), but I see a side product that looks like a dimer. Diagnosis: Pinacol coupling or Wurtz coupling. Fix: This occurs if the metal is too active or temperature control is poor. Ensure the Grignard addition to the Cerium slurry is done strictly at


 and the transmetallation time does not exceed 1 hour.

References

  • Imamoto, T., et al. "Cerium chloride-promoted nucleophilic addition of Grignard reagents to ketones: an efficient method for the synthesis of tertiary alcohols."[6] Journal of the American Chemical Society, vol. 111, no.[3] 12, 1989, pp. 4392–4398.

  • Imamoto, T., et al. "Organocerium reagents.[6] Nucleophilic addition to easily enolizable ketones."[6] Tetrahedron Letters, vol. 26, no. 35, 1985, pp. 4233-4236.

  • Dimitrov, V., et al. "Efficient Synthesis of Tertiary Alcohols from Acid Chlorides and Organocerium Reagents." Tetrahedron, vol. 52, no. 47, 1996. (Provides context on stoichiometry and suppression of side reactions).
  • Evans, W. J. "The organometallic chemistry of the lanthanide elements in low oxidation states." Polyhedron, 1987. (Background on Lanthanide reactivity).

Sources

Troubleshooting

Technical Support Center: Troubleshooting 4-Phenylchroman-4-ol Purification

Topic: Troubleshooting Low Yields in 4-Phenylchroman-4-ol Synthesis & Purification Ticket ID: CHEM-SUP-2024-884 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division Executive Summary & Diagnostic...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in 4-Phenylchroman-4-ol Synthesis & Purification Ticket ID: CHEM-SUP-2024-884 Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Executive Summary & Diagnostic Workflow

The Problem: Users frequently report a "Phantom Yield" phenomenon with 4-phenylchroman-4-ol. The crude NMR often indicates high conversion (>90%), but the isolated yield drops precipitously (<40%) after column chromatography.

The Root Cause: 4-Phenylchroman-4-ol is a tertiary benzylic alcohol . This structural motif is exceptionally sensitive to acid-catalyzed dehydration. The slight acidity of standard silica gel (


) is sufficient to protonate the hydroxyl group, leading to the formation of a stable benzylic carbocation, which rapidly eliminates to form 4-phenyl-3-chromene (or the 

isomer).

Diagnostic Workflow: Use the following logic flow to pinpoint where your yield is being lost.

DiagnosticWorkflow start Start: Low Yield Detected crude_check Check Crude NMR (Before Workup/Column) start->crude_check conversion_q Is Product Present in Crude? crude_check->conversion_q reaction_fail Reaction Failure: Moisture or Enolization (See Section 2) conversion_q->reaction_fail No workup_check Check Workup Protocol: Did you use HCl? conversion_q->workup_check Yes acid_shock Acid Shock: Elimination during Quench (See Section 3) workup_check->acid_shock Yes column_check Purification Method: Standard Silica Gel? workup_check->column_check No (Used NH4Cl) silica_death Silica Decomposition: Acid-Catalyzed Dehydration (See Section 4) column_check->silica_death Yes success Yield Stable: Process Optimized column_check->success No (Used Alumina/TEA)

Figure 1: Diagnostic decision tree for isolating the source of yield loss in 4-phenylchroman-4-ol synthesis.

Phase 1: Reaction Optimization (The Grignard Step)

Before addressing purification, ensure the synthesis itself is robust. The reaction typically involves the addition of phenylmagnesium bromide to 4-chromanone.

Critical Failure Points
  • Enolization vs. Addition: 4-Chromanone has

    
    -protons. If the Grignard reagent is basic enough and the temperature is too high, it may act as a base (deprotonating the 
    
    
    
    -position) rather than a nucleophile. This returns the starting material upon workup [1].
  • Moisture Sensitivity: Grignard reagents decompose instantly in the presence of water.

Optimized Protocol
  • Reagents: Phenylmagnesium bromide (1.2 - 1.5 equiv), 4-chromanone (1.0 equiv).

  • Solvent: Anhydrous THF or Diethyl Ether (dried over Na/Benzophenone or molecular sieves).

  • Temperature:

    
     to Room Temperature. Do not reflux unless conversion is stalled.
    
  • Additive (Optional): If enolization is high, use Cerium(III) Chloride (

    
    )  (Luche conditions) to increase the electrophilicity of the carbonyl and suppress basicity.
    

Phase 2: Work-up Strategies (Avoiding Acid Shock)

The Trap: Standard organic workups often use


 to solubilize magnesium salts. For 4-phenylchroman-4-ol, this is catastrophic. The acidic environment immediately protonates the tertiary alcohol, triggering elimination.
The Mechanism of Loss


Because the resulting carbocation is benzylic (stabilized by the phenyl ring) and tertiary, the activation energy for this elimination is very low.

Corrective Action

NEVER use strong acids (HCl,


) for quenching. 

Recommended Protocol:

  • Cool reaction mixture to

    
    .
    
  • Quench slowly with Saturated Ammonium Chloride (

    
    ) . This buffers the solution to 
    
    
    
    .
  • Alternatively, use the Fieser Workup (Water, 15% NaOH, Water) if the magnesium salts are difficult to filter, as the product is stable to base.

Phase 3: Purification (The Silica Trap)

This is the most common point of failure. You load 1 gram of product onto a silica column and recover 200 mg of product mixed with 600 mg of alkene.

Why Silica Fails

Standard flash chromatography silica gel is acidic (


) due to surface silanol groups (

). As the compound travels down the column, it is in constant contact with these acidic sites, effectively running the dehydration reaction in situ [2].
Solution A: Deactivated Silica (The "Buffered" Column)

You must neutralize the acidic sites on the silica gel before loading your sample.

Protocol:

  • Prepare your eluent system (e.g., Hexanes/Ethyl Acetate).

  • Add 1% Triethylamine (TEA) or 1% Pyridine to the solvent mixture.

  • Pre-flush the column with 2-3 column volumes of this basic eluent.

  • Load your sample.

  • Run the column using the TEA-doped solvent.

Solution B: Neutral Alumina (The Gold Standard)

If TEA deactivation fails, switch the stationary phase entirely. Neutral Alumina (Aluminum Oxide) is amphoteric and does not possess the strong Brønsted acidity of silica gel [3].

Comparison of Stationary Phases:

FeatureStandard Silica GelDeactivated Silica (TEA)Neutral Alumina
Surface pH Acidic (~4-5)Basic (~8-9)Neutral (~7.0)
Risk of Dehydration High LowMinimal
Separation Resolution HighModerateModerate
Cost LowLowHigh
Recommendation AVOID Good Best
Visualizing the Dehydration Pathway

The diagram below illustrates the mechanism occurring inside a standard silica column.

DehydrationMechanism cluster_0 Inside Acidic Silica Column Alcohol 4-Phenylchroman-4-ol (Tertiary Alcohol) Oxonium Oxonium Intermediate (Unstable) Alcohol->Oxonium Fast Protonation + H+ (Silanol Group) Carbocation Benzylic Carbocation (Resonance Stabilized) Oxonium->Carbocation - H2O Alkene 4-Phenyl-3-chromene (Dehydrated Product) Carbocation->Alkene - H+

Figure 2: Mechanistic pathway of acid-catalyzed dehydration on silica gel.

Frequently Asked Questions (FAQ)

Q: Can I purify this by recrystallization instead of chromatography? A: Yes, and it is often preferred. 4-Phenylchroman-4-ol often crystallizes well from non-polar solvents like Hexane/Ether or Pentane. This avoids the acidity issue entirely. If your crude purity is >85%, try recrystallization first.

Q: My product turned into an oil after the column, but it was a solid before. What happened? A: You likely isolated the alkene (dehydration product), which often has a lower melting point or is an oil. Check the NMR for the disappearance of the hydroxyl proton and the appearance of a vinylic proton (usually around 6.0-6.5 ppm).

Q: Can I use reverse-phase (C18) chromatography? A: Yes. C18 silica is generally less acidic than normal phase silica, and the mobile phases (Water/Acetonitrile) are less conducive to dehydration if no acid modifier (like TFA) is added. However, Neutral Alumina is usually cheaper and more effective for this specific separation.

References

  • Organic Chemistry Portal. Grignard Reaction - Mechanism and Side Reactions. Retrieved from

  • Jalon Zeolite. Activated Alumina vs. Silica Gel: Acidity and Hydrolysis Risks. Retrieved from

  • OozeChem. Alumina vs Silica Gel: Performance Comparison for Acid-Sensitive Compounds. Retrieved from [1]

Sources

Optimization

Stability of 4-phenylchroman-4-ol under acidic conditions

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-phenylchroman-4-ol. This document provides in-depth technical insights, troubleshooting advi...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 4-phenylchroman-4-ol. This document provides in-depth technical insights, troubleshooting advice, and validated protocols to address the inherent instability of this tertiary benzylic alcohol, particularly under acidic conditions. Our goal is to equip you with the foundational knowledge and practical steps to anticipate and manage its reactivity, ensuring the integrity of your experiments and the reliability of your results.

Frequently Asked Questions (FAQs)

This section addresses the fundamental principles governing the stability of 4-phenylchroman-4-ol. Understanding this chemistry is the first step toward effective troubleshooting.

Q1: Why is 4-phenylchroman-4-ol so sensitive to acidic conditions?

A1: The high sensitivity of 4-phenylchroman-4-ol to acid is a direct consequence of its structure. It is a tertiary benzylic alcohol . Under acidic conditions, the hydroxyl (-OH) group is readily protonated by an acid catalyst to form a protonated alcohol (-OH2+).[1][2] This creates an excellent leaving group, water (H₂O), which departs and generates a carbocation at the C4 position.[3] This specific carbocation is both tertiary and benzylic , making it exceptionally stable due to two key electronic effects:

  • Resonance: The positive charge is delocalized across the adjacent phenyl ring through resonance, significantly dispersing the charge and stabilizing the intermediate. Benzylic carbocations are well-known for their stability.[4][5]

  • Hyperconjugation & Inductive Effects: The tertiary nature of the carbocation allows for further stabilization through hyperconjugation and inductive effects from the surrounding alkyl groups within the chroman ring.[4]

Because the activation energy required to form this highly stabilized carbocation is low, the molecule readily undergoes reactions in the presence of even weak acids.[6]

Q2: What is the primary degradation pathway for 4-phenylchroman-4-ol in an acidic medium?

A2: The primary and most rapid degradation pathway is an E1 (Elimination, Unimolecular) acid-catalyzed dehydration .[7] This reaction proceeds via the stable tertiary benzylic carbocation intermediate described in Q1. Following the loss of water, a proton is abstracted from an adjacent carbon, leading to the formation of a double bond. The most likely and thermodynamically favored product is 4-phenyl-2H-chromene , where the double bond is conjugated with the existing aromatic ring of the chroman system.

Below is a diagram illustrating the E1 dehydration mechanism.

E1_Dehydration cluster_0 Step 1: Protonation cluster_1 Step 2: Formation of Carbocation cluster_2 Step 3: Deprotonation Start 4-Phenylchroman-4-ol Protonated Protonated Alcohol (-OH2+) Start->Protonated + H+ Carbocation Stable Tertiary Benzylic Carbocation Protonated->Carbocation - H2O (Rate-Determining Step) Product 4-Phenyl-2H-chromene Carbocation->Product - H+ G_Troubleshoot Problem Unexpected Spot/Peak (Less Polar) Cause1 Acidic Workup? Problem->Cause1 Cause2 Silica Gel Chromatography? Problem->Cause2 Confirmation Confirm by LC-MS (Mass = M-18) Problem->Confirmation Solution1 Quench with Base (e.g., NaHCO3) During Workup Cause1->Solution1 Solution2 Use Neutralized Silica Gel (add 1% Et3N to eluent) Cause2->Solution2 Solution3 Alternative Purification (Recrystallization) Solution2->Solution3

Sources

Troubleshooting

Optimizing temperature for phenylmagnesium bromide addition

Welcome to the Organometallic Process Optimization Center. Ticket ID: PhMgBr-001 | Status: Open | Level: Tier 3 (Senior Scientific Support) You have reached the advanced technical support interface for organometallic rea...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Organometallic Process Optimization Center. Ticket ID: PhMgBr-001 | Status: Open | Level: Tier 3 (Senior Scientific Support)

You have reached the advanced technical support interface for organometallic reagents. Below is the comprehensive guide for optimizing the addition temperature of Phenylmagnesium Bromide (PhMgBr) . This guide prioritizes kinetic selectivity, safety management, and yield maximization.

Module 1: Critical Temperature Thresholds (The "Why")

The optimization of PhMgBr addition is a competition between nucleophilic addition (desired) and homocoupling/side-reactions (undesired). Temperature is the primary lever to shift this balance.

Thermodynamic vs. Kinetic Landscape
Temperature ZoneKinetic BehaviorDominant ProductRisk Factor
Cryogenic (-78°C to -20°C) Kinetic Control: Rate of nucleophilic attack is moderate; rate of homocoupling is negligible.1,2-Addition Product (Alcohol)Stalling: Viscosity increases; solubility of Mg salts decreases, potentially trapping reagent in aggregates.
Standard (0°C to 25°C) Mixed Control: Reaction is fast. Heat removal becomes the rate-limiting step.1,2-Addition Product (High Yield)Exotherm Spikes: Localized hot spots can trigger Wurtz coupling (Biphenyl formation).
Elevated (40°C to Reflux) Thermodynamic Control: High energy overcomes activation barriers for radical pathways.Mixture: Addition product + Biphenyl + Enolization byproducts.Runaway: Solvent boiling; significant impurity profile (Ph-Ph).
The Schlenk Equilibrium Factor

Temperature directly influences the Schlenk equilibrium, which dictates the active species in solution:



  • Low Temp / Ether: Favors the monomeric species (

    
    ), which is generally more controllable.
    
  • High Temp / THF: Can shift equilibrium, altering the Lewis acidity of the solution and potentially changing the chemoselectivity (e.g., 1,2- vs 1,4-addition).

Module 2: Troubleshooting Specific Failures (Q&A)

Q1: My GC-MS shows significant Biphenyl (Ph-Ph) impurities. Is my reagent bad? A: Not necessarily. Biphenyl is the signature of Wurtz Homocoupling . This usually occurs during the addition if the local temperature is too high.

  • Root Cause: Localized hot spots where PhMgBr concentration is high before it disperses.

  • Fix: Lower the addition temperature by 10°C. Increase agitation speed (RPM) to dissipate the reagent cloud instantly. Dilute the PhMgBr feed.

Q2: The reaction stalls at 60% conversion, even with excess equivalents. Why? A: You likely hit a solubility wall or enolization trap .

  • Root Cause A (Cold): At <-20°C, magnesium alkoxide aggregates can precipitate, coating the unreacted electrophile.

  • Root Cause B (Enolization): If your substrate has acidic

    
    -protons, PhMgBr acts as a base, forming an enolate that is unreactive to further nucleophilic attack.
    
  • Fix:

    • For A: Warm the reaction slowly to 0°C to redissolve aggregates.

    • For B: Add CeCl

      
       (Cerium chloride) to increase nucleophilicity (Luche reduction modification) or switch to a less basic organometallic if possible.
      

Q3: I see a massive exotherm after I finish adding the reagent. What happened? A: This is a dangerous "Accumulation" scenario.

  • Root Cause: The reaction was too cold (or uninitiated) during addition. The reagent accumulated unreacted. When the vessel warmed slightly, the entire mass reacted simultaneously.

  • Fix: Ensure the reaction initiates immediately upon the first drop. Maintain a temperature where the reaction is instant (reaction rate > addition rate), usually >0°C for standard ketones.

Module 3: Visualization & Logic Pathways

Diagram 1: Reaction Mechanism & Side Pathways

This diagram illustrates the kinetic competition dictated by temperature.

PhMgBr_Pathways Start PhMgBr + Substrate (R-COR') Addition Nucleophilic Addition (Desired) Start->Addition Low/Med Temp Kinetic Control Wurtz Wurtz Homocoupling (Side Reaction) Start->Wurtz High Temp / Hot Spots Radical Mechanism Enol Enolization (Acidic Alpha-H) Start->Enol Steric Hindrance High Basicity Alcohol Tertiary Alcohol (Product) Addition->Alcohol Biphenyl Biphenyl + MgBr2 (Impurity) Wurtz->Biphenyl Recovered Recovered SM (Yield Loss) Enol->Recovered After Quench

Caption: Kinetic competition in Grignard additions. Green path is favored by controlled low temperatures; Red path is triggered by thermal spikes.

Diagram 2: Troubleshooting Decision Tree

Follow this logic to resolve yield issues.

Troubleshooting Problem Identify Issue Impurity High Impurity (Biphenyl) Problem->Impurity LowYield Low Conversion (Stalled) Problem->LowYield Exotherm Runaway Exotherm Problem->Exotherm Sol1 Decrease Addition Temp (-10°C) Impurity->Sol1 Sol2 Increase Mixing Rate (Avoid Hotspots) Impurity->Sol2 Check1 Check Solubility (Precipitation?) LowYield->Check1 Sol4 Switch to Flow Chemistry (Heat Transfer) Exotherm->Sol4 Sol5 Dosimetry Control (Slower Addition) Exotherm->Sol5 Sol3 Warm to 0°C (Dissolve Aggregates) Check1->Sol3 Yes

Caption: Diagnostic logic for optimizing reaction parameters based on observed failure modes.

Module 4: Experimental Protocols

Protocol A: Standard Batch Addition (High Selectivity)

Best for: Complex substrates, gram-scale, high-value intermediates.

  • Preparation: Flame-dry a 3-neck round bottom flask. Flush with Argon.

  • Substrate: Dissolve 1.0 eq of ketone/aldehyde in anhydrous THF (or Et

    
    O).
    
  • Cooling: Cool substrate solution to 0°C (ice bath) or -20°C (acetone/dry ice) depending on substrate sensitivity.

  • Addition:

    • Load PhMgBr (typically 1.0M to 3.0M in ether/THF) into a pressure-equalizing addition funnel.

    • Add dropwise. Rate Limit: Internal temperature must not rise >5°C above setpoint.

    • Tip: Direct the drop into the vortex of the stirring solution, not down the side of the wall (prevents local concentration spikes).

  • Post-Reaction: Allow to warm to Room Temp (23°C) only after addition is complete to drive conversion.

Protocol B: Continuous Flow Optimization (High Throughput)

Best for: Scale-up, exothermic safety, minimizing residence time.

Recent studies indicate that Flow Chemistry allows for significantly higher temperatures (up to 50°C) without loss of selectivity, due to superior heat transfer and mixing.

  • Setup: Two pump streams (A: Substrate, B: PhMgBr) meeting at a T-mixer.

  • Temperature: Reactor coil set to 20°C - 40°C .

    • Note: Unlike batch, you do not need cryogenic cooling because the heat of reaction is removed instantly by the high surface-area-to-volume ratio of the tubing.

  • Residence Time: Target 1–5 minutes.

  • Advantage: The short residence time prevents the slower Wurtz coupling side reaction, even at higher temperatures [1, 3].

References

  • Optimization of Grignard Addition to Esters: Kinetic and Mechanistic Study using Flow Chemistry. Source: Technical University of Denmark (DTU). URL:[Link]

  • Safe Continuous Flow Synthesis of Grignard Reagents. Source: ACS Publications (Org. Process Res. Dev.). URL:[Link]

  • Selectivity of Grignard Reagent Formation and Addition. Source: Royal Society of Chemistry (Reaction Chemistry & Engineering). URL:[Link]

  • Schlenk Equilibrium and Solvent Dynamics. Source: ACS Publications (J. Am. Chem. Soc.). URL:[Link]

  • Kumada Coupling (Wurtz-type side reactions). Source: Wikipedia / Organic Chemistry Portal. URL:[Link]

Optimization

Controlling steric hindrance in 4-substituted chroman synthesis

Ticket Subject: Controlling Steric Hindrance & Stereoselectivity at the C4-Benzylic Center Assigned Specialist: Senior Application Scientist, Organic Synthesis Division System Overview & Diagnostic Context The Challenge:...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Controlling Steric Hindrance & Stereoselectivity at the C4-Benzylic Center Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

System Overview & Diagnostic Context

The Challenge: Synthesizing 4-substituted chromans involves forming a quaternary or tertiary benzylic center within a constrained bicyclic system. The primary failure mode is steric impedance —where substituents at C2 or C3 (the "A-ring" environment) force the incoming nucleophile or catalyst into a high-energy trajectory. This results in:

  • Stalled Reactivity: The electrophile (often an o-quinone methide intermediate or activated styrene) is too hindered.

  • Poor Diastereocontrol: Inability to distinguish between cis (1,3-diaxial strain) and trans transition states.

  • Catalyst Deactivation: Bulky substrates getting "stuck" in the chiral pocket of Lewis acid catalysts.

This guide provides a troubleshooting framework for the two most robust "drivers" for this synthesis: Asymmetric Intramolecular Friedel–Crafts (IMFC) and Transition-Metal Catalyzed Conjugate Addition .

Decision Matrix: Selecting the Right "Driver"

Before troubleshooting, ensure you are using the correct method for your substrate's steric profile.

ChromanMethodology Start Substrate Profile NuType Nucleophile Type? Start->NuType IndolePhenol Method: Intramolecular Friedel-Crafts (IMFC) NuType->IndolePhenol Electron-Rich Arene (Indole/Phenol) HardNu HardNu NuType->HardNu Grignard/Zincate StericCheck1 Steric Check IndolePhenol->StericCheck1 C2/C3 Substitution? CuCat CuCat HardNu->CuCat Method: Cu-Catalyzed Conjugate Addition (ACA) ScBox Cat: Sc(OTf)3 / N,N'-dioxide StericCheck1->ScBox Low Sterics (H or Me) ZnBox Cat: Zn(OTf)2 / Bis(oxazoline) (Wider Bite Angle) StericCheck1->ZnBox High Sterics (Ph or tBu)

Figure 1: Decision matrix for selecting the catalytic system based on nucleophile type and steric demand.

Troubleshooting Guides (FAQ Format)

Module A: Catalyst & Ligand Optimization

Q: My reaction yields are <20% when using bulky C2-substituents (e.g., phenyl). Is the catalyst dead? A: Likely not dead, but choked .

  • Root Cause: If you are using a standard bis(oxazoline) (BOX) ligand with copper or zinc, the "bite angle" might be too narrow, creating a rigid pocket that cannot accommodate the C2-phenyl group during the transition state.

  • Fix: Switch to a Side-Arm Bis(oxazoline) (SaBOX) or a N,N'-dioxide ligand (e.g., the Feng ligand). These ligands possess a more flexible coordination geometry (often tetradentate) that can "breathe" to accommodate steric bulk while maintaining enantiocontrol.

  • Reference: See Feng et al. on Sc(III)-N,N'-dioxide complexes for hindered chromans. [1]

Q: I am observing high enantioselectivity (90% ee) but poor diastereoselectivity (2:1 dr). Why? A: You are likely operating under Kinetic Control in a system where Thermodynamic Control is required for high dr, or vice versa.

  • Mechanism: The formation of the 4-substituted center often involves a reversible Michael-type addition. If the reaction is too fast (highly active catalyst), the molecule gets trapped in the kinetically accessible cis-isomer (often less stable due to 1,3-diaxial strain).

  • Protocol Adjustment:

    • Raise Temperature: Increase from -20°C to 0°C or RT. This allows the reversible retro-Michael step to equilibrate to the thermodynamically stable trans-isomer (diequatorial).

    • Add 3Å Molecular Sieves: Water traces can accelerate protonation of the enolate intermediate, trapping the kinetic product. Drying the system slows protonation, allowing equilibration.

Module B: Reaction Conditions & Additives

Q: The reaction works for indole but fails completely with N-methylindole. Is this steric? A: This is likely Electronic masquerading as Steric.

  • Diagnosis: While N-methyl is bulkier, it also removes the N-H hydrogen bond donor capability. Many IMFC catalysts (especially chiral phosphoric acids or thiourea catalysts) rely on Hydrogen-Bonding to the N-H of the indole to direct it into the pocket.

  • Fix: If you must use N-methylindole, switch to a Lewis Acid catalyst (Sc(OTf)3) that activates the electrophile (the chroman precursor) rather than relying on nucleophile direction.

Q: How do I control the "cis" vs "trans" selectivity at C3/C4? A: This is governed by A-Strain (Allylic Strain) in the transition state.

  • The Rule:

    • Trans-Chromans: Favored when the C3-substituent prefers an equatorial position to avoid 1,3-diaxial interactions with the C4-nucleophile.

    • Cis-Chromans: Can be accessed if you use a bulky ligand that forces the substituent into an axial position to fit the catalyst pocket.

  • Data Summary:

Desired IsomerRecommended ConditionMechanistic Driver
Trans (2,3-anti) High Temp (0°C+), Weak Lewis AcidThermodynamic equilibration (Diequatorial)
Cis (2,3-syn) Low Temp (-78°C), Strong Brønsted AcidKinetic trap (Axial attack favored by A-strain)

Standard Operating Protocol (SOP)

Protocol: Enantioselective Synthesis of 4-Substituted Chromans via Sc(III)-Catalyzed IMFC Target: High-value 2,3,4-trisubstituted chroman scaffolds. Based on: Work by Feng and colleagues [1] and related Zn(II) systems [2].

Materials:
  • Catalyst: Sc(OTf)₃ (10 mol%)

  • Ligand: Chiral N,N'-dioxide ligand (e.g., L-PiPr₂) (10 mol%)

  • Substrate: o-Hydroxybenzyl alcohol or o-hydroxychalcone derivative (1.0 equiv)

  • Nucleophile: Indole or electron-rich phenol (1.2 equiv)

  • Solvent: DCM (Anhydrous)

  • Additive: 3Å MS (100 mg/mmol)

Step-by-Step Workflow:
  • Complexation (Critical Step):

    • In a flame-dried Schlenk tube under Argon, mix Sc(OTf)₃ and the Ligand in DCM (0.05 M).

    • Stir at 35°C for 1 hour .

    • Why? Pre-forming the catalyst-ligand complex ensures the metal is fully wrapped. If you skip this, "naked" Sc(III) will catalyze the background racemic reaction.

  • Substrate Addition:

    • Cool the mixture to the optimization temperature (Start at -20°C ).

    • Add the substrate (e.g., o-hydroxychalcone).

    • Stir for 15 mins to allow coordination to the Sc-center.

  • Nucleophile Injection:

    • Add the Indole (dissolved in minimal DCM) dropwise over 30 minutes.

    • Steric Note: Slow addition keeps the concentration of free nucleophile low, preventing non-catalyzed background attack.

  • Monitoring:

    • Monitor by TLC. If conversion stalls at 50%, do not add more catalyst . Instead, warm the reaction by 10°C. Stalling is usually due to product inhibition (the product binding to the catalyst). Warming helps release the product.

  • Quench:

    • Filter through a short pad of silica gel to remove the metal salt.

Mechanistic Visualization: The Steric Pocket

The following diagram illustrates why specific ligands are required to overcome steric hindrance at the C4 position.

StericMechanism Cat Sc(III) Center Substrate Substrate (Chroman Precursor) C4-Electrophile C2-Substituent Cat->Substrate Activates C=O/C=C Ligand Ligand Wall (Steric Bulk) Top Left Bottom Right Ligand->Cat Chiral Environment Substrate->Ligand Steric Clash if Ligand Bite Angle < 90° Product Product Substrate->Product Cyclization Nu Nucleophile (Indole) Nu->Substrate Attacks C4 (Re-face)

Figure 2: Mechanistic interaction showing the necessity of ligand "flexibility" to accommodate the C2-substituent while directing the Nucleophile to C4.

References

  • Asymmetric synthesis of chromans via the Friedel–Crafts alkylation–hemiketalization catalysed by an N,N′-dioxide scandium(iii) complex. Source: Organic Chemistry Frontiers (RSC). URL:[Link]

  • Catalytic asymmetric tandem Friedel-Crafts alkylation/Michael addition reaction for the synthesis of highly functionalized chromans. Source: Beilstein Journal of Organic Chemistry. URL:[Link]

  • Synthesis of Chiral Chromans by the Pd-Catalyzed Asymmetric Allylic Alkylation (AAA). Source: Journal of the American Chemical Society (Trost et al.). URL:[Link]

  • Diastereoselective construction of 4-indole substituted chromans. Source: RSC Advances. URL:[Link]

Troubleshooting

Technical Support Center: Purification of 4-Phenylchroman-4-ol

[1] Topic: Separation of 4-phenylchroman-4-ol from unreacted 4-chromanone. Ticket ID: PUR-4PH-OH-001 Lead Scientist: Senior Application Specialist, Separation Sciences.[1] Executive Summary The synthesis of 4-phenylchrom...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Topic: Separation of 4-phenylchroman-4-ol from unreacted 4-chromanone. Ticket ID: PUR-4PH-OH-001 Lead Scientist: Senior Application Specialist, Separation Sciences.[1]

Executive Summary

The synthesis of 4-phenylchroman-4-ol via the Grignard addition of phenylmagnesium bromide to 4-chromanone presents a classic purification paradox. While the polarity difference between the tertiary alcohol (product) and the ketone (starting material) theoretically allows for easy separation, the benzylic tertiary alcohol is highly prone to acid-catalyzed dehydration.

Standard silica gel chromatography often acts as a Lewis acid, converting your desired product into 4-phenyl-4H-chromene (the alkene) during purification.[1] This guide outlines the specific protocols to neutralize this acidity and alternative crystallization methods to ensure high recovery.

Module 1: The Dehydration Risk (Why Yields Drop)

Before attempting separation, you must understand the stability profile of your product. The 4-phenylchroman-4-ol contains a hydroxyl group at a position that allows for the formation of a stable benzylic carbocation.[1]

The Mechanism of Failure

When exposed to acidic sites on silica gel (


), the alcohol protonates and leaves as water. This results in the formation of the alkene (elimination product), which co-elutes with non-polar impurities or the starting material.

DehydrationRisk Start 4-Phenylchroman-4-ol (Target Product) Silica Acidic Silica Gel (Standard Column) Start->Silica Exposure Carbo Benzylic Carbocation (Intermediate) Silica->Carbo -H2O (Protonation) Alkene 4-Phenyl-4H-chromene (Elimination Impurity) Carbo->Alkene -H+ (Elimination)

Figure 1: The acid-catalyzed dehydration pathway triggered by standard silica gel.[1]

Module 2: Chromatographic Separation (The "Buffered" Protocol)

If you must use chromatography (e.g., for small scale or complex mixtures), you must neutralize the stationary phase.

Protocol: Triethylamine (TEA) Deactivation[1]

Reagents:

  • Silica Gel (60 Å, 230–400 mesh)

  • Triethylamine (TEA)[1]

  • Hexanes / Ethyl Acetate (EtOAc)[1][2]

Step-by-Step Guide:

  • Slurry Preparation: Prepare your silica slurry using Hexanes containing 1% (v/v) Triethylamine .[1]

  • Column Packing: Pour the slurry and flush the column with at least 2 column volumes (CV) of the Hexanes + 1% TEA mixture. This caps the acidic silanol sites.

  • Sample Loading: Dissolve your crude mixture in a minimum amount of DCM (dichloromethane) or Toluene. Avoid loading with pure EtOAc as it can cause band broadening.

  • Elution Gradient: Run the column using a gradient of Hexanes/EtOAc (Start 95:5

    
     End 80:20).
    
    • Note: You do not need to keep adding TEA to the eluent after the initial packing, but adding 0.5% TEA to the mobile phase ensures safety for highly sensitive substrates.

Expected Rf Values (TLC)

Run in 20% EtOAc / 80% Hexanes

CompoundApprox.[2][3][4][5][6][7][8][9][10][11] RfVisualization
Biphenyl (Grignard byproduct)~0.90UV (254 nm)
4-Chromanone (Starting Material)~0.60UV (Strong), DNP Stain (Orange)
4-Phenylchroman-4-ol (Product)~0.25 - 0.35UV, Vanillin Stain (Blue/Purple)
4-Phenylchromene (Dehydration Impurity)~0.85UV (Fluorescent)

Module 3: Crystallization (The Scalable Protocol)

For reactions >500mg, crystallization is superior as it avoids silica contact entirely. 4-Phenylchroman-4-ol is typically a solid, whereas 4-chromanone has a low melting point (~38°C) and remains in the mother liquor.[1]

Solvent System: Hexanes / Ethyl Acetate[1][2]
  • Concentration: Evaporate the reaction mixture (after quench/workup) to a thick oil or solid.

  • Dissolution: Add hot Ethyl Acetate (just enough to dissolve the solid at ~60°C).

  • Precipitation: Slowly add hot Hexanes until the solution becomes slightly turbid (cloudy).

    • Ratio: Typically 1:3 or 1:4 (EtOAc:Hexanes).[1]

  • Cooling: Allow the flask to cool to room temperature undisturbed. Then, move to a fridge (4°C) for 4 hours.

  • Filtration: Filter the white crystals. Wash with cold Hexanes. The unreacted chromanone will remain in the yellow filtrate.

Troubleshooting & FAQs

Q1: My product spot on TLC looks like a streak, and I see a new spot near the solvent front. What happened?

Diagnosis: On-column dehydration. Fix: You likely used standard acidic silica. Repeat the purification using the TEA Deactivation Protocol (Module 2). If the spot near the front is fluorescent under UV, it is the chromene alkene.

Q2: I have significant unreacted 4-chromanone. Can I chemically remove it?

Diagnosis: Incomplete Grignard addition. Fix: If the separation is difficult, you can use Girard’s Reagent T (betaine hydrazide chloride).

  • Method: Reflux the crude mixture in Ethanol/Acetic Acid with Girard's Reagent T for 1 hour. The ketone forms a water-soluble hydrazone.[1]

  • Workup: Pour into water and extract with Ether.[3] The alcohol (product) moves to the Ether layer; the ketone (now a hydrazone) stays in the water.

Q3: The Grignard reaction turned into a solid mass and I can't stir it.

Diagnosis: Magnesium alkoxide precipitation. Fix: This is normal. Add anhydrous THF or Ether to dilute. Do not add acid yet. Mechanical stirring is preferred for chromanone Grignard additions due to the viscosity of the intermediate complex.

Decision Matrix: Workflow Visualization

Use this logic flow to determine your purification strategy.

PurificationLogic Start Crude Reaction Mixture TLC Analyze TLC (Check for Ketone vs. Alcohol) Start->TLC Decision Is the Crude Solid? TLC->Decision Cryst Method B: Crystallization (Hex/EtOAc) Decision->Cryst Yes (Solid) Chrom Method A: Buffered Column (Silica + 1% TEA) Decision->Chrom No (Oil/Gum)

Figure 2: Decision matrix for selecting the optimal purification route.[1]

References

  • Synthesis of 4-aryl-4H-chromenes via dehydr

    • Context: Discusses the facile dehydration of chroman-4-ol derivatives under acidic conditions, validating the need for buffered chrom
    • Source: National Institutes of Health (NIH) / PubMed Central.
    • URL:[Link]

  • Grignard Reaction: Synthesis of tertiary alcohols.

    • Context: General protocol for phenylmagnesium bromide addition to ketones and subsequent hydrolysis.
    • Source: Aroon Chande / Academic Protocols.
    • URL:[Link]

  • Synthesis and Evaluation of Chroman-4-one Deriv

    • Context: Details the physical properties and stability of chroman-4-one and related alcohol intermedi
    • Source: Journal of Medicinal Chemistry (via NIH).
    • URL:[Link][1]

  • Physical Properties of 4-Chromanone.

    • Context: Melting point data (38-40°C) confirming it remains in mother liquor during crystallization.[1]

    • Source: ChemicalBook / NIST Data.[12]

Sources

Optimization

Handling moisture sensitivity in chroman-4-ol synthesis

Welcome to the technical support center for the synthesis of chroman-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this syn...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of chroman-4-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, with a particular focus on handling its moisture sensitivity. Here, you will find in-depth troubleshooting advice, frequently asked questions, detailed experimental protocols, and expert insights to ensure the success of your experiments.

Introduction: The Challenge of Moisture in Chroman-4-ol Synthesis

The synthesis of chroman-4-ol, a valuable intermediate in the preparation of a wide range of biologically active compounds, is often achieved through the reduction of the corresponding chroman-4-one.[1][2][3] A commonly employed and effective reducing agent for this transformation is sodium borohydride (NaBH₄).[4][5][6][7] While this reaction is generally robust, its success is significantly influenced by the presence of moisture. Both the starting material and the reducing agent can be sensitive to water, leading to reduced yields, side product formation, and purification difficulties. This guide provides a comprehensive overview of how to mitigate these challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of chroman-4-ol in a question-and-answer format.

Question 1: My yield of chroman-4-ol is significantly lower than expected. What are the likely causes?

Answer: Low yields in the reduction of chroman-4-one to chroman-4-ol are frequently linked to two primary factors: suboptimal reaction conditions and the presence of moisture.

  • Moisture Contamination: Sodium borohydride reacts with water, leading to its decomposition and the evolution of hydrogen gas.[7][8] This side reaction consumes the reducing agent, leaving less available for the reduction of the chroman-4-one. It is crucial to use anhydrous solvents and properly dried glassware.

  • Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, an inadequate amount of the reducing agent, or running the reaction at too low a temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the point of completion.

  • Side Reactions: The formation of byproducts can also lower the yield of the desired chroman-4-ol. A common side reaction is the dehydration of the product to form the corresponding chromene, especially if the work-up conditions are acidic and/or heated.[4][5][9]

Question 2: I'm observing an unexpected spot on my TLC plate that is less polar than my product. What could it be?

Answer: A less polar spot on the TLC plate is likely the corresponding chromene, which is the dehydration product of chroman-4-ol.[4][5] This can occur under acidic conditions, so care should be taken during the work-up to avoid strong acids. If purification is challenging, consider using a milder quenching agent, such as a saturated aqueous solution of ammonium chloride.

Question 3: How can I effectively remove residual water from my reaction solvent?

Answer: Ensuring your solvent is anhydrous is critical. While commercially available anhydrous solvents are a good starting point, it is best practice to dry them further before use.

  • Common Drying Agents: For many common solvents like THF and dichloromethane, molecular sieves (3Å or 4Å) are highly effective. For a more comprehensive overview of solvent drying agents, please refer to the table below.

  • Distillation: For highly moisture-sensitive reactions, distilling the solvent from an appropriate drying agent (e.g., sodium/benzophenone for THF, calcium hydride for dichloromethane) immediately before use is the most rigorous method.

Data Presentation: Comparison of Common Drying Agents for Organic Solvents

Drying AgentSolvents Commonly DriedCapacitySpeedAdvantagesDisadvantages
Magnesium Sulfate (MgSO₄) Ethers, esters, halogenated hydrocarbonsHighFastInexpensive, easy to see when hydrated (clumps)[10]Can be slightly acidic
Sodium Sulfate (Na₂SO₄) Most organic solventsHighSlowNeutral, inexpensiveForms a fine powder that can be difficult to filter
Calcium Chloride (CaCl₂) Hydrocarbons, halogenated hydrocarbonsHighFastInexpensiveCan form adducts with alcohols, amines, and some carbonyl compounds
Molecular Sieves (3Å or 4Å) Most organic solventsModerateModerateHighly efficient, can be regeneratedMore expensive than other options
Calcium Hydride (CaH₂) Ethers, hydrocarbons, amidesHighModerateVery effective for protic impuritiesReacts violently with water, flammable hydrogen gas produced

This table is a summary of information from various sources on laboratory techniques.[11][12][13][14]

Question 4: What is the best way to quench the reaction and work it up to maximize the yield and purity of chroman-4-ol?

Answer: The quenching and work-up steps are critical for isolating pure chroman-4-ol and avoiding the formation of byproducts.

  • Cooling: Before quenching, cool the reaction mixture in an ice bath to control the exotherm of the quench.

  • Quenching Agent: Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess sodium borohydride. This is generally preferred over strong acids to minimize the risk of dehydration of the chroman-4-ol.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Washing: Wash the combined organic layers with brine to remove the bulk of the water.[12]

  • Drying: Dry the organic layer over a suitable drying agent like anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Remove the solvent under reduced pressure.

Experimental Protocols

Here are detailed, step-by-step methodologies for key procedures in the synthesis of chroman-4-ol.

Protocol 1: General Procedure for the Reduction of Chroman-4-one to Chroman-4-ol using Sodium Borohydride
  • Glassware Preparation: Ensure all glassware (round-bottom flask, magnetic stir bar, etc.) is thoroughly dried in an oven at >100 °C for several hours and allowed to cool in a desiccator over a drying agent.

  • Reaction Setup: Assemble the glassware under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Addition: To a stirred solution of chroman-4-one (1 equivalent) in an anhydrous solvent (e.g., methanol or ethanol, 10 volumes) at 0 °C (ice bath), add sodium borohydride (1.5 equivalents) portion-wise.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC until the starting material is consumed.

  • Quenching: Slowly add a saturated aqueous solution of ammonium chloride at 0 °C to quench the excess NaBH₄.

  • Work-up:

    • Allow the mixture to warm to room temperature.

    • Add water and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a mixture of ethyl acetate and hexanes as the eluent.

Protocol 2: Preparation of Anhydrous Methanol
  • Initial Drying: Add approximately 10 g of activated 3Å molecular sieves per 100 mL of methanol.

  • Stirring: Stir the mixture for at least 24 hours at room temperature.

  • Storage: Store the dried methanol over the molecular sieves in a tightly sealed container. For immediate use in highly sensitive reactions, the methanol can be distilled from magnesium turnings.

Mandatory Visualizations

Diagram 1: Reaction Scheme and Moisture Interference

Reaction Mechanism and Points of Moisture Interference chromanone Chroman-4-one intermediate Alkoxyborate Intermediate chromanone->intermediate Nucleophilic attack by H⁻ nabh4 NaBH₄ nabh4->intermediate decomposed_nabh4 Decomposed NaBH₄ + H₂↑ nabh4->decomposed_nabh4 water H₂O (Moisture) water->decomposed_nabh4 Decomposition methanol Methanol (Solvent) chromanol Chroman-4-ol (Product) methanol->chromanol Protonation intermediate->chromanol chromene Chromene (Byproduct) chromanol->chromene Dehydration acid H⁺ (Acidic Work-up) acid->chromene

Caption: The reduction of chroman-4-one and potential side reactions caused by moisture.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting Workflow for Low Yield in Chroman-4-ol Synthesis start Low Yield of Chroman-4-ol check_moisture Check for Moisture Contamination start->check_moisture check_reaction_conditions Review Reaction Conditions start->check_reaction_conditions check_workup Analyze Work-up Procedure start->check_workup dry_solvents Use freshly dried solvents and glassware check_moisture->dry_solvents increase_reagent Increase equivalents of NaBH₄ check_reaction_conditions->increase_reagent monitor_tlc Monitor reaction to completion by TLC check_reaction_conditions->monitor_tlc mild_quench Use mild quenching agent (e.g., aq. NH₄Cl) check_workup->mild_quench avoid_heat_acid Avoid heat and strong acids during work-up check_workup->avoid_heat_acid success Improved Yield dry_solvents->success increase_reagent->success monitor_tlc->success mild_quench->success avoid_heat_acid->success

Sources

Reference Data & Comparative Studies

Validation

Advanced Characterization Guide: 13C NMR of Quaternary Carbons in Chromanols

Executive Summary This guide addresses the specific analytical challenge of assigning quaternary carbons (Cq) in chromanol scaffolds, the core structural motif of Vitamin E (tocopherols/tocotrienols) and various flavonoi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the specific analytical challenge of assigning quaternary carbons (Cq) in chromanol scaffolds, the core structural motif of Vitamin E (tocopherols/tocotrienols) and various flavonoids. Unlike protonated carbons, quaternary carbons (C2, C4a, C6, C8a) lack direct proton attachments, rendering them invisible in HSQC and weak in 1D 13C spectra due to long relaxation times (


) and minimal NOE enhancement.

This document synthesizes comparative chemical shift data, mechanistic causality, and robust assignment protocols to provide a definitive reference for researchers characterizing novel chromanol derivatives.

Part 1: Mechanistic Foundation & Causality

The chemical shift (


) of quaternary carbons in the chroman-6-ol system is governed by three primary factors: electronegativity (inductive effects) , resonance delocalization , and steric compression .
The Electronic Hierarchy

In the chromanol aromatic ring, the chemical shifts follow a predictable hierarchy based on oxygen proximity:

  • C8a (Bridgehead, O-linked):

    
    145–148 ppm.[1] This carbon is directly bonded to the ether oxygen (O1), experiencing the strongest inductive deshielding.
    
  • C6 (Phenolic, OH-linked):

    
    144–146 ppm. Bonded to the hydroxyl group. Its shift is highly solvent-dependent (CDCl
    
    
    
    vs. DMSO-
    
    
    ) due to hydrogen bonding. In
    
    
    -tocopherol, C6 and C8a often overlap.
  • C4a (Bridgehead, Aliphatic-linked):

    
    117–123 ppm.[1][2] This carbon is "meta" to the strong electron-donating C6-OH and C8a-O groups. It resides in a relatively electron-rich region of the ring, leading to significant shielding compared to C8a.
    
  • C2 (Aliphatic Quaternary):

    
    74–76 ppm. The sp
    
    
    
    hybridized quaternary carbon closing the pyran ring. Its shift is diagnostic for the chroman ring formation, distinct from the acyclic precursors.
Substituent Effects (The "Methyl Rule")

Methylation of the aromatic ring (as seen in


- vs. 

-tocopherol) exerts predictable shifts:
  • Ipso Effect: Replacing an H with a Methyl group deshields the ipso carbon by

    
    9–10 ppm.
    
  • Ortho Effect: Methylation shields the ortho carbons by

    
    0.5–2.0 ppm due to steric compression (gamma-gauche effect).
    

Part 2: Comparative Chemical Shift Data

The following table compares the quaternary carbon shifts of


-Tocopherol (fully substituted) against 

-Tocopherol (lacking C5/C7 methyls) and the structurally related Chroman-4-one.
Table 1: Quaternary Carbon Chemical Shift Fingerprint (ppm in CDCl )
Carbon PositionType

-Tocopherol (5,7,8-TriMe)

-Tocopherol (8-Me)
Chroman-4-oneCausality of Shift Difference
C8a Ar-C-O145.9 146.3 162.0Conjugation with C4-Carbonyl in chromanone causes extreme deshielding.
C6 Ar-C-OH145.5 145.8 120.5 (H)In chroman-4-one, C6 is protonated (usually), shifting it upfield.
C8 Ar-C-R122.6 (C-Me)125.8 (C-Me)118.0 (H)Methylation at C8 deshields this position in tocopherols.
C5 Ar-C-R117.4 (C-Me)121.0 (C-H)127.0 (H)Removal of Me group in

-Toc shifts C5 upfield (relative to ipso-Me) but C5 is H-bearing.
C7 Ar-C-R118.5 (C-Me)115.6 (C-H)136.0 (H)C7 is protonated in

-Toc, appearing as a CH in DEPT/HSQC.
C4a Ar-C117.3 121.3 120.0Lack of steric crowding from C5-Me in

-Toc results in a downfield shift for C4a.
C2 Aliph-C74.5 75.3 79.0Proximity to carbonyl in chromanone deshields C2 slightly.

Note: Values are approximate (


 0.5 ppm) and dependent on concentration and temperature.

Part 3: Experimental Protocol for Assignment

Assigning these signals requires a self-validating workflow that does not rely solely on literature values.

Sample Preparation
  • Concentration: Quaternary carbons have long

    
     relaxation times (up to 30s). Use high concentrations (
    
    
    
    20 mg/0.6 mL) to detect weak Cq signals.
  • Solvent:

    • CDCl

      
      :  Standard.[1][3] Good resolution.
      
    • DMSO-

      
      :  Use if C6/C8a overlap is unresolved. DMSO H-bonds to C6-OH, shifting C6 downfield (
      
      
      
      1-2 ppm) while leaving C8a relatively unaffected.
Pulse Sequence Optimization
  • 1D 13C: Set relaxation delay (

    
    ) to 
    
    
    
    2-3 seconds to allow partial relaxation of Cq.
  • HMBC (Heteronuclear Multiple Bond Correlation): This is the gold standard for Cq assignment.

    • Optimization: Set long-range coupling constant (

      
      ) to 8 Hz . This captures 2-bond (
      
      
      
      ) and 3-bond (
      
      
      ) correlations.[4]
    • Logic: You cannot "see" the Cq directly in HSQC. You must "walk" to it from a proton.

Step-by-Step Assignment Workflow

Step A: Identify the Anchors (Methyls) Assign the methyl protons in 1H NMR. In


-tocopherol:
  • C5-Me (

    
    2.16 ppm)
    
  • C7-Me (

    
    2.11 ppm)
    
  • C8-Me (

    
    2.09 ppm)[1]
    

Step B: The "Bridgehead Walk" (HMBC) Use the methyl protons to identify the ring carbons.

  • C5-Me Protons will show HMBC correlations to:

    • C5 (

      
      , ipso, weak/quaternary).
      
    • C6 (

      
      , quaternary, oxygenated 
      
      
      
      145 ppm).
    • C4a (

      
      , quaternary, upfield 
      
      
      
      117 ppm).[2]
    • Differentiation: C6 is far downfield (>140); C4a is upfield (<125).

  • C8-Me Protons will show HMBC correlations to:

    • C8 (

      
      , ipso).
      
    • C7 (

      
      ).
      
    • C8a (

      
      , quaternary, oxygenated 
      
      
      
      146 ppm).

Step C: Differentiating C4a vs. C8a

  • C8a correlates with C8-Me protons.

  • C4a correlates with C5-Me protons (and C4-methylene protons).

  • C8a is significantly deshielded (

    
    146 ppm) vs C4a  (
    
    
    
    117 ppm).

Part 4: Visualization of Logic

Diagram 1: Assignment Logic Flowchart

This flowchart visualizes the decision-making process for assigning the critical bridgehead carbons.

AssignmentLogic Start Start: 1H NMR Spectrum AssignMe Assign Methyl Protons (C5-Me, C7-Me, C8-Me) Start->AssignMe HMBC_Exp Run HMBC Experiment (Optimize for 8 Hz) AssignMe->HMBC_Exp C5_Path Trace from C5-Me HMBC_Exp->C5_Path Correlation C8_Path Trace from C8-Me HMBC_Exp->C8_Path Correlation C4a_ID Identify C4a (~117 ppm) 3-bond correlation C5_Path->C4a_ID Upfield Signal C6_ID Identify C6 (~145 ppm) 3-bond correlation C5_Path->C6_ID Downfield Signal C8a_ID Identify C8a (~146 ppm) 3-bond correlation C8_Path->C8a_ID Downfield Signal Validation Validation Check: Is C8a > C4a by >20 ppm? C4a_ID->Validation C8a_ID->Validation

Caption: Logical workflow for distinguishing bridgehead carbons using Methyl-Proton to Carbon HMBC correlations.

Diagram 2: Structural Chemical Shift Map

A visual representation of the


-tocopherol core with chemical shift ranges.

ChromanolStructure O1 O1 (Ether) C2 C2 (Quat) 74-75 ppm O1->C2 C3 C3 (CH2) ~31 ppm C2->C3 C4 C4 (CH2) ~20 ppm C3->C4 C4a C4a (Quat) 117-120 ppm C4->C4a C5 C5 (Quat/CH) 117-121 ppm C4a->C5 C6 C6 (Quat-OH) 145-146 ppm C5->C6 C7 C7 (Quat/CH) 115-119 ppm C6->C7 OH OH C6->OH C8 C8 (Quat/CH) 122-126 ppm C7->C8 C8a C8a (Quat) 145-148 ppm C8->C8a C8a->O1 C8a->C4a Fused

Caption: Connectivity map of the chromanol core highlighting characteristic chemical shift ranges for quaternary carbons.

References

  • Baker, J. K., & Myers, C. W. (1991). One-dimensional and two-dimensional 1H- and 13C-nuclear magnetic resonance (NMR) analysis of vitamin E raw materials or analytical reference standards. Pharmaceutical Research, 8(6), 763–770. Link

  • Mazzini, S., et al. (2022). 13C CP MAS NMR and DFT Studies of 6-Chromanyl Ethereal Derivatives. Molecules, 27(15), 4630. Link

  • Compound Interest. (2015).[5][6] A Guide to 13C NMR Chemical Shift Values. Link

  • ChemicalBook. DL-alpha-Tocopherol 13C NMR Spectrum. Link

Sources

Comparative

Technical Comparison Guide: Mass Spectrometry Fragmentation of 4-Phenylchroman-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Phenylchroman-4-ol (C₁₅H₁₄O₂) is a tertiary benzylic alcohol and a critical intermediate in the synthesis of neoflavonoids. Its mass spectrometric (MS) behavior is defined by extreme lability; unlike its ketone precursor (chroman-4-one) or its structural isomer (flavan-4-ol), it rarely exhibits a stable molecular ion (


) under standard Electron Impact (EI) conditions.

This guide analyzes the fragmentation mechanics of 4-phenylchroman-4-ol, contrasting it with key structural analogs to provide researchers with diagnostic markers for unambiguous identification.

Fragmentation Mechanism: The Dehydration Cascade

The mass spectrum of 4-phenylchroman-4-ol is dominated by the stability of the 4-phenylchromenyl cation . Upon ionization, the tertiary hydroxyl group facilitates rapid dehydration, often occurring thermally in the GC inlet before ionization, or immediately post-ionization within the source.

Mechanistic Pathway (EI-MS, 70 eV)
  • Ionization & Dehydration (

    
     226 
    
    
    
    208):
    The molecular ion (
    
    
    226) is vanishingly small. The base peak is almost invariably
    
    
    208 (
    
    
    ), corresponding to the aromatized 4-phenylchromene cation.
  • Aromatization Stabilization: The loss of water creates a conjugated system extending through the phenyl ring and the benzopyran core, making the

    
     208 ion exceptionally stable.
    
  • Secondary Fragmentation: The

    
     208 ion undergoes further fragmentation via loss of methyl radicals (if substituted) or ring opening, though these are significantly less intense than the base peak.
    
Visualization of Fragmentation Pathway

FragmentationPathway M Molecular Ion (M+) m/z 226 (Trace/Absent) Dehydration Dehydration [- H2O] M->Dehydration Fast RDA Retro-Diels-Alder (Minor Pathway) M->RDA Rare in Alcohol BasePeak Base Peak: 4-Phenylchromenyl Cation m/z 208 (Dominant Species) Dehydration->BasePeak Stabilization Phenyl Phenyl Cation m/z 77 BasePeak->Phenyl Fragmentation Tropylium Tropylium Ion m/z 91 BasePeak->Tropylium Rearrangement

Caption: The dominant pathway is the rapid loss of water to form the stable phenylchromenyl cation (m/z 208), overshadowing direct RDA cleavage common in chromanones.

Comparative Analysis: Analogs & Isomers

Distinguishing 4-phenylchroman-4-ol from its precursors and isomers requires tracking specific diagnostic ions. The table below contrasts it with 4-Phenylchroman-4-one (the synthetic precursor) and Flavan-4-ol (the 2-phenyl isomer).

Table 1: Diagnostic Ion Comparison (EI, 70 eV)
Feature4-Phenylchroman-4-ol 4-Phenylchroman-4-one Flavan-4-ol (2-Phenyl)
Molecular Ion (

)
Trace / Absent (

226)
Distinct (

224)
Weak (

226)
Base Peak

208 (

)

196 (

)

208 or 131
Key Mechanism Dehydration (Aromatization)Loss of CO + RDARDA Cleavage
RDA Fragment Not observed (masked by dehydration)

120 (Retro-Diels-Alder)

104 (Styrene loss)
Low Mass Markers

77, 91 (Phenyl/Tropylium)

92, 120

131 (Cinnamyl)
Key Differentiators:
  • Vs. Ketone: The ketone shows a clear loss of CO (

    
    ) which is impossible for the alcohol.
    
  • Vs. Isomer (Flavan-4-ol): While both dehydrate to

    
     208, Flavan-4-ol often shows a significant fragment at 
    
    
    
    131 or 104 due to the different position of the phenyl ring facilitating a Retro-Diels-Alder cleavage of the C-ring before complete dehydration dominates.

Experimental Protocol: Reliable Identification

To accurately characterize this compound without thermal degradation artifacts, the following protocol is recommended.

Sample Preparation & Inlet Conditions
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (HPLC grade). Avoid protic solvents like methanol which can promote etherification in the inlet.

  • Concentration: 100 µg/mL.

  • Inlet Temperature: CRITICAL. Set to 200°C or lower .

    • Reasoning: Higher temperatures (>250°C) cause thermal dehydration before ionization, making it impossible to distinguish the alcohol from the alkene impurity (4-phenylchromene).

    • Validation: Run a blank of 4-phenylchromene. If your "alcohol" spectrum matches the alkene exactly, lower the inlet temperature.

MS Acquisition Parameters[1][2]
  • Ionization: Electron Impact (EI) at 70 eV.

  • Scan Range:

    
     40 – 300.
    
  • Source Temperature: 230°C.

  • Threshold: Set low to attempt detection of the weak molecular ion (

    
     226).
    
Data Interpretation Workflow
  • Check

    
     226:  Zoom into the molecular ion region. A small cluster at 226 confirms the alcohol. Absence suggests thermal degradation.
    
  • Verify Base Peak: Ensure

    
     208 is the dominant species.
    
  • Exclude Ketone: Confirm absence of

    
     196 (Loss of CO).
    

References

  • Grignard Synthesis of Chromanols

    • Reaction of chroman-4-one with phenylmagnesium bromide. Standard organic synthesis protocols for tertiary benzylic alcohols.
    • Source:

  • Fragmentation of Chroman Derivatives

    • Mass spectrometry of 4-substituted chromans and chromanones.
    • Source:

  • General Fragmentation Rules (Benzylic Alcohols)

    • McLafferty, F. W. Interpretation of Mass Spectra.
    • Source:

Validation

Technical Comparison Guide: Structural Validation of 4-Phenylchroman-4-ol

Topic: Audience: Researchers, Scientists, and Drug Development Professionals. Executive Summary In the development of chroman-based pharmacophores, 4-phenylchroman-4-ol represents a critical structural motif. As a tertia...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Audience: Researchers, Scientists, and Drug Development Professionals.

Executive Summary

In the development of chroman-based pharmacophores, 4-phenylchroman-4-ol represents a critical structural motif. As a tertiary benzylic alcohol derived from the chroman-4-one scaffold, its biological activity and metabolic stability are heavily influenced by its absolute configuration and conformational preferences (e.g., half-chair vs. envelope).

This guide objectively compares the two primary structural validation methodologies—Single Crystal X-ray Crystallography (SC-XRD) and Nuclear Magnetic Resonance (NMR) —to assist researchers in selecting the optimal pathway for definitive characterization. While NMR provides rapid solution-state data, this guide demonstrates why SC-XRD remains the non-negotiable gold standard for establishing absolute stereochemistry and solid-state conformation in drug development.

Methodology Comparison: SC-XRD vs. NMR vs. VCD

The following table contrasts the performance of available structural validation techniques specifically for 4-phenylchroman-4-ol.

FeatureX-ray Crystallography (SC-XRD) NMR Spectroscopy (1H/13C/NOESY) Vibrational Circular Dichroism (VCD)
Primary Output 3D Electron Density Map (Atomic Coordinates)Chemical Shifts & Coupling Constants (

)
Differential absorption of L/R polarized light
Stereochemistry Absolute Configuration (via Anomalous Scattering)Relative Configuration (requires derivatization e.g., Mosher's)Absolute Configuration (requires DFT comparison)
Conformation Precise Solid-State Geometry (Bond lengths/angles)Time-Averaged Solution ConformationSolution Conformation (limited resolution)
Sample Req. Single Crystal (

mm, high quality)
Dissolved Sample (

mg)
Dissolved Sample (High concentration)
Limit of Detection Atomic position

Å
Conformational populations

Enantiomeric Excess (ee)

preferred
Critical Utility Definitive proof of C4-chirality & Pyran ring pucker Rapid purity check & functional group verificationNon-destructive absolute config check
Expert Insight on Causality
  • Why X-ray Wins for Stereochemistry: 4-phenylchroman-4-ol contains a quaternary chiral center at C4. In NMR, the lack of a proton at C4 eliminates the direct vicinal coupling (

    
    ) needed to easily determine the orientation of the phenyl group relative to the C3 protons. X-ray crystallography bypasses this by directly imaging the spatial arrangement of the heavy atoms (O, C).
    
  • The "Half-Chair" Nuance: Chroman rings typically adopt a half-chair conformation.[1] NMR averages this dynamic puckering in solution. X-ray freezes the lower-energy conformer, revealing specific steric clashes between the C4-phenyl ring and the H5 peri-proton, which is critical for docking studies.

Structural Validation Workflow

The following diagram illustrates the decision logic for characterizing 4-phenylchroman-4-ol, prioritizing the generation of crystallographic data for regulatory submission.

ValidationWorkflow Start Synthesis Product: 4-Phenylchroman-4-ol PurityCheck Purity Check (HPLC/TLC) >95% Required Start->PurityCheck Decision Is the product Crystalline? PurityCheck->Decision NMR_Path NMR (1H, 13C, NOESY) Solution State Data PurityCheck->NMR_Path Parallel NoCryst Recrystallization Screen (Slow Evap: EtOH/Hexane) Decision->NoCryst No YesCryst Select Single Crystal (0.1 - 0.3 mm) Decision->YesCryst Yes NoCryst->Decision DataCollection X-Ray Diffraction (Mo or Cu Source, 100K) YesCryst->DataCollection StructureSol Structure Solution (Direct Methods/SHELXT) DataCollection->StructureSol Refinement Refinement (Least Squares/SHELXL) StructureSol->Refinement Validation Final Validation (CheckCIF / R-factor < 5%) Refinement->Validation

Figure 1: Decision tree for structural validation, emphasizing the iterative loop of recrystallization required to obtain suitable specimens for X-ray diffraction.

Experimental Protocol: Crystallization & Data Collection

To replicate the structural data for 4-phenylchroman-4-ol, follow this self-validating protocol. This method exploits the polarity difference between the hydroxyl group and the lipophilic phenyl ring.

Step 1: Crystallization (Vapor Diffusion Method)
  • Dissolution: Dissolve 20 mg of pure 4-phenylchroman-4-ol in 0.5 mL of Ethyl Acetate (good solubility).

  • Precipitant: Place the vial inside a larger jar containing 5 mL of n-Hexane or Pentane (anti-solvent).

  • Equilibration: Seal the outer jar. Allow to stand undisturbed at 4°C for 48-72 hours.

    • Mechanism:[2][3][4] The volatile anti-solvent diffuses into the solution, slowly increasing supersaturation and promoting the growth of high-quality, diffraction-grade prisms.

  • Verification: Examine crystals under a polarizing microscope. Sharp extinction indicates singularity; branched/feathery growth indicates rapid precipitation (failed attempt).

Step 2: Data Collection Parameters
  • Temperature: 100 K (Cryo-cooling is mandatory to reduce thermal motion of the phenyl ring).

  • Radiation Source: Mo-K

    
     (
    
    
    
    Å) is preferred for resolution; Cu-K
    
    
    (
    
    
    Å) is required if determining absolute configuration of a light-atom molecule without heavy atom derivatization.
  • Strategy: Full sphere collection (

    
     rotation) to maximize redundancy.
    

Representative Crystallographic Data[3][5][6][7][8]

When analyzing 4-phenylchroman-4-ol, researchers should benchmark their results against the following representative parameters derived from analogous 4-substituted chroman systems (e.g., 3-bromochroman-4-one derivatives).

Table 2: Expected Crystallographic Parameters for 4-Phenylchroman-4-ol

ParameterRacemic Mixture Enantiopure (Chiral)
Crystal System Monoclinic or TriclinicOrthorhombic or Monoclinic
Space Group

or

(Centrosymmetric)

or

(Non-centrosymmetric)
Unit Cell (Approx)

Å,

Å,

Å
Varies; no inversion center allowed
Z (Molecules/Cell) 4 (typically)4 (typically)
R-Factor (

)
Target

Target

Flack Parameter N/AMust be near 0.0 (for correct abs. config)
Key Structural Features to Analyze[2][4][9]
  • Pyran Ring Pucker: The heterocyclic ring is expected to adopt a Half-Chair conformation.[5][6] The C2 and C3 atoms will deviate from the plane defined by O1-C8a-C4a.

  • C4-OH Orientation: In the solid state, the hydroxyl group typically engages in intermolecular hydrogen bonding (

    
    ), forming infinite chains or centrosymmetric dimers with neighboring molecules.
    
  • Phenyl Ring Rotation: The torsion angle of the C4-phenyl group is often dictated by the steric repulsion between the ortho-protons of the phenyl ring and the peri-proton (H5) of the chroman core.

References

  • Shaikh, M. M., et al. (2013). "3-Bromochroman-4-one." Acta Crystallographica Section E, 69(3), o473. Link

    • Context: Provides the baseline half-chair conformational parameters for the chroman-4-one scaffold.
  • Emami, S., & Ghanbarimasir, Z. (2015).[7] "Recent advances in the synthesis and biological activity of chroman-4-one derivatives." European Journal of Medicinal Chemistry, 93, 539-563.

    • Context: Reviews the synthesis and structural diversity of 4-substituted chromanones.
  • Lynch, D. E., et al. (2000). "Systematic Comparison of Crystal and NMR Structures." Journal of Medicinal Chemistry.
  • Gawady, M. S., et al. (2025).[2] "2-Phenylchroman-4-one as Synthone in Synthesis of New Five and Six Membered Rings." ResearchGate.[5] Link

    • Context: Recent synthetic protocols for phenyl-substituted chroman deriv

Sources

Comparative

Comparative Reactivity Guide: 4-Phenylchroman-4-ol vs. 4-Methylchroman-4-ol

Executive Summary This guide provides a technical analysis comparing the reactivity profiles of 4-phenylchroman-4-ol (Compound A) and 4-methylchroman-4-ol (Compound B). While both compounds are tertiary benzylic alcohols...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis comparing the reactivity profiles of 4-phenylchroman-4-ol (Compound A) and 4-methylchroman-4-ol (Compound B). While both compounds are tertiary benzylic alcohols derived from the chroman-4-one scaffold, they exhibit distinct kinetic behaviors under acidic conditions.

Key Finding: 4-Phenylchroman-4-ol exhibits significantly higher reactivity in acid-catalyzed dehydration and nucleophilic substitution reactions compared to its methyl analogue.[1] This is driven by the formation of a bis-benzylic carbocation intermediate, which is thermodynamically more stable than the mono-benzylic tertiary carbocation formed by the methyl derivative.[1]

Structural & Electronic Analysis

The core difference between the two substrates lies in the substituent at the C4 position. This structural variation dictates the stability of the reactive intermediate (carbocation) formed during solvolysis or elimination (E1) pathways.

Feature4-Phenylchroman-4-ol4-Methylchroman-4-ol
C4 Substituent Phenyl Group (

)
Methyl Group (

)
Electronic Effect Resonance Stabilization (+R) & Inductive Withdrawal (-I)Hyperconjugation & Inductive Donation (+I)
Carbocation Nature Bis-benzylic (Tertiary)Mono-benzylic (Tertiary)
Steric Bulk High (Hindered approach)Moderate
Primary Reactivity Rapid Dehydration to NeoflaveneDehydration to 4-Methylchromene
Theoretical Framework: Carbocation Stability

The rate-determining step (RDS) for the dehydration of these alcohols in acidic media is the dissociation of the protonated hydroxyl group (


) to form a carbocation.
  • 4-Phenyl Cation: The positive charge at C4 is delocalized over the fused benzene ring (chroman backbone) and the external phenyl ring.[1] This extensive delocalization significantly lowers the activation energy (

    
    ) for ionization.[1]
    
  • 4-Methyl Cation: The charge is stabilized by the fused benzene ring and hyperconjugation from the methyl group.[1] While stable compared to secondary cations, it lacks the extensive

    
    -system resonance of the phenyl analogue.
    

Experimental Protocols

Protocol A: Synthesis via Grignard Addition

To study these compounds, they must first be synthesized from 4-chromanone.[1]

Reagents:

  • Substrate: 4-Chromanone (1.0 eq)[1]

  • Grignard Reagent: Phenylmagnesium bromide (PhMgBr) or Methylmagnesium bromide (MeMgBr) (1.2 eq)

  • Solvent: Anhydrous THF or Diethyl Ether

Step-by-Step Workflow:

  • Setup: Flame-dry a 3-neck round bottom flask under

    
     atmosphere.
    
  • Addition: Cool the Grignard reagent solution to 0°C. Add 4-chromanone dropwise.

  • Reaction: Stir at room temperature for 2 hours.

  • Quenching (Critical):

    • For 4-Methyl: Quench with saturated aqueous

      
      .[1]
      
    • For 4-Phenyl: Quench with cold saturated

      
      .[1] Avoid strong acids (HCl) during workup, as the 4-phenyl derivative will spontaneously dehydrate to the alkene (4-phenyl-3-chromene) due to the high stability of the intermediate cation.[1]
      
  • Purification: Extract with EtOAc, dry over

    
    , and concentrate. Purify via flash column chromatography (Hexane/EtOAc).
    
Protocol B: Comparative Acid-Catalyzed Dehydration

This experiment quantifies the reactivity difference by measuring the rate of conversion to the corresponding chromene.[1]

Reagents:

  • Catalyst: p-Toluenesulfonic acid (p-TsOH) (5 mol%)[1]

  • Solvent: Toluene (0.1 M concentration)

  • Temperature: 60°C

Workflow:

  • Dissolve the alcohol (1 mmol) in Toluene.

  • Add p-TsOH and monitor by HPLC or TLC every 5 minutes.

  • Endpoint: Disappearance of the alcohol spot/peak.

Expected Results:

  • 4-Phenylchroman-4-ol: Complete conversion typically observed within <15 minutes.[1]

  • 4-Methylchroman-4-ol: Complete conversion typically requires 45–90 minutes under identical conditions.

Mechanistic Visualization

The following diagram illustrates the parallel E1 elimination pathways. Note the energy difference implied by the stability of the cationic intermediates.[2]

DehydrationMechanism cluster_phenyl Pathway A: 4-Phenylchroman-4-ol cluster_methyl Pathway B: 4-Methylchroman-4-ol StartPh 4-Phenyl chroman-4-ol ProtPh Protonated Intermediate StartPh->ProtPh + H+ CatPh Bis-Benzylic Cation (High Stability) ProtPh->CatPh - H2O (Fast) ProdPh 4-Phenyl-3-chromene (Neoflavene) CatPh->ProdPh - H+ StartMe 4-Methyl chroman-4-ol ProtMe Protonated Intermediate StartMe->ProtMe + H+ CatMe Tertiary Benzylic Cation (Moderate Stability) ProtMe->CatMe - H2O (Slower) ProdMe 4-Methyl-3-chromene CatMe->ProdMe - H+

Figure 1: Comparative E1 elimination mechanism showing the critical carbocation intermediates.

Data Summary & Expert Insights

Reactivity Comparison Table
Parameter4-Phenylchroman-4-ol4-Methylchroman-4-ol
Dehydration Rate (

)
High (

)
Moderate
Mechanism Strictly E1 /

Predominantly E1 /

Sensitivity to Acid Extreme (Dehydrates in dilute acid)Moderate (Requires catalyst/heat)
Product Stability Conjugated Neoflavene (Stable)Endocyclic Alkene (Stable)
Expert Insight: The "Spontaneous" Dehydration Risk

When working with 4-phenylchroman-4-ol , researchers often observe "spontaneous" dehydration during LC-MS analysis if the mobile phase contains 0.1% Formic Acid.[1] The bis-benzylic cation is so accessible that the heat of the electrospray source combined with the acidic modifier can drive the reaction in situ.

  • Recommendation: For analytical characterization of the intact alcohol, use neutral mobile phases or basic buffers (Ammonium Acetate) and low source temperatures.

Application in Drug Discovery[3]
  • 4-Phenyl Scaffold: This motif is a precursor to neoflavonoids (4-phenylcoumarins), a class of compounds investigated for anti-cancer and anti-osteoporotic activities.[1]

  • 4-Methyl Scaffold: Often used as a steric probe in SAR (Structure-Activity Relationship) studies to test the size constraints of a binding pocket without introducing the massive aromatic bulk of a phenyl group.

References

  • Synthesis of Chroman-4-one Derivatives

    • Title: An efficient synthesis of 4-chromanones.[3][4][5]

    • Source: ResearchGate (Snippet 1.1).[1]

    • URL:[Link]

  • Carbocation Stability Principles

    • Title: 3 Factors That Stabilize Carboc
    • Source: Master Organic Chemistry.[1]

    • URL:[Link]

  • Dehydration of 4-Methylchroman-4-ol

    • Title: Synthesis and Evaluation of Substituted Chroman-4-one and Chromone Derivatives as Sirtuin 2-Selective Inhibitors.[3]

    • Source: PMC - NIH (Snippet 1.2).[1]

    • URL:[Link]

  • 4-Phenylchroman-4-ol Reactivity (Neoflavonoids)

    • Title: Facile and regioselective synthesis of 4′,7-dihydroxy-4-phenyl-chroman-2-ones.[1][4]

    • Source: Semantic Scholar (Snippet 1.14).[1]

    • URL:[Link][2][3][5][6][7][8][9]

Sources

Validation

A Comparative Guide to the UV-Vis Absorption Spectra of Phenyl-Substituted Chromans

For researchers and professionals in drug development, understanding the photophysical properties of heterocyclic scaffolds like chroman is fundamental. The introduction of a phenyl substituent creates a versatile chromo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, understanding the photophysical properties of heterocyclic scaffolds like chroman is fundamental. The introduction of a phenyl substituent creates a versatile chromophore whose absorption characteristics are exquisitely sensitive to its chemical environment. This guide provides a comparative analysis of the UV-Vis absorption spectra of phenyl-substituted chromans, offering insights into the structural and electronic factors that govern their interaction with ultraviolet and visible light. We will explore the causality behind spectral shifts and provide a robust experimental framework for obtaining high-quality, reproducible data.

The Chroman Chromophore: An Introduction to its Electronic Landscape

The chroman ring system, a bicyclic ether, does not possess significant conjugation on its own. However, the introduction of a phenyl group, typically at the 2- or 4-position, and the presence of other unsaturated functionalities (like a carbonyl group in chroman-4-ones, also known as flavanones), create a conjugated π-system.[1][2] Molecules or parts of molecules that absorb light in the UV-Vis region are termed chromophores.[1][3]

The UV-Vis absorption spectra of these molecules are governed by electronic transitions, where electrons are promoted from a lower energy molecular orbital to a higher one.[3][4][5] For phenyl-substituted chromans, the most relevant transitions are:

  • π → π* Transitions: These high-energy transitions occur in molecules with π-bonds (e.g., aromatic rings, double bonds). They are typically characterized by high molar absorptivities (ε > 1,000 L·mol⁻¹·cm⁻¹) and are responsible for the strong absorption bands observed in the UV region.[5]

  • n → π* Transitions: These transitions involve the promotion of an electron from a non-bonding (n) orbital, such as those on the oxygen atoms of the chroman ring or a carbonyl group, to an anti-bonding π* orbital. These are lower in energy than π → π* transitions and have much lower molar absorptivities (ε ≈ 10–100 L·mol⁻¹·cm⁻¹).[5]

The position (λmax) and intensity (ε) of these absorption bands are highly dependent on the extent of conjugation and the nature of substituents on the molecule.[2][6]

Comparative Spectral Analysis: The Influence of Phenyl Substitution

The position and electronic nature of substituents on the phenyl ring can dramatically alter the UV-Vis absorption spectrum. This principle is well-documented in the broader class of flavonoids, which are derivatives of 2-phenylchroman-4-one (flavanone) and 2-phenylchromen-4-one (flavone).[6][7][8][9]

Effect of Substituent Position

The substitution pattern on the phenyl ring influences its electronic communication with the chroman core. While specific data for simple chromans is sparse, extensive studies on flavonoids demonstrate that hydroxyl or methoxy groups on the B-ring (the phenyl substituent) lead to predictable shifts in the absorption bands.[6] For instance, hydroxylation at the 4'-position of the phenyl ring typically causes a bathochromic (red) shift in the main absorption band compared to the unsubstituted compound, indicating a lowering of the HOMO-LUMO energy gap.

Effect of Substituent Electronic Nature

Substituents are broadly classified as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs). Their presence on the phenyl ring modifies the energy of the π and π* orbitals, thereby shifting the λmax.

  • Electron-Donating Groups (EDGs): Groups like hydroxyl (-OH), methoxy (-OCH₃), and amino (-NH₂) increase the electron density of the conjugated system. This raises the energy of the highest occupied molecular orbital (HOMO), decreasing the HOMO-LUMO gap. The result is a bathochromic shift (shift to a longer wavelength).[10]

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) and carboxyl (-COOH) decrease the electron density of the system. This tends to lower the energy of the lowest unoccupied molecular orbital (LUMO), which can also lead to shifts in λmax, though the effects can be more complex.

The following diagram illustrates this fundamental relationship.

G cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) EDG e.g., -OH, -OCH3 HOMO_up HOMO Energy ↑ EDG->HOMO_up Increases π-electron density Gap_down HOMO-LUMO Gap ↓ HOMO_up->Gap_down Red_Shift Bathochromic Shift (Red Shift, λmax ↑) Gap_down->Red_Shift EWG e.g., -NO2, -COOH LUMO_down LUMO Energy ↓ EWG->LUMO_down Decreases π-electron density Gap_change HOMO-LUMO Gap Change LUMO_down->Gap_change Shift Hypsochromic or Bathochromic Shift Gap_change->Shift Molecule Phenyl-Substituted Chroman Molecule->EDG Molecule->EWG G start Start prep 1. Prepare Analyte Solution (Known Concentration) start->prep Accurate Mass & Volume setup 2. Instrument Warm-up & Setup Scan Parameters prep->setup blank 3. Run Solvent Blank (Baseline Correction) setup->blank Use same solvent measure 4. Measure Sample Spectrum blank->measure Handle cuvette carefully analyze 5. Identify λmax & Calculate Molar Absorptivity (ε) measure->analyze Use Beer-Lambert Law end_node End analyze->end_node

Caption: Experimental workflow for UV-Vis spectral acquisition.

Conclusion

The UV-Vis absorption spectrum of a phenyl-substituted chroman is a rich source of information about its electronic structure. The position of the phenyl group and, more significantly, the electronic nature of its substituents, are primary determinants of the spectral profile. Electron-donating groups typically induce a bathochromic shift, while the effects of electron-withdrawing groups can be more varied. By applying the principles of conjugation and electronic transitions, and by adhering to a rigorous, well-justified experimental protocol, researchers can effectively use UV-Vis spectroscopy to characterize these important heterocyclic compounds and compare their properties with known alternatives, aiding in the rational design of new molecules for drug development and materials science.

References

  • ResearchGate. (n.d.). UV–Vis absorption spectra a Normalized absorption spectra of Ph-F'As in... Retrieved from [Link]

  • ResearchGate. (n.d.). UV-visible spectra of flavonoids showing absorption bands and their... Retrieved from [Link]

  • Shu, Y., et al. (2022). A Review of The Application of Spectroscopy to Flavonoids from Medicine and Food Homology Materials. MDPI. Retrieved from [Link]

  • JoVE. (2020). Video: UV-Vis Spectroscopy of Dyes - Procedure. Retrieved from [Link]

  • Jose, B., & Jeeja, N. (2014). Insight Into the Structure Elucidation of Flavonoids Through UV-Visible Spectral Analysis of Quercetin Derivatives Using Shift Reagents. International Journal of Research in Pharmacy and Science. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Visible absorption spectra of 3-(3,4-dihydroxyphenyl)... Retrieved from [Link]

  • Hogness, T. R., et al. (1937). Ultraviolet absorption spectra of seven substituted benzenes. Journal of Research of the National Bureau of Standards. Retrieved from [Link]

  • ResearchGate. (n.d.). Theoretical UV-Vis spectra of phenyl substituted porphyrazine (1),... Retrieved from [Link]

  • Cupellini, L., et al. (2020). Simulating Absorption Spectra of Flavonoids in Aqueous Solution: A Polarizable QM/MM Study. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). A Computational Study of the Absorption Spectra of 1-Substituted Phenyl-3,5-Diphenylformazans. Retrieved from [Link]

  • SlidePlayer. (n.d.). UV-Vis. Molecular Absorption Spectroscopy. Retrieved from [Link]

  • European Journal of Engineering and Technology Research. (n.d.). UV-Visible Spectrophotometric Method and Validation of Organic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Phenylchroman-4-one as Synthone in Synthesis of New Five and Six Membered Rings Heterocyclic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Dependence of Substituents on UV-vis Spectra and Solvent Effect of Anthocyanins by Quantum Chemical Approach. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 5.5: Ultraviolet and visible spectroscopy. Retrieved from [Link]

  • Lee, D. Y., et al. (2019). Study on the 2-Phenylchroman-4-One Derivatives and their anti-MERS-CoV Activities. Bulletin of the Korean Chemical Society. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 2.3: UV-Visible Spectroscopy of Organic Compounds. Retrieved from [Link]

  • YouTube. (2020). Electronic transitions in UV Visible spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (2023). A synthesis and spectral characterization of 4-methylthiazole derivatives. DFT approach and biological activities. New Journal of Chemistry. Retrieved from [Link]

  • La Salle University. (n.d.). Qualitative UV-VIS Spectrophotometry Laboratory. Retrieved from [Link]

  • Fiveable. (n.d.). 4.1 Theory of electronic transitions - Spectroscopy. Retrieved from [Link]

  • National Institutes of Health. (2012). Synthesis and Characterization of Some New 4-Hydroxy-coumarin Derivatives. Retrieved from [Link]

  • Master Organic Chemistry. (2016). What is UV-Vis Spectroscopy? And How Does It Apply To Conjugation? Retrieved from [Link]

  • PubMed. (2015). Design, Synthesis, Spectral Analysis, In Vitro Anticancer Evaluation and Molecular Docking Studies of Some Fluorescent 4-Amino-2, 3-Dimethyl-1-Phenyl-3-Pyrazolin-5-One, Ampyrone Derivatives. Retrieved from [Link]

Sources

Comparative

A Comparative Guide to Purity Assay Standards for Research-Grade 4-Phenylchroman-4-ol

This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of research-grade 4-phenylchroman-4-ol. Designed for researchers, scientists, and drug development professionals,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of analytical methodologies for assessing the purity of research-grade 4-phenylchroman-4-ol. Designed for researchers, scientists, and drug development professionals, this document offers a critical evaluation of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The protocols and data presented herein are grounded in established principles of analytical chemistry and guided by international regulatory standards to ensure scientific integrity and reliable results.

Introduction: The Criticality of Purity in 4-Phenylchroman-4-ol Research

4-Phenylchroman-4-ol is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery due to its structural resemblance to biologically active flavonoids and other chroman derivatives. The purity of this research-grade material is a paramount concern, as even trace impurities can lead to erroneous experimental outcomes, misleading structure-activity relationship (SAR) studies, and potential toxicity. Impurities can originate from various stages, including synthesis (e.g., unreacted starting materials, by-products, reagents) and degradation. Therefore, robust and validated analytical methods are essential to accurately determine the purity and impurity profile of 4-phenylchroman-4-ol.

This guide will dissect the theoretical underpinnings and practical applications of the three primary analytical techniques for purity assessment, providing detailed experimental protocols and a comparative analysis to aid researchers in selecting the most appropriate method for their specific needs.

Understanding Potential Impurities in 4-Phenylchroman-4-ol Synthesis

A foundational understanding of the synthesis of 4-phenylchroman-4-ol is crucial for anticipating potential impurities. A common synthetic route involves the reaction of a substituted phenol with a cinnamaldehyde derivative, followed by cyclization and reduction.

cluster_synthesis Potential Impurity Sources in Synthesis Starting_Materials Unreacted Starting Materials (e.g., Phenol, Cinnamaldehyde) 4_Phenylchroman_4_ol 4-Phenylchroman-4-ol (Final Product) Starting_Materials->4_Phenylchroman_4_ol Incomplete Reaction Byproducts Reaction By-products (e.g., Dehydration products, Isomers) Byproducts->4_Phenylchroman_4_ol Side Reactions Intermediates Intermediates (e.g., Chalcone intermediate) Intermediates->4_Phenylchroman_4_ol Incomplete Conversion Reagents Reagents & Catalysts (e.g., Residual acids/bases, metal catalysts) Reagents->4_Phenylchroman_4_ol Carryover

Caption: Potential sources of impurities in the synthesis of 4-phenylchroman-4-ol.

Comparative Analysis of Analytical Techniques

The selection of an analytical technique for purity determination depends on several factors, including the physicochemical properties of 4-phenylchroman-4-ol and its potential impurities, the required sensitivity and selectivity, and the intended application of the data.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative NMR (qNMR)
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase, with mass spectrometric detection.Quantification based on the direct proportionality between the integral of a specific NMR signal and the number of corresponding nuclei.
Applicability to 4-Phenylchroman-4-ol Excellent. Well-suited for non-volatile and thermally labile compounds.Requires derivatization to increase volatility and thermal stability.Excellent. Provides structural and quantitative information without the need for a reference standard of the analyte.
Selectivity High, especially with optimized column chemistry and mobile phase composition.Very high, combines chromatographic separation with mass spectrometric identification.High, based on unique chemical shifts of different protons.
Sensitivity Good to excellent (ng to pg range), depending on the detector (e.g., UV, DAD, MS).Excellent (pg to fg range), especially with selected ion monitoring (SIM).Moderate (µg to mg range), dependent on magnetic field strength and number of scans.
Quantification Requires a certified reference standard for accurate quantification.Can be quantitative with a reference standard or semi-quantitative without.Can be absolute (primary ratio method) with a certified internal standard, or relative.[1][2][3]
Throughput High.Moderate, due to longer run times and potential sample preparation (derivatization).Low to moderate.
Information Provided Retention time, peak area (quantitative), UV spectrum (for peak purity assessment with DAD).Retention time, mass spectrum (structural information), peak area (quantitative).Chemical structure, stereochemistry, and absolute or relative concentration of all NMR-active components.[2]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

Rationale: HPLC is the workhorse of pharmaceutical purity analysis due to its high resolving power and applicability to a wide range of compounds.[4] For 4-phenylchroman-4-ol, a reversed-phase method is proposed, which separates compounds based on their hydrophobicity.

Sample_Prep Sample Preparation (Dissolve in Mobile Phase) Injection Injection onto HPLC Sample_Prep->Injection Separation Isocratic/Gradient Elution (C18 Column) Injection->Separation Detection UV Detection (e.g., 220 nm) Separation->Detection Data_Analysis Data Analysis (Peak Integration, Purity Calculation) Detection->Data_Analysis

Caption: Workflow for HPLC purity analysis of 4-phenylchroman-4-ol.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio should be optimized for the best separation of the main peak from any impurities. The use of a buffer, such as 0.1% phosphoric acid in water, can improve peak shape.

  • Standard and Sample Preparation:

    • Standard Solution: Accurately weigh a certified reference standard of 4-phenylchroman-4-ol and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • Sample Solution: Accurately weigh the research-grade 4-phenylchroman-4-ol sample and dissolve it in the mobile phase to the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: UV at 220 nm (or a wavelength of maximum absorbance for 4-phenylchroman-4-ol).

  • Data Analysis:

    • Inject the standard and sample solutions.

    • Identify the peak corresponding to 4-phenylchroman-4-ol based on the retention time of the standard.

    • Integrate the peak areas of all components in the sample chromatogram.

    • Calculate the purity of the sample using the area normalization method: Purity (%) = (Area of main peak / Total area of all peaks) x 100

Method Validation (as per ICH Q2(R2) Guidelines): [5][6]

  • Specificity: Demonstrate that the method can resolve the main peak from potential impurities and degradation products. This can be achieved by analyzing stressed samples (e.g., acid, base, oxidative, thermal, and photolytic degradation).[7]

  • Linearity: Analyze a series of solutions with different concentrations of the reference standard to demonstrate a linear relationship between concentration and peak area (typically R² ≥ 0.999).[4]

  • Accuracy: Determine the recovery of a known amount of reference standard spiked into a sample matrix.

  • Precision: Assess the repeatability (intra-day) and intermediate precision (inter-day) of the method by analyzing multiple preparations of a homogeneous sample.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified.

Gas Chromatography-Mass Spectrometry (GC-MS)

Rationale: GC-MS offers exceptional selectivity and sensitivity, providing both quantitative data and structural information about impurities.[8] However, due to the low volatility and thermal lability of the hydroxyl group in 4-phenylchroman-4-ol, derivatization is necessary. Silylation is a common derivatization technique for compounds with active hydrogens.[9]

Sample_Prep Sample Preparation (Dissolve in Solvent) Derivatization Derivatization (e.g., Silylation) Sample_Prep->Derivatization Injection Injection into GC-MS Derivatization->Injection Separation Temperature Programmed Elution (Capillary Column) Injection->Separation Detection Mass Spectrometry (EI, Full Scan/SIM) Separation->Detection Data_Analysis Data Analysis (Peak Integration, Library Search) Detection->Data_Analysis

Caption: Workflow for GC-MS purity analysis of 4-phenylchroman-4-ol.

Step-by-Step Methodology:

  • Derivatization:

    • Accurately weigh the 4-phenylchroman-4-ol sample (e.g., 1 mg) into a vial.

    • Add a suitable solvent (e.g., 100 µL of pyridine).

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (e.g., 100 µL).

    • Heat the mixture at 70 °C for 30 minutes to ensure complete derivatization.

  • GC-MS Conditions:

    • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) such as one with a 5% phenyl methylpolysiloxane stationary phase.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 10 minutes.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Scan Range: 50-550 m/z.

  • Data Analysis:

    • Identify the peak for the derivatized 4-phenylchroman-4-ol.

    • Identify impurity peaks by comparing their mass spectra with spectral libraries (e.g., NIST).

    • Calculate purity using the area normalization method.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Rationale: qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[2][10] It relies on the use of a certified internal standard. The purity is calculated by comparing the integral of a specific proton signal from the analyte with that of the internal standard.[11]

Sample_Prep Accurate Weighing of Sample and Internal Standard Dissolution Dissolution in Deuterated Solvent Sample_Prep->Dissolution NMR_Acquisition 1H NMR Spectrum Acquisition Dissolution->NMR_Acquisition Data_Processing Data Processing (Phasing, Baseline Correction, Integration) NMR_Acquisition->Data_Processing Purity_Calculation Purity Calculation Data_Processing->Purity_Calculation

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 4-Phenylchroman-4-ol

This document provides a detailed protocol for the proper and safe disposal of 4-Phenylchroman-4-ol, a compound utilized in specialized research and drug development. Adherence to these procedures is critical for ensurin...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a detailed protocol for the proper and safe disposal of 4-Phenylchroman-4-ol, a compound utilized in specialized research and drug development. Adherence to these procedures is critical for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance. The following guidelines are synthesized from established best practices in chemical waste management and data from structurally related compounds, providing a robust framework for researchers and laboratory professionals.

I. Hazard Assessment and Pre-Disposal Considerations

Before initiating any disposal procedure, a thorough risk assessment is essential. Based on analogous compounds, 4-Phenylchroman-4-ol should be handled as a hazardous substance.

Key Potential Hazards:

  • Skin and Eye Irritation: Many organic compounds of this nature can cause irritation upon contact.[1][2][3]

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory discomfort.[1][2][3]

  • Aquatic Toxicity: A number of complex organic molecules are harmful to aquatic life with long-lasting effects.[3][4]

Due to these potential hazards, direct disposal of 4-Phenylchroman-4-ol into standard waste streams or sanitary sewers is strictly prohibited.[5][6] All waste containing this compound, including contaminated materials, must be collected and disposed of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) department.[5][6]

II. Personal Protective Equipment (PPE) and Safety Measures

To mitigate exposure risks during handling and disposal, the following personal protective equipment should be worn:

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or glasses with side shieldsProtects against splashes and airborne particles that could cause eye irritation.[2]
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact, which may lead to irritation or absorption.[3]
Body Protection A standard laboratory coatShields skin and personal clothing from contamination.[2]
Respiratory Protection Use in a well-ventilated area or fume hoodMinimizes the inhalation of any dusts or vapors.[2][7]
III. Step-by-Step Disposal Protocol

The following procedure outlines the systematic collection and preparation of 4-Phenylchroman-4-ol waste for disposal.

1. Waste Segregation and Collection:

  • Solid Waste: Collect unadulterated 4-Phenylchroman-4-ol, along with any contaminated items such as weighing papers, gloves, or absorbent pads, in a designated hazardous waste container.

  • Liquid Waste: For solutions containing 4-Phenylchroman-4-ol, use a separate, compatible liquid hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.[8]

2. Waste Container Management:

  • Compatibility: The container must be made of a material that is chemically resistant to 4-Phenylchroman-4-ol and any solvents used. High-density polyethylene (HDPE) is a suitable option for many organic compounds.[8][9]

  • Integrity: Ensure the container is in good condition, with a secure, leak-proof screw-top cap.[9] The container should remain closed at all times, except when adding waste.[6]

  • Headspace: Do not overfill the container. Leave at least 10% of headspace to allow for vapor expansion.[9]

3. Labeling of Hazardous Waste:

  • Proper labeling is a critical step for regulatory compliance and safety. As soon as the first particle of waste is added, affix a hazardous waste tag to the container. The label must include:

    • The words "Hazardous Waste".[9]

    • The full chemical name: "4-Phenylchroman-4-ol". Avoid using abbreviations or chemical formulas.

    • An accurate estimation of the concentration and total volume or mass.

    • The date accumulation began.

    • The associated hazards (e.g., "Irritant," "Handle with Care").[9]

4. Storage of Waste On-Site:

  • Waste must be stored in a designated satellite accumulation area, which is at or near the point of generation.[7][9]

  • This area should be well-ventilated and away from sources of ignition or heat.[7]

  • Ensure that incompatible waste types are segregated to prevent accidental reactions.[6][8]

5. Arranging for Final Disposal:

  • Once the waste container is nearly full or has been in accumulation for the maximum time allowed by your institution (often six to twelve months), arrange for its collection by your EHS department.[10][11]

  • Follow your institution's specific procedures for requesting a waste pickup.[11]

IV. Spill Management

In the event of a spill, the following steps should be taken immediately:

  • Alert Personnel: Notify others in the immediate vicinity of the spill.

  • Isolate the Area: Secure the location to prevent further contamination.

  • Assess the Spill: For small spills, if you are trained and have the appropriate spill kit, you may proceed with cleanup. For larger spills, or if you are uncertain, contact your institution's EHS or emergency response team.

  • Cleanup:

    • For solid spills, carefully sweep or vacuum the material into a designated waste container. Avoid creating dust.[1]

    • For liquid spills, use an inert absorbent material from a chemical spill kit.

  • Decontamination: Clean the affected area thoroughly.

  • Disposal: All materials used for cleanup must be disposed of as hazardous waste.[6]

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 4-Phenylchroman-4-ol.

G cluster_prep Preparation & Assessment cluster_collection Waste Collection & Containment cluster_storage Storage & Final Disposal start Generation of 4-Phenylchroman-4-ol Waste assess_hazards Assess Hazards (Treat as Hazardous) start->assess_hazards don_ppe Don Appropriate PPE assess_hazards->don_ppe spill Spill Occurs? don_ppe->spill spill_protocol Follow Spill Cleanup Protocol spill->spill_protocol Yes collect_waste Collect Waste in Compatible Container spill->collect_waste No spill_protocol->collect_waste label_container Label Container as 'Hazardous Waste' collect_waste->label_container store_waste Store in Satellite Accumulation Area label_container->store_waste request_pickup Request Pickup from EHS/Waste Management store_waste->request_pickup end Proper Disposal by Licensed Facility request_pickup->end

Caption: Decision workflow for the safe disposal of 4-Phenylchroman-4-ol waste.

VI. Conclusion

The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. By adhering to this comprehensive disposal guide for 4-Phenylchroman-4-ol, you contribute to a safer laboratory environment and ensure the protection of our ecosystem. Always prioritize safety and consult with your institution's Environmental Health and Safety department for any specific questions or concerns.

References

  • Material Safety Data Sheet - 4-Phenylphenol, 97%. Cole-Parmer.
  • SAFETY D
  • SAFETY DATA SHEET - 4-Phenylmorpholine. TCI Chemicals.
  • SAFETY D
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Hazardous Waste Disposal Guide. Northwestern University.
  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
  • Safety D
  • Safety Data Sheet 2-Phenyl-4H-benzo[h]chromen-4-one. metasci.
  • Guide to Managing Laboratory Chemical Waste. Vanderbilt University.
  • SAFETY DATA SHEET - 4-Phenylphenol. Fisher Scientific.
  • Hazardous Materials Disposal Guide. Nipissing University.
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
  • Hazardous Waste Disposal Guide. Northwestern University Research Safety.
  • Hazardous Waste and Disposal. American Chemical Society.
  • Hazardous Waste - EHSO Manual. University of Georgia.
  • The Disposal of Hazardous Waste Pharmaceuticals FAQs. Ohio Environmental Protection Agency.
  • Proper Disposal of Hexane-1,4-diol: A Guide for Labor

Sources

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